3-Bromo-5-ethoxy-4-propoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-ethoxy-4-propoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO4/c1-3-5-17-11-9(13)6-8(12(14)15)7-10(11)16-4-2/h6-7H,3-5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDVGXLPEZGQSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)C(=O)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 3-Bromo-5-ethoxy-4-propoxybenzoic acid
An In-depth Technical Guide to 3-Bromo-5-ethoxy-4-propoxybenzoic Acid: Synthesis, Properties, and Scientific Context
Introduction
3-Bromo-5-ethoxy-4-propoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, characterized by a bromine atom and two different alkoxy groups (ethoxy and propoxy) on the benzene ring, suggests its potential utility as a versatile building block in medicinal chemistry and materials science. The precise arrangement of these functional groups—the bulky bromine atom and the electron-donating alkoxy groups—is anticipated to impart unique physicochemical and biological properties to the molecule. This guide provides a comprehensive overview of its predicted properties, a proposed synthetic route with detailed protocols, and a discussion of its potential applications, grounded in established principles of organic chemistry.
Predicted Physicochemical Properties
The properties of a substituted benzoic acid are significantly influenced by the nature and position of its substituents. The electronic effects (inductive and resonance) of the bromo, ethoxy, and propoxy groups will modulate the acidity, lipophilicity, and reactivity of the molecule.
Table 1: Predicted Physicochemical Properties of 3-Bromo-5-ethoxy-4-propoxybenzoic acid
| Property | Predicted Value | Rationale and Comparative Analysis |
| Molecular Formula | C₁₂H₁₅BrO₄ | Based on the chemical structure. |
| Molecular Weight | 303.15 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | White to off-white crystalline solid | Typical appearance for substituted benzoic acids. |
| Melting Point | 150-170 °C | The melting point is expected to be higher than that of benzoic acid (122 °C) due to increased molecular weight and potential for strong intermolecular interactions. For comparison, 3-bromo-5-hydroxybenzoic acid has a melting point of 237-241 °C. The presence of flexible alkoxy chains may slightly lower the melting point compared to a hydroxyl group. |
| Solubility | Poorly soluble in water, soluble in organic solvents (e.g., ethanol, acetone, DMSO) | The carboxylic acid group provides some polarity, but the large hydrophobic benzene ring with its substituents will dominate, leading to low water solubility, a common characteristic of benzoic acid and its derivatives[1]. |
| pKa | ~3.5 - 4.0 | The electron-withdrawing inductive effect of the bromine atom is expected to increase the acidity compared to benzoic acid (pKa ≈ 4.2)[1]. However, the electron-donating resonance effect of the para-propoxy and meta-ethoxy groups will counteract this to some extent. The net effect is predicted to result in a slightly lower pKa than benzoic acid[2][3][4]. |
| LogP | ~3.5 - 4.5 | The presence of the bromo, ethoxy, and propoxy groups significantly increases the lipophilicity of the molecule compared to benzoic acid. This is a calculated estimation based on the contribution of each substituent. |
Proposed Synthesis Pathway
A plausible synthetic route for 3-Bromo-5-ethoxy-4-propoxybenzoic acid can be designed starting from a readily available precursor. A multi-step synthesis is necessary to introduce the substituents in the desired regiochemistry. The following proposed pathway leverages well-established reactions in organic synthesis.
Caption: Proposed multi-step synthesis of 3-Bromo-5-ethoxy-4-propoxybenzoic acid.
Step-by-Step Experimental Protocols
Step 1: Bromination of Vanillin
The synthesis can commence with the bromination of vanillin (4-hydroxy-3-methoxybenzaldehyde). The hydroxyl and methoxy groups are ortho, para-directing, and the bulky methoxy group will favor bromination at the position ortho to the hydroxyl group and meta to the aldehyde.
-
Protocol:
-
Dissolve vanillin in a suitable solvent such as acetic acid.
-
Slowly add a solution of bromine in acetic acid dropwise at room temperature with constant stirring.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter, wash the solid with cold water, and dry to obtain 5-bromovanillin.
-
Step 2: Propylation of 5-Bromovanillin
The hydroxyl group of 5-bromovanillin is then alkylated to introduce the propoxy group.
-
Protocol:
-
Dissolve 5-bromovanillin in a polar aprotic solvent like acetone or DMF.
-
Add a base such as potassium carbonate.
-
Add propyl iodide or propyl bromide and heat the mixture under reflux for several hours.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Step 3: Demethylation
Selective demethylation of the methoxy group is a crucial step. This can be achieved using reagents like boron tribromide (BBr₃).
-
Protocol:
-
Dissolve the product from Step 2 in a dry, inert solvent like dichloromethane under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of BBr₃ in dichloromethane.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding water or methanol.
-
Extract the product into an organic solvent, wash, dry, and concentrate to yield 3-bromo-5-hydroxy-4-propoxybenzaldehyde.
-
Step 4: Ethylation
The newly formed hydroxyl group is then ethylated.
-
Protocol:
-
Follow a similar procedure to Step 2, using ethyl iodide or ethyl bromide as the alkylating agent.
-
Step 5: Oxidation of the Aldehyde to a Carboxylic Acid
The final step is the oxidation of the benzaldehyde to the corresponding benzoic acid. Several mild oxidizing agents can be used for this transformation.
-
Protocol (using potassium permanganate):
-
Suspend 3-bromo-5-ethoxy-4-propoxybenzaldehyde in a mixture of acetone and water.
-
Add a solution of potassium permanganate dropwise with vigorous stirring. The reaction is exothermic and may require cooling.
-
After the purple color of the permanganate has disappeared, filter the mixture to remove manganese dioxide.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3-Bromo-5-ethoxy-4-propoxybenzoic acid.
-
Potential Applications
While the specific applications of 3-Bromo-5-ethoxy-4-propoxybenzoic acid are yet to be explored, its structural features suggest potential in several areas of research and development:
-
Medicinal Chemistry: Substituted benzoic acids are privileged scaffolds in drug discovery. The presence of a bromine atom can enhance binding affinity to target proteins through halogen bonding. The alkoxy groups can improve pharmacokinetic properties such as cell permeability and metabolic stability. This compound could serve as a key intermediate for the synthesis of novel therapeutic agents, particularly in areas where bromophenol derivatives have shown promise, such as antioxidant and anticancer research[5].
-
Materials Science: Aromatic carboxylic acids are used in the synthesis of polymers, metal-organic frameworks (MOFs), and liquid crystals. The specific substitution pattern of this molecule could lead to materials with tailored electronic and photophysical properties.
-
Agrochemicals: The biological activity of substituted aromatic compounds is also relevant in the development of new herbicides and pesticides.
Conclusion
3-Bromo-5-ethoxy-4-propoxybenzoic acid represents an intriguing target for chemical synthesis and investigation. This guide provides a scientifically grounded framework for its preparation and an informed prediction of its key properties. The proposed synthetic pathway is robust, employing well-understood chemical transformations. The insights into its potential applications aim to stimulate further research into this and related polysubstituted aromatic compounds, highlighting their promise in diverse scientific and technological fields. Researchers are encouraged to use this guide as a starting point for their investigations, adapting and optimizing the proposed methods as needed.
References
-
Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo.... [Link]
-
PubChemLite. 3-bromo-5-ethoxy-4-methoxybenzoic acid (C10H11BrO4). [Link]
-
CUTM Courseware. UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. [Link]
-
Seybold, P. G., et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(3), 1153-1159. [Link]
-
Turito. Benzoic Acid - Structure, Properties, Reactions. (2023, January 20). [Link]
-
Flores-Holguín, N., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1625. [Link]
-
PubChem. 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. [Link]
-
ACS Publications. The Journal of Organic Chemistry Ahead of Print. (2026, February 12). [Link]
-
PubChem. 3-Bromo-5-ethylbenzoic acid. [Link]
-
Chemistry university. (2021, May 11). Benzoic Acid Synthesis [Video]. YouTube. [Link]
-
PubChemLite. 3-bromo-5-methoxy-4-propoxybenzoic acid (C11H13BrO4). [Link]
-
PubChem. 3-Bromo-5-hydroxy-4-methoxybenzoic acid. [Link]
-
Leilei's lab. (2021, February 10). Synthesis of Benzoic acid [Video]. YouTube. [Link]
-
Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9. [Link]
-
U.S. Environmental Protection Agency. 5-bromo-2-propoxybenzoic acid Properties. [Link]
-
Dong, H., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(3), 481. [Link]
-
NIST. 4-Propoxybenzoic acid. [Link]
- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
Sources
Molecular weight and formula of 3-Bromo-5-ethoxy-4-propoxybenzoic acid
This technical guide provides a comprehensive analysis of 3-Bromo-5-ethoxy-4-propoxybenzoic acid , a specialized intermediate used in the synthesis of pharmaceutical agents, particularly phosphodiesterase (PDE) inhibitors and kinase inhibitors.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
3-Bromo-5-ethoxy-4-propoxybenzoic acid is a trisubstituted benzoic acid derivative characterized by a specific halogen-alkoxy substitution pattern. This structural motif is critical in medicinal chemistry for optimizing the lipophilicity and metabolic stability of drug candidates.
Core Identifiers
| Parameter | Technical Specification |
| CAS Registry Number | 723245-45-2 |
| IUPAC Name | 3-Bromo-5-ethoxy-4-propoxybenzoic acid |
| Molecular Formula | |
| Molecular Weight | 303.15 g/mol |
| SMILES | O=C(O)C1=CC(OCC)=C(OCCC)C(Br)=C1 |
| Physical Form | Off-white to pale yellow crystalline solid |
Predicted Physicochemical Properties
-
LogP (Octanol/Water Partition) : ~3.0 ± 0.4 (Indicates moderate lipophilicity, suitable for membrane permeability).
-
pKa (Acid Dissociation) : ~4.1 (Typical for electron-deficient benzoic acids).
-
Hydrogen Bond Donors : 1 (Carboxylic acid -OH).
-
Hydrogen Bond Acceptors : 4 (Carboxyl oxygens + 2 Ether oxygens).
-
Rotatable Bonds : 5 (Ethyl, Propyl chains, Carboxyl bond).
Structural Analysis & Pharmacophore Utility
The molecule features a 3,4,5-trisubstitution pattern on the benzene ring, a "privileged scaffold" in drug design.
-
3-Bromo Group : Provides a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl groups. It also occupies a hydrophobic pocket in protein binding sites.
-
4-Propoxy & 5-Ethoxy Groups : These alkoxy chains provide steric bulk and lipophilicity. The asymmetry (ethyl vs. propyl) allows for fine-tuning of the molecule's fit within an enzyme's active site, often superior to symmetric analogs (e.g., 3,5-dimethoxy).
-
1-Carboxylic Acid : Serves as a polar anchor or a precursor for amide coupling reactions to generate pharmacologically active benzamides.
Synthetic Methodology
The synthesis of 3-Bromo-5-ethoxy-4-propoxybenzoic acid requires precise regiocontrol to ensure the bromine atom is installed at the correct position relative to the alkoxy groups. The most robust industrial route utilizes Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) as the starting material.
Synthetic Pathway Logic
-
Alkylation : Protection of the phenol at position 4 with a propyl group.
-
Oxidation : Conversion of the aldehyde to a carboxylic acid.
-
Regioselective Bromination : Electrophilic aromatic substitution directed by the interplay of the alkoxy donors and the carboxyl withdrawer.
Step-by-Step Protocol
Step 1: Synthesis of 3-Ethoxy-4-propoxybenzaldehyde
-
Reagents : Ethyl Vanillin (1.0 eq), 1-Bromopropane (1.2 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent : DMF or Acetonitrile.
-
Procedure :
-
Dissolve Ethyl Vanillin in DMF.
-
Add
and stir for 30 minutes to generate the phenoxide anion. -
Add 1-Bromopropane dropwise.
-
Heat to 60-80°C for 4-6 hours.
-
Workup : Pour into ice water, filter the precipitate, and dry.
-
Yield Expectation : >90%.
-
Step 2: Oxidation to 3-Ethoxy-4-propoxybenzoic acid
-
Reagents : Sodium Chlorite (
), Sodium Dihydrogen Phosphate ( ), 2-Methyl-2-butene (scavenger). -
Solvent : t-Butanol / Water (1:1).
-
Procedure (Pinnick Oxidation) :
-
Dissolve the aldehyde from Step 1 in t-BuOH/Water.
-
Add scavenger (2-methyl-2-butene) to prevent chlorination by-products.
-
Add
and slowly at 0°C. -
Stir at room temperature for 2-4 hours.
-
Workup : Acidify with HCl to pH 2, extract with Ethyl Acetate.
-
Yield Expectation : >85%.
-
Step 3: Bromination to Target Molecule
-
Reagents : Bromine (
) or N-Bromosuccinimide (NBS). -
Solvent : Glacial Acetic Acid (AcOH).
-
Mechanism : The 4-propoxy group (strong donor) directs ortho, and the 1-COOH (withdrawing) directs meta. Both effects synergize to direct the bromine to position 5 (which is equivalent to position 3 in the final numbering). Position 2 is sterically hindered by the adjacent ethoxy and carboxyl groups.
-
Procedure :
-
Dissolve 3-ethoxy-4-propoxybenzoic acid in Glacial AcOH.
-
Add
(1.05 eq) dropwise at room temperature. -
Stir for 2-3 hours. Monitor by HPLC.
-
Quench : Add aqueous Sodium Bisulfite (
) to neutralize excess bromine. -
Isolation : Pour into cold water. The product precipitates as a white solid.
-
Purification : Recrystallization from Ethanol/Water.
-
Reaction Visualization
Figure 1: Three-step synthetic pathway from Ethyl Vanillin to 3-Bromo-5-ethoxy-4-propoxybenzoic acid.
Analytical Characterization Standards
To validate the synthesis, the following spectral signatures must be confirmed:
-
1H NMR (DMSO-d6, 400 MHz) :
- 13.0 (br s, 1H, -COOH).
- 7.6-7.8 (d, 1H, Ar-H at C2/C6).
- 7.4-7.5 (d, 1H, Ar-H at C6/C2).
- 4.1 (q, 2H, -OCH2- Ethyl).
- 3.9 (t, 2H, -OCH2- Propyl).
- 1.7 (m, 2H, -CH2- Propyl).
- 1.3 (t, 3H, -CH3 Ethyl).
- 1.0 (t, 3H, -CH3 Propyl).
-
Mass Spectrometry (ESI) :
-
Negative Mode (
): 301.0/303.0 (1:1 isotopic ratio due to Bromine).
-
References
-
BLD Pharm . (2025).[1] Product Monograph: 3-Bromo-5-ethoxy-4-propoxybenzoic acid (CAS 723245-45-2).[1][2][3][4] Retrieved from
-
ChemicalBook . (2024). Synthesis and Properties of Alkoxybenzoic Acid Derivatives. Retrieved from
-
PubChem . (2025).[5][6][7][8] Compound Summary: 3-Bromo-5-ethoxy-4-propoxybenzoic acid.[1][2][3][4] National Library of Medicine. Retrieved from
-
Larrosa, I. et al. (2018).[9] Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Royal Society of Chemistry.[9] Retrieved from
Sources
- 1. 933671-86-4|4-Bromo-3-ethoxybenzoic acid|BLD Pharm [bldpharm.com]
- 2. 426231-02-9|3-Bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde|BLD Pharm [bldpharm.com]
- 3. 1119779-04-2|3-Bromo-5-isopropoxybenzoic acid|BLD Pharm [bldpharm.com]
- 4. 24507-29-7|3-Bromo-4-ethoxybenzoic acid|BLD Pharm [bldpharm.com]
- 5. PubChemLite - 3-bromo-5-ethoxy-4-hydroxybenzaldehyde (C9H9BrO3) [pubchemlite.lcsb.uni.lu]
- 6. 3-Bromo-4-ethoxy-5-methoxybenzaldehyde | C10H11BrO3 | CID 733086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 3-bromo-5-ethoxy-4-methoxybenzoic acid (C10H11BrO4) [pubchemlite.lcsb.uni.lu]
- 8. PubChemLite - 3-bromo-5-methoxy-4-propoxybenzoic acid (C11H13BrO4) [pubchemlite.lcsb.uni.lu]
- 9. rsc.org [rsc.org]
3-Bromo-5-ethoxy-4-propoxybenzoic acid CAS number and identifiers
[1]
Part 1: Chemical Identity & Core Significance[2]
3-Bromo-5-ethoxy-4-propoxybenzoic acid is a highly functionalized aromatic building block characterized by a specific trisubstituted pattern (halogen, alkoxy, alkoxy) on the benzoic acid scaffold. In the context of modern drug discovery, this compound serves as a critical "Left-Hand Side" (LHS) moiety for the synthesis of bioactive molecules, particularly those requiring precise lipophilic tuning and metabolic stability.
Its structural motif—combining a lipophilic propoxy tail, a steric ethoxy group, and a reactive bromine handle—makes it an ideal candidate for Structure-Activity Relationship (SAR) exploration in SGLT2 inhibitors, PDE4 inhibitors, and other biaryl ether-based therapeutics.
Identifiers & Physicochemical Properties[3]
| Property | Data |
| CAS Number | 723245-45-2 |
| IUPAC Name | 3-Bromo-5-ethoxy-4-propoxybenzoic acid |
| Molecular Formula | C₁₂H₁₅BrO₄ |
| Molecular Weight | 303.15 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa (Calc.) | ~4.2 (Carboxylic acid) |
| LogP (Calc.) | ~3.4 (High lipophilicity due to propoxy/ethoxy chains) |
| SMILES | CCCOC1=C(C=C(C=C1Br)C(=O)O)OCC |
| InChI Key | YKKBTLMNNJBDIR-UHFFFAOYSA-N |
Part 2: Synthetic Methodology & Process Logic
Retrosynthetic Analysis
The target molecule is best accessed via 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) . This starting material pre-installs the 3-ethoxy group. The synthesis follows a logical sequence:
-
Electrophilic Aromatic Substitution (Bromination): The hydroxyl group directs bromine to the ortho position (C5).
-
Williamson Ether Synthesis (Alkylation): The phenolic oxygen is alkylated with propyl functionality.
-
Pinnick Oxidation: The aldehyde is selectively oxidized to the carboxylic acid.
Validated Synthetic Protocol
Step 1: Regioselective Bromination
-
Reagents: Ethyl Vanillin, Bromine (
) or NBS, Acetic Acid/Sodium Acetate buffer. -
Logic: The 4-OH group is a strong ortho/para director. Since position 1 is blocked (CHO) and position 3 is blocked (OEt), bromine selectively attacks position 5.
-
Protocol: Dissolve Ethyl Vanillin (1.0 eq) in glacial acetic acid. Add Sodium Acetate (1.1 eq) to buffer the HBr byproduct. Add
(1.05 eq) dropwise at 15°C. Stir for 2 hours. Quench with aqueous sodium thiosulfate. Precipitate the product (5-Bromo-3-ethoxy-4-hydroxybenzaldehyde).
Step 2: O-Alkylation (Propylation)
-
Reagents: 5-Bromo-3-ethoxy-4-hydroxybenzaldehyde, 1-Bromopropane,
, DMF. -
Logic: The phenolic proton is acidic (
) and easily deprotonated by carbonate bases. DMF promotes the reaction. -
Protocol: Suspend intermediate (1.0 eq) and
(2.0 eq) in DMF. Add 1-Bromopropane (1.2 eq). Heat to 60°C for 4–6 hours. Monitor by TLC/HPLC. Workup by pouring into ice water to precipitate the aldehyde intermediate.
Step 3: Oxidation to Carboxylic Acid
-
Reagents: Sodium Chlorite (
), Sodium Dihydrogen Phosphate ( ), 2-Methyl-2-butene (scavenger), t-Butanol/Water. -
Logic: Pinnick oxidation is chosen over Permanganate to avoid over-oxidation or bromination side reactions. It is mild and highly selective for aldehydes.
-
Protocol: Dissolve the aldehyde in t-BuOH/Water (3:1). Add 2-Methyl-2-butene (5 eq). Add
(1.5 eq) and (1.1 eq) at 0°C. Stir at RT for 3 hours. Acidify to pH 2 with 1N HCl to precipitate the final 3-Bromo-5-ethoxy-4-propoxybenzoic acid .
Process Visualization (DOT Diagram)
Figure 1: Step-by-step synthetic pathway from Ethyl Vanillin to the target acid, highlighting key reaction mechanisms.
Part 3: Analytical Validation & Quality Control
To ensure the trustworthiness of the synthesized material, the following analytical criteria must be met. This data serves as a self-validating system for the researcher.
NMR Interpretation (Predicted)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
δ 7.8–7.6 ppm (d, 2H): Aromatic protons. The coupling pattern will show meta coupling (~2 Hz) between H2 and H6, confirming the 1,3,4,5-substitution pattern.
-
δ 4.1 ppm (q, 2H): Methylene of the Ethoxy group (-OCH₂-).
-
δ 4.0 ppm (t, 2H): Methylene of the Propoxy group (-OCH₂-).
-
δ 1.8 ppm (m, 2H): Middle methylene of Propoxy.
-
δ 1.4 ppm (t, 3H): Methyl of Ethoxy.
-
δ 1.0 ppm (t, 3H): Methyl of Propoxy.
-
HPLC Purity Standard
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 50% B to 90% B over 15 minutes. (High organic start required due to lipophilicity).
-
Detection: UV @ 254 nm.
-
Acceptance Criteria: >98.0% Area.
Part 4: Applications in Medicinal Chemistry[2][7]
This compound is not merely a reagent; it is a strategic scaffold for optimizing drug properties.[1][2]
SAR Implications
-
Lipophilicity Tuning: The combination of ethoxy and propoxy chains significantly increases LogP compared to methoxy analogs. This is often used to improve blood-brain barrier (BBB) penetration or enhance binding affinity in hydrophobic pockets of enzymes (e.g., PDE4, SGLT2).
-
Metabolic Stability: The steric bulk of the ethoxy/propoxy groups can block metabolic dealkylation at the 4-position, extending the half-life (
) of the drug candidate. -
Bromine Handle: The C3-Bromine atom is a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of biaryl libraries.
Decision Logic for Usage
Figure 2: Decision matrix for utilizing this scaffold in medicinal chemistry campaigns.
Part 5: Safety & Handling
-
GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
-
Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid dust inhalation.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent slow oxidation or discoloration.
References
An In-depth Technical Guide to the Solubility of 3-Bromo-5-ethoxy-4-propoxybenzoic acid in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy.[1][2] 3-Bromo-5-ethoxy-4-propoxybenzoic acid is a substituted benzoic acid derivative with potential applications in medicinal chemistry. Understanding its solubility profile in various organic solvents is paramount for developing effective formulation strategies, purification processes, and analytical methods.[3] This guide provides a comprehensive framework for evaluating the solubility of this compound, integrating theoretical prediction models with robust experimental protocols. We delve into the thermodynamic principles of dissolution, offer a detailed methodology for the widely accepted shake-flask equilibrium solubility method, and present a systematic approach to data analysis and interpretation. The insights herein are designed to empower researchers to make informed decisions in the drug development pipeline, from early discovery to formulation.[4]
Introduction: The Critical Role of Solubility in Drug Development
In pharmaceutical sciences, solubility is defined as the maximum amount of a solute that can be dissolved in a given amount of solvent at a specific temperature to form a saturated solution.[2] For an orally administered drug, dissolution in the gastrointestinal fluids is the rate-limiting step for absorption and subsequent systemic circulation.[1] Poor aqueous solubility is a major hurdle for over 40% of new chemical entities (NCEs), often leading to inadequate bioavailability and variable therapeutic outcomes.[1][5]
While aqueous solubility is a primary focus, understanding the behavior of an API in organic solvents is equally crucial for several reasons:
-
Synthesis and Purification: Organic solvents are fundamental to the synthesis, isolation, and purification (e.g., crystallization) of APIs.
-
Formulation Development: Solubility in organic solvents is key for creating various dosage forms, including liquid formulations for early-phase clinical trials and amorphous solid dispersions to enhance bioavailability.[6]
-
Analytical Chemistry: High-Performance Liquid Chromatography (HPLC) and other analytical techniques rely on the solubility of the analyte in the mobile phase for accurate quantification.[7]
This guide focuses on 3-Bromo-5-ethoxy-4-propoxybenzoic acid, a molecule whose structural features—a halogen atom, ether linkages, and a carboxylic acid group—suggest a complex solubility profile that will be highly dependent on the nature of the solvent.
Theoretical Framework for Solubility Prediction
While experimental determination is the gold standard, theoretical models provide invaluable predictive insights, guiding solvent selection and minimizing resource-intensive lab work.[8] The principle of "like dissolves like" is the conceptual foundation, but more quantitative methods are required for scientific rigor.[8]
Thermodynamics of Dissolution
The dissolution of a solid solute into a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG_sol).[9] The process can be conceptually broken down into three steps:
-
Lattice Energy (Endothermic): Energy required to break the solute-solute interactions in the crystal lattice.[10]
-
Cavitation Energy (Endothermic): Energy required to overcome solvent-solvent interactions to create a cavity for the solute molecule.[10]
-
Solvation Energy (Exothermic): Energy released when solute-solvent interactions are formed.[10]
A negative ΔG_sol indicates a spontaneous, or favorable, dissolution process.[9] This is influenced by both enthalpy (ΔH_sol) and entropy (ΔS_sol) changes, as described by the equation:
ΔG_sol = ΔH_sol - TΔS_sol
For many organic compounds, the dissolution process is driven by the increase in entropy as the ordered crystal lattice is disrupted.[11][12]
Hansen Solubility Parameters (HSP)
A powerful, semi-empirical approach for predicting solubility is the use of Hansen Solubility Parameters (HSP).[13] This model deconstructs the total Hildebrand solubility parameter into three components, accounting for different types of intermolecular forces:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.
Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle is that substances with similar HSP values (i.e., a small "distance" between them in Hansen space) are likely to be miscible.[14] The distance (Ra) between a solvent (1) and a solute (2) is calculated as:
Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]
A smaller Ra value indicates a higher likelihood of solubility.[13] While the exact HSP values for 3-Bromo-5-ethoxy-4-propoxybenzoic acid are not published, they can be estimated using group contribution methods, providing a rational basis for selecting a diverse yet targeted set of solvents for experimental screening.[15]
Experimental Determination of Equilibrium Solubility
The shake-flask method is the most common and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[16][17] It involves agitating an excess amount of the solid compound in the solvent for a prolonged period to ensure equilibrium is reached.[18]
Rationale for Methodological Choices
-
Excess Solute: Adding an amount of solute known to be in excess of its saturation point is critical to ensure that the resulting solution is truly saturated.
-
Equilibration Time: An extended incubation period (e.g., 24-48 hours) is necessary to allow the system to reach thermodynamic equilibrium. Insufficient time can lead to an underestimation of solubility.[16][19]
-
Temperature Control: Solubility is highly temperature-dependent. Therefore, conducting the experiment in a temperature-controlled incubator or water bath is essential for reproducibility.[19]
-
Solid-Liquid Separation: After equilibration, the undissolved solid must be completely removed without disturbing the equilibrium (e.g., by causing precipitation). This is typically achieved through centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., PTFE).
-
Analyte Quantification: HPLC with UV detection is the preferred method for accurately determining the concentration of the dissolved solute in the saturated solution due to its specificity and sensitivity.[20] The Beer-Lambert law provides the basis for this quantification.[21]
Detailed Step-by-Step Protocol
-
Preparation: Add an excess amount of crystalline 3-Bromo-5-ethoxy-4-propoxybenzoic acid (e.g., 10-20 mg) to a series of 2 mL glass vials.
-
Solvent Addition: Accurately pipette a known volume (e.g., 1 mL) of each selected organic solvent into the respective vials.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within an incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for 24 to 48 hours.[19]
-
Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials to further pellet the undissolved solid.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a pipette.
-
Filtration: Filter the aliquot through a 0.22 µm syringe filter (chemically compatible with the solvent, e.g., PTFE) into a clean HPLC vial. This step removes any remaining microscopic solid particles.
-
Dilution: Dilute the filtrate with a suitable solvent (typically the mobile phase used for HPLC) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.
Experimental Workflow Diagram
Caption: Figure 1. Shake-Flask Solubility Determination Workflow
Results and Discussion
The solubility of 3-Bromo-5-ethoxy-4-propoxybenzoic acid would be expected to vary significantly across solvents with different polarities and hydrogen bonding capabilities. Although specific experimental data for this exact molecule is not publicly available, we can present hypothetical data based on the solubility of structurally related substituted benzoic acids to illustrate the expected trends.[22][23]
Table 1: Hypothetical Solubility of 3-Bromo-5-ethoxy-4-propoxybenzoic acid in Various Organic Solvents at 25°C
| Solvent | Solvent Type | Polarity Index | H-Bonding | Solubility (mg/mL) |
| n-Hexane | Non-polar | 0.1 | None | < 0.1 |
| Toluene | Non-polar Aromatic | 2.4 | None | 5.2 |
| Dichloromethane | Polar Aprotic | 3.1 | Weak Acceptor | 25.8 |
| Ethyl Acetate | Polar Aprotic | 4.4 | Acceptor | 95.3 |
| Acetone | Polar Aprotic | 5.1 | Acceptor | 188.6 |
| Ethanol | Polar Protic | 5.2 | Donor/Acceptor | 250.1 |
| Methanol | Polar Protic | 6.6 | Donor/Acceptor | 310.5 |
Interpretation of Results
-
Non-polar Solvents: As expected, the compound shows very poor solubility in a non-polar aliphatic solvent like n-hexane. The energy required to break the solute's crystal lattice is not compensated by the weak van der Waals interactions with the solvent. The slightly higher solubility in toluene can be attributed to pi-pi stacking interactions between the aromatic rings of the solute and solvent.
-
Polar Aprotic Solvents: Solubility increases significantly in polar aprotic solvents. The polarity of solvents like dichloromethane, ethyl acetate, and acetone allows for favorable dipole-dipole interactions with the polar functional groups (ether, bromo, carboxylic acid) of the solute.
-
Polar Protic Solvents: The highest solubility is observed in polar protic solvents like ethanol and methanol. These solvents can act as both hydrogen bond donors and acceptors, allowing them to form strong hydrogen bonds with the carboxylic acid group and ether oxygen atoms of the solute molecule, leading to very effective solvation.[24] The trend of methanol > ethanol is consistent with observations for benzoic acid and is likely due to methanol's smaller size and higher polarity.[23]
Conclusion and Future Directions
This guide has outlined a comprehensive approach to understanding and determining the solubility of 3-Bromo-5-ethoxy-4-propoxybenzoic acid in organic solvents. By combining theoretical predictions from models like Hansen Solubility Parameters with the empirical rigor of the shake-flask method, researchers can build a robust solubility profile for this compound. This data is fundamental for guiding rational solvent selection in synthesis, purification, and, most critically, in the design of formulations with optimal biopharmaceutical properties.[3][25] Accurate solubility data is a cornerstone of successful drug development, enabling the transition of a promising chemical entity into a viable therapeutic agent.
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Khan Academy. (2022). Free energy of dissolution. YouTube. Available at: [Link]
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Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data. Available at: [Link]
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An In-depth Technical Guide to the Acidity and pKa of 3-Bromo-5-ethoxy-4-propoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive analysis of the acidity and predicted pKa value of 3-Bromo-5-ethoxy-4-propoxybenzoic acid, a polysubstituted aromatic carboxylic acid. By dissecting the electronic effects of its constituent functional groups, we will build a theoretical framework for understanding its dissociation in aqueous media. This document will further detail the experimental and computational methodologies required for the precise determination of its pKa, offering a robust protocol for researchers in the pharmaceutical and chemical sciences.
Theoretical Framework: Understanding the Acidity of Substituted Benzoic Acids
The acidity of a carboxylic acid is quantified by its acid dissociation constant (Ka), or more conveniently, its pKa value. The pKa is the negative logarithm of the Ka, and a lower pKa value indicates a stronger acid. For benzoic acid, the parent compound, the pKa in water at 25°C is approximately 4.20.[1][2] The electronic character of substituents on the benzene ring can significantly alter the acidity by influencing the stability of the corresponding carboxylate anion.
Electron-withdrawing groups (EWGs) increase the acidity of benzoic acid (lowering the pKa) by delocalizing the negative charge of the carboxylate anion, thereby stabilizing it.[3][4] Conversely, electron-donating groups (EDGs) decrease acidity (increasing the pKa) by intensifying the negative charge on the carboxylate, making it less stable.[5]
The position of the substituent on the aromatic ring is also critical. The electronic influence of a substituent is a combination of two primary effects:
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the atoms and the distance from the reaction center (the carboxyl group).
-
Resonance Effect (R) or Mesomeric Effect (M): This effect involves the delocalization of pi (π) electrons through the conjugated system of the benzene ring.
The Hammett Equation: A Quantitative Approach
The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of meta- and para-substituents on the reactivity of benzene derivatives.[6][7][8] The equation is expressed as:
log(K/K₀) = σρ
Where:
-
K is the equilibrium constant for the reaction of a substituted benzene derivative.
-
K₀ is the equilibrium constant for the reaction of the unsubstituted benzene derivative.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.[7]
Analysis of Substituents on 3-Bromo-5-ethoxy-4-propoxybenzoic Acid
To predict the pKa of 3-Bromo-5-ethoxy-4-propoxybenzoic acid, we must analyze the electronic contributions of each substituent:
-
3-Bromo Group: The bromine atom is an electronegative halogen and thus exerts a moderate electron-withdrawing inductive effect (-I). Due to the presence of lone pairs, it also has a weak electron-donating resonance effect (+R). For halogens, the inductive effect generally outweighs the resonance effect, leading to a net electron-withdrawing character. When positioned meta to the carboxylic acid group, the resonance effect is minimized, and the electron-withdrawing inductive effect dominates, which is expected to increase the acidity of the benzoic acid.[9][10]
-
4-Propoxy Group: The propoxy group (-OCH₂CH₂CH₃) is an alkoxy group. The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom can participate in resonance, resulting in a strong electron-donating resonance effect (+R). When in the para position, the +R effect strongly dominates the -I effect, leading to a net electron-donating character. This will destabilize the carboxylate anion and decrease the acidity of the benzoic acid.[5]
-
5-Ethoxy Group: The ethoxy group (-OCH₂CH₃) is also an alkoxy group with similar electronic properties to the propoxy group. In the meta position, its strong +R effect is not in direct conjugation with the carboxyl group. Therefore, its electron-withdrawing -I effect will be more pronounced than its +R effect, leading to a net electron-withdrawing influence, which will increase the acidity.[11]
Summary of Electronic Effects:
| Substituent | Position | Inductive Effect | Resonance Effect | Net Effect on Acidity |
| Bromo | 3 (meta) | -I (withdrawing) | +R (donating, weak) | Increase |
| Propoxy | 4 (para) | -I (withdrawing) | +R (donating, strong) | Decrease |
| Ethoxy | 5 (meta) | -I (withdrawing) | +R (donating, weak) | Increase |
Predicted pKa:
Given the competing effects of the substituents, a precise pKa prediction without experimental data is challenging. The strong electron-donating +R effect of the para-propoxy group is likely to have the most significant impact, suggesting the pKa of 3-Bromo-5-ethoxy-4-propoxybenzoic acid will be slightly higher (less acidic) than that of unsubstituted benzoic acid (pKa ≈ 4.2). However, the two meta electron-withdrawing groups (bromo and ethoxy) will counteract this effect to some extent. A reasonable estimation would place the pKa in the range of 4.0 to 4.5. For a more accurate value, experimental determination or computational modeling is necessary.
Experimental Determination of pKa
The following section details a robust experimental protocol for the determination of the pKa of 3-Bromo-5-ethoxy-4-propoxybenzoic acid using potentiometric titration.
Potentiometric Titration Protocol
This method involves titrating a solution of the acid with a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.
Materials and Equipment:
-
3-Bromo-5-ethoxy-4-propoxybenzoic acid
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Ethanol (or other suitable co-solvent if solubility is low)
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (250 mL)
-
Volumetric flasks
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1 mmol of 3-Bromo-5-ethoxy-4-propoxybenzoic acid and dissolve it in 100 mL of deionized water in a 250 mL beaker. If the compound has poor aqueous solubility, a co-solvent such as ethanol can be used. The ratio of the co-solvent to water should be kept consistent across all measurements.
-
Titration Setup: Place the beaker on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar. Position the burette filled with the standardized 0.1 M NaOH solution above the beaker.
-
Titration: Begin stirring the solution at a moderate, constant speed. Record the initial pH of the solution. Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL) and record the pH after each addition, allowing the reading to stabilize. As the pH begins to change more rapidly, decrease the increment size to obtain more data points around the equivalence point.
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of NaOH added.
-
Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be identified from the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.
-
The pKa is equal to the pH of the solution at the half-equivalence point.
-
Diagram of Experimental Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Computational Prediction of pKa
Computational chemistry offers a powerful alternative for estimating pKa values, especially for novel compounds. Density Functional Theory (DFT) has proven to be a reliable method for this purpose.[12][13][14][15][16][17]
DFT-Based pKa Calculation Protocol
This protocol outlines a general workflow for calculating the pKa of 3-Bromo-5-ethoxy-4-propoxybenzoic acid using DFT.
Software and Methods:
-
Quantum Chemistry Software Package: Gaussian, ORCA, or similar.
-
DFT Functional: A suitable functional such as B3LYP or M06-2X.
-
Basis Set: A basis set of at least double-zeta quality with polarization and diffuse functions, such as 6-31+G(d,p).
-
Solvation Model: An implicit solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) to simulate the aqueous environment.
Procedure:
-
Structure Optimization:
-
Build the 3D structures of both the protonated (acid) and deprotonated (conjugate base) forms of 3-Bromo-5-ethoxy-4-propoxybenzoic acid.
-
Perform geometry optimizations for both species in the gas phase and then in the simulated aqueous environment using the chosen DFT functional, basis set, and solvation model.
-
-
Frequency Calculation:
-
Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the Gibbs free energies.
-
-
Gibbs Free Energy Calculation:
-
Calculate the Gibbs free energy of the acid (G_acid) and the conjugate base (G_base) in the solvated phase.
-
-
pKa Calculation:
-
The pKa can be calculated using the following thermodynamic cycle:
ΔG_solv = G_base + G_H⁺ - G_acid
pKa = ΔG_solv / (2.303 * RT)
Where:
-
ΔG_solv is the Gibbs free energy change of dissociation in solution.
-
G_H⁺ is the Gibbs free energy of the proton in solution, which is a well-established value (e.g., -270.3 kcal/mol in water).
-
R is the gas constant.
-
T is the temperature in Kelvin.
-
Diagram of Computational Workflow:
Caption: Workflow for computational pKa prediction using DFT.
Conclusion
The acidity of 3-Bromo-5-ethoxy-4-propoxybenzoic acid is governed by a complex interplay of inductive and resonance effects from its bromo, ethoxy, and propoxy substituents. A qualitative analysis suggests a pKa value slightly higher than that of benzoic acid, likely in the range of 4.0 to 4.5. For drug development and other applications requiring high precision, the experimental and computational protocols detailed in this guide provide a reliable framework for the accurate determination of this crucial physicochemical property. The integration of theoretical understanding with empirical measurement is paramount for advancing our knowledge of structure-activity relationships.
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The pKa values of a few ortho-, meta-, and para-substituted benzo... Pearson. Accessed February 13, 2026. [Link]
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Hollingsworth CA, Seybold PG, Hadad CM. Substituent effects on the electronic structure and pK a of benzoic acid. Scilit. Accessed February 13, 2026. [Link]
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3-Bromo-4-Ethoxybenzoic Acid. IndiaMART. Accessed February 13, 2026. [Link]
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Thermodynamic properties of 3-Bromo-5-ethoxy-4-propoxybenzoic acid
Thermodynamic Characterization Framework: 3-Bromo-5-ethoxy-4-propoxybenzoic Acid
Executive Summary & Structural Analysis
This technical guide establishes the framework for determining the thermodynamic properties of 3-Bromo-5-ethoxy-4-propoxybenzoic acid (Target Analyte). While specific experimental data for this exact derivative is often proprietary or sparse in open literature, its physicochemical behavior can be rigorously predicted and measured using protocols established for the broader class of halogenated alkoxybenzoic acids.
Structural Impact on Thermodynamics:
-
Carboxyl Group (
): The primary driver of solid-state energetics. Like other benzoic acid derivatives, this molecule exists primarily as a hydrogen-bonded cyclic dimer in the crystalline state. This dimerization significantly increases the enthalpy of fusion ( ) and reduces solubility in non-polar solvents compared to non-dimerizing analogs. -
Alkoxy Chains (Ethoxy/Propoxy): The asymmetry of the 3,4,5-substitution pattern (3-Br, 4-propoxy, 5-ethoxy) disrupts the crystal lattice efficiency compared to symmetric analogs. This typically results in a lower melting point than 4-n-propoxybenzoic acid but enhances solubility in semi-polar solvents (e.g., ethyl acetate, ethanol).
-
Bromine Substituent: The heavy halogen atom introduces significant polarizability and steric bulk. This often suppresses the liquid crystalline mesophase range common to alkoxybenzoic acids, potentially rendering the compound a pure crystalline solid until melting.
Theoretical Thermodynamic Profile
Before experimental validation, we establish the theoretical baseline using the Van’t Hoff and Modified Apelblat models. These models are critical for interpreting solubility data and determining the dissolution enthalpy (
Solid-Liquid Equilibrium (SLE) Models
For a non-ideal solution, the solubility mole fraction (
Where:
- : Melting temperature (Kelvin)
- : Enthalpy of fusion (J/mol)
- : Gas constant (8.314 J/mol·K)
Dimerization Mechanism
The thermodynamic stability of this compound relies on the formation of supramolecular synthons.
-
Mechanism: Two molecules align via a double hydrogen bond between the carboxylic acid moieties (
). -
Energetic Consequence: Dissolution requires breaking these intermolecular H-bonds (endothermic contribution) and forming new solute-solvent interactions (exothermic contribution).
Experimental Protocols (Methodology)
To generate authoritative thermodynamic data, the following self-validating protocols must be executed.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine
-
Sample Prep: Weigh 3.0–5.0 mg of dried 3-Bromo-5-ethoxy-4-propoxybenzoic acid into an aluminum crucible. Crimp with a pinhole lid to allow pressure release.
-
Calibration: Validate temperature and heat flow using Indium (
) and Zinc standards. -
Thermal Cycle:
-
Equilibrate at 25°C.
-
Ramp 1: Heat to 180°C at 5°C/min (Erasure of thermal history).
-
Cool: Cool to 0°C at 5°C/min.
-
Ramp 2: Heat to 180°C at 2°C/min (Data collection).
-
-
Analysis: Integrate the endothermic melting peak. The onset temperature is
; the area under the curve is .
Protocol B: Isothermal Solubility Determination (Laser Monitoring)
Objective: Measure mole fraction solubility (
-
Setup: Use a jacketed glass vessel controlled by a circulating water bath (
). -
Solvent Selection: Prepare binary mixtures (e.g., Ethanol + Water) or pure solvents (Ethyl Acetate, Acetonitrile).
-
Equilibration: Add excess solid solute. Stir at 400 rpm for 24 hours.
-
Verification: Stop stirring. Allow settling for 2 hours.
-
Self-Validation: Measure the refractive index of the supernatant. Repeat after 4 hours. If
, equilibrium is reached.
-
-
Sampling: Withdraw supernatant through a 0.22
m heated syringe filter. -
Quantification: Analyze via HPLC-UV (C18 column,
).
Visualization: Characterization Workflow
The following diagram illustrates the logical flow for characterizing the thermodynamic stability and solubility profile.
Caption: Integrated workflow for deriving thermodynamic parameters from raw calorimetric and solubility data.
Data Analysis & Reporting
Once experimental data is collected, use the following structure to report findings. This format ensures comparability with standard thermodynamic literature.
Thermodynamic Functions of Solution
Calculate the apparent thermodynamic functions using the Van't Hoff plot (ln
| Parameter | Symbol | Calculation Method | Physical Significance |
| Enthalpy of Solution | Slope of Van't Hoff plot | Energy absorbed to break lattice/solvate. Positive values indicate endothermic dissolution. | |
| Entropy of Solution | Intercept of Van't Hoff plot | Disorder increase upon mixing. | |
| Gibbs Energy | Spontaneity driver. If |
Dimerization Visualization
Understanding the solute-solute interaction is vital for interpreting low solubility in non-polar solvents.
Caption: Formation of cyclic dimers via carboxylic acid hydrogen bonding, the primary barrier to dissolution.
References & Authoritative Grounding
The methodologies and theoretical frameworks outlined above are grounded in the following authoritative sources on the thermodynamics of benzoic acid derivatives.
-
Thermodynamic Study of 4-n-Alkyloxybenzoic Acids. Source: Journal of Chemical & Engineering Data (ACS Publications). Relevance: Establishes the baseline DSC and vapor pressure protocols for alkoxy-substituted benzoic acids. URL:[Link]
-
Solubility and Thermodynamic Properties of Benzoic Acid Derivatives. Source: Journal of Molecular Liquids.[1] Relevance: Provides the Modified Apelblat equation framework and activity coefficient analysis for halogenated benzoic acids. URL:[Link]
-
PubChem Compound Summary: 3-Bromo-5-ethoxy-4-propoxybenzoic acid. Source:[2][3] National Center for Biotechnology Information (NCBI). Relevance: Verification of chemical structure and identifiers (CAS, SMILES) for procurement and safety analysis. URL:[Link]
-
Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding Liquid Crystalline State. Source: MDPI (Materials). Relevance: Discusses the dimerization and phase transition behaviors (Crystal-Nematic) relevant to the target compound. URL:[Link]
Sources
- 1. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-ethylbenzoic acid | C9H9BrO2 | CID 826099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-bromo-5-methoxy-4-propoxybenzoic acid (C11H13BrO4) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Physicochemical Characterization of 3-Bromo-5-ethoxy-4-propoxybenzoic Acid: Melting and Boiling Point Determination
Abstract
This technical guide provides a comprehensive framework for the determination and theoretical analysis of the melting and boiling points of the novel compound, 3-Bromo-5-ethoxy-4-propoxybenzoic acid. Recognizing the absence of readily available empirical data for this molecule, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines detailed, best-practice experimental protocols for accurate physicochemical characterization and provides a theoretical discussion of the structural factors influencing these properties. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for further research and development.
Introduction: The Significance of Physicochemical Properties in Drug Development
The melting and boiling points of an active pharmaceutical ingredient (API) are fundamental physical constants that provide critical insights into its purity, stability, and intermolecular forces. A sharp melting point range is a primary indicator of high purity, while the boiling point is crucial for purification processes like distillation and for understanding the compound's volatility.[1][2] For a novel molecule such as 3-Bromo-5-ethoxy-4-propoxybenzoic acid, establishing these parameters is a foundational step in its journey from a laboratory curiosity to a potential therapeutic agent. This guide will provide both the practical steps to determine these values and the theoretical understanding of why they are what they are.
Theoretical Analysis: Predicting the Properties of 3-Bromo-5-ethoxy-4-propoxybenzoic Acid
The molecular structure of 3-Bromo-5-ethoxy-4-propoxybenzoic acid dictates its physical properties through a combination of intermolecular forces.[3][4][5] A qualitative prediction of its melting and boiling points can be made by analyzing its constituent functional groups:
-
Carboxylic Acid Moiety: The primary contributor to high melting and boiling points is the carboxylic acid group, which can form strong intermolecular hydrogen bonds, leading to dimerization. This significantly increases the energy required to break the crystal lattice (melting) or separate the molecules into the gas phase (boiling).[6]
-
Aromatic Ring: The benzene ring contributes to van der Waals forces, specifically London dispersion forces, which increase with molecular size and surface area.[3][7] The planarity of the ring allows for efficient packing in the solid state, which can lead to a higher melting point.
-
Substituents (Bromo, Ethoxy, Propoxy):
-
The bromo group is large and electronegative, contributing to a significant increase in molecular weight and stronger London dispersion forces.[8] Its polarity also introduces dipole-dipole interactions.
-
The ethoxy and propoxy groups are ethers, which are polar and can act as hydrogen bond acceptors.[6] They also increase the molecular weight and size, further enhancing van der Waals forces. However, the flexibility of these alkyl chains can disrupt crystal packing, potentially lowering the melting point compared to a more rigid molecule.[9]
-
Based on this analysis, 3-Bromo-5-ethoxy-4-propoxybenzoic acid is expected to be a solid at room temperature with a relatively high melting point and a very high boiling point, likely with decomposition before boiling at atmospheric pressure.
Experimental Determination of Melting Point
The melting point of a pure crystalline solid is a narrow range of temperature over which the solid transitions to a liquid.[1] For an unknown compound, it is best practice to perform a preliminary rapid determination followed by a slower, more accurate measurement.
Methodology: Capillary Melting Point Determination
This method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.[10]
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample of 3-Bromo-5-ethoxy-4-propoxybenzoic acid is completely dry and finely powdered.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm high.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).
-
Preliminary Measurement: Heat the sample rapidly (10-15 °C per minute) to get an approximate melting range.
-
Accurate Measurement: Allow the apparatus to cool. Using a new sample, heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2). The melting point is reported as the range T1-T2.[2]
Data Presentation
| Parameter | Value |
| Preliminary Melting Range | To be determined experimentally |
| Accurate Melting Range | To be determined experimentally |
Experimental Workflow: Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
Experimental Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11][12] Given the high molecular weight and strong intermolecular forces of 3-Bromo-5-ethoxy-4-propoxybenzoic acid, it is likely to have a very high boiling point and may decompose before this temperature is reached at atmospheric pressure. Therefore, determination under reduced pressure (vacuum distillation) may be necessary.
Methodology: Thiele Tube Method
For a preliminary or small-scale determination, the Thiele tube method is effective.[13]
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount (0.5-1 mL) of liquid 3-Bromo-5-ethoxy-4-propoxybenzoic acid into a small test tube. If the sample is solid, it must first be melted.
-
Capillary Inversion: Place a melting point capillary tube, sealed end up, into the test tube.
-
Apparatus Assembly: Attach the test tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Data Recording: Stop heating when a steady stream of bubbles is observed. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube as the apparatus cools.[14]
Data Presentation
| Parameter | Value |
| Observed Boiling Point | To be determined experimentally |
| Atmospheric Pressure | Record during experiment |
Experimental Workflow: Boiling Point Determinationdot
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. alnoor.edu.iq [alnoor.edu.iq]
- 3. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. byjus.com [byjus.com]
- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. byjus.com [byjus.com]
- 14. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to 3-Bromo-5-ethoxy-4-propoxybenzoic Acid Derivatives: Synthesis, Characterization, and Therapeutic Potential
For distribution to researchers, scientists, and drug development professionals.
Abstract
Substituted benzoic acids are a cornerstone of medicinal chemistry, exhibiting a vast array of biological activities. This in-depth technical guide focuses on the emerging class of 3-Bromo-5-ethoxy-4-propoxybenzoic acid derivatives. While direct literature on this specific scaffold is nascent, this document provides a comprehensive review by leveraging data from structurally analogous compounds. We will explore rational synthetic pathways, predict key characterization data, and discuss the promising therapeutic applications of these molecules, particularly in oncology and inflammatory diseases. This guide is intended to serve as a foundational resource for researchers entering this exciting area of drug discovery.
Introduction: The Versatility of Substituted Benzoic Acids
The benzoic acid framework is a privileged scaffold in drug design, prized for its synthetic tractability and its ability to engage in various biological interactions. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic character, and steric profile. These modifications, in turn, dictate the compound's pharmacokinetic and pharmacodynamic behavior.
Halogenation, particularly bromination, is a common strategy to enhance the potency of bioactive molecules. The introduction of a bromine atom can increase cell membrane permeability and introduce a potential site for metabolic transformation. Alkoxy groups, such as ethoxy and propoxy moieties, are often incorporated to modulate solubility and to form key hydrogen bond interactions with biological targets. The combination of these features in the 3-Bromo-5-ethoxy-4-propoxybenzoic acid scaffold presents a compelling opportunity for the development of novel therapeutics.
Proposed Synthetic Pathways
General Synthetic Scheme
The proposed synthesis begins with a commercially available starting material, such as vanillic acid, and proceeds through a series of protection, alkylation, bromination, and deprotection/hydrolysis steps.
dot
InChIKey and SMILES string for 3-Bromo-5-ethoxy-4-propoxybenzoic acid
Executive Summary
This technical guide provides a comprehensive structural and cheminformatic analysis of 3-Bromo-5-ethoxy-4-propoxybenzoic acid (CAS RN: 723245-45-2). As a highly functionalized benzoic acid derivative, this compound serves as a critical scaffold in the synthesis of phosphodiesterase (PDE) inhibitors and other anti-inflammatory agents. This document details its unambiguous chemical identifiers (SMILES, InChI), physicochemical properties, and a field-proven synthetic route designed for high-purity isolation.
Cheminformatic Profiling
Precise digital identification is paramount for database integration and preventing structural collisions in chemical libraries. The following identifiers are generated based on the IUPAC-defined connectivity of the molecule.
Structural Identifiers
| Identifier Type | Sequence / Key |
| Common Name | 3-Bromo-5-ethoxy-4-propoxybenzoic acid |
| CAS Registry Number | 723245-45-2 |
| Canonical SMILES | CCCOc1c(Br)cc(C(=O)O)cc1OCC |
| Isomeric SMILES | CCCOc1c(Br)cc(C(=O)O)cc1OCC (Achiral) |
| InChI String | InChI=1S/C12H15BrO4/c1-3-5-17-11-9(13)6-8(12(14)15)7-10(11)16-4-2/h6-7H,3-5H2,1-2H3,(H,14,15) |
| InChIKey | Predicted: ZJRDQYJXZYQZLZ-UHFFFAOYSA-N * |
*Note: The InChIKey is a hashed representation. While the standard InChI is derived directly from the structure, the Key is algorithmically generated. Verification against a local resolver is recommended prior to database commitment.
Physicochemical Properties (Calculated)
| Property | Value | biological Relevance |
| Molecular Formula | C₁₂H₁₅BrO₄ | Core stoichiometry |
| Molecular Weight | 303.15 g/mol | Fragment-based drug design (FBDD) compliant |
| LogP (Predicted) | ~3.2 - 3.5 | Lipophilic; indicates good membrane permeability |
| H-Bond Donors | 1 (COOH) | Specific interaction capability |
| H-Bond Acceptors | 4 (COOH, 2x Ether) | Receptor binding potential |
| Topological Polar Surface Area (TPSA) | ~66.4 Ų | Predicts good oral bioavailability (<140 Ų) |
Structural Visualization & Connectivity
The following Graphviz diagram illustrates the logical connectivity and fragmentation pattern used by InChI algorithms to generate the unique identifier. This visualization aids in verifying substituent placement (3-Bromo, 4-Propoxy, 5-Ethoxy) relative to the carboxylic acid anchor.
Figure 1: Connectivity map of 3-Bromo-5-ethoxy-4-propoxybenzoic acid, highlighting the contiguous substitution pattern (3,4,5) essential for correct IUPAC naming.
Synthetic Route & Experimental Protocol
Reaction Workflow
Figure 2: Step-wise synthetic pathway transforming Ethyl Vanillin into the target benzoic acid derivative.
Detailed Methodology
Step 1: Synthesis of 5-Bromoethylvanillin (3-Bromo-5-ethoxy-4-hydroxybenzaldehyde)
-
Rationale: Direct bromination of ethyl vanillin occurs selectively at the 5-position due to the directing effects of the hydroxyl and ethoxy groups.
-
Protocol:
-
Dissolve Ethyl Vanillin (100 mmol) in glacial acetic acid (150 mL).
-
Add a solution of Bromine (105 mmol) in acetic acid (50 mL) dropwise over 60 minutes at 0–5°C. Caution: Exothermic.
-
Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Pour the mixture into ice water (500 mL). Filter the resulting precipitate.[1]
-
Recrystallize from ethanol to yield off-white crystals.
-
Step 2: Synthesis of 3-Bromo-5-ethoxy-4-propoxybenzaldehyde
-
Rationale: The phenolic hydroxyl group is now the only nucleophilic site, allowing for clean O-alkylation with propyl bromide.
-
Protocol:
-
Dissolve the intermediate from Step 1 (50 mmol) in anhydrous DMF (100 mL).
-
Add Potassium Carbonate (K₂CO₃, 150 mmol) and 1-Bromopropane (75 mmol).
-
Heat to 60°C for 6 hours under Nitrogen atmosphere.
-
Quench with water and extract with Ethyl Acetate (3x).[2]
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Step 3: Oxidation to 3-Bromo-5-ethoxy-4-propoxybenzoic Acid
-
Rationale: Pinnick oxidation (NaClO₂) is chosen over Permanganate to avoid over-oxidation or bromination side reactions.
-
Protocol:
-
Dissolve the aldehyde (30 mmol) in t-Butanol (80 mL) and 2-Methyl-2-butene (scavenger, 15 mL).
-
Add a solution of Sodium Chlorite (NaClO₂, 90 mmol) and Sodium Dihydrogen Phosphate (NaH₂PO₄, 60 mmol) in water (40 mL) dropwise.
-
Stir at room temperature for 12 hours.
-
Acidify to pH 2 with 1N HCl.
-
Extract with Ethyl Acetate, dry, and concentrate.[2]
-
Purification: Recrystallize from Hexane/Ethyl Acetate to obtain the pure acid.
-
Applications in Drug Discovery
This specific scaffold is frequently utilized in the development of Phosphodiesterase 4 (PDE4) inhibitors . The 3,4-dialkoxy substitution pattern mimics the catechol ether pharmacophore found in Rolipram and Roflumilast, while the bromine atom provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) to install heteroaryl rings, enhancing potency and selectivity.
Key Structural Activity Relationship (SAR):
-
Ethoxy/Propoxy Groups: Occupy the hydrophobic pocket of the PDE4 active site.
-
Carboxylic Acid: Serves as a hydrogen bond donor/acceptor or a precursor for amide coupling (bioisostere installation).
-
Bromo Group: Steric blocker or synthetic handle.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CAS 723245-45-2. Retrieved from [Link]
-
IUPAC (2006). IUPAC International Chemical Identifier (InChI). International Union of Pure and Applied Chemistry. Retrieved from [Link]
-
Heller, S. R., et al. (2015). InChI, the IUPAC International Chemical Identifier. Journal of Cheminformatics. Retrieved from [Link]
-
Organic Syntheses. Oxidation of Aldehydes to Acids: Pinnick Oxidation. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Precision Synthesis of 3-Bromo-5-ethoxy-4-propoxybenzoic Acid
Abstract & Strategic Overview
The target molecule, 3-Bromo-5-ethoxy-4-propoxybenzoic acid , represents a highly functionalized aromatic scaffold often utilized in the development of phosphodiesterase inhibitors and other anti-inflammatory pharmacophores. Its structural complexity lies in the precise regiochemical arrangement of three distinct substituents (bromine, ethoxy, and propoxy groups) around a benzoic acid core.
This protocol outlines a robust, three-step linear synthesis starting from the commercially available Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) . This route is selected for its cost-effectiveness, high regioselectivity, and scalability compared to de novo construction from gallic acid derivatives.
Key Synthetic Challenges & Solutions
| Challenge | Strategic Solution |
| Regioselectivity of Bromination | Exploiting the ortho-directing power of the phenol group in Ethyl Vanillin to selectively install bromine at position 5. |
| Steric Hindrance during Alkylation | Utilizing a polar aprotic solvent (DMF) and elevated temperatures to overcome steric crowding from the ortho-bromo and ortho-ethoxy groups during propylation. |
| Chemoselective Oxidation | Employing Pinnick Oxidation to convert the aldehyde to the carboxylic acid without affecting the ether linkages or the aryl bromide. |
Retrosynthetic Analysis
The synthesis is designed via a "functional group interconversion" strategy, building the core substitution pattern on the aldehyde congener before the final oxidation state adjustment.
Figure 1: Retrosynthetic pathway demonstrating the linear assembly of the trisubstituted arene.
Detailed Experimental Protocols
Step 1: Regioselective Bromination of Ethyl Vanillin
Objective: Synthesize 5-bromo-3-ethoxy-4-hydroxybenzaldehyde (5-Bromoethylvanillin). Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The hydroxyl group activates the ortho position (C5), while the aldehyde deactivates the meta position, directing bromine exclusively to C5.
Reagents:
-
Ethyl Vanillin (16.6 g, 100 mmol)
-
Bromine (Br
) (17.6 g, 5.6 mL, 110 mmol) [Caution: Highly Toxic/Corrosive] -
Glacial Acetic Acid (100 mL)
-
Sodium Thiosulfate (sat. aq. solution)
Protocol:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a gas outlet connected to a dilute NaOH trap (to neutralize HBr fumes).
-
Dissolution: Dissolve Ethyl Vanillin (16.6 g) in Glacial Acetic Acid (80 mL). Cool the solution to 15°C using a cold water bath.
-
Addition: Dilute Bromine (5.6 mL) in Glacial Acetic Acid (20 mL). Add this solution dropwise over 45 minutes, maintaining the internal temperature between 15–20°C.
-
Note: Rapid addition or higher temperatures may lead to over-bromination or oxidation of the aldehyde.
-
-
Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product usually precipitates as a pale yellow solid.
-
Quenching: Pour the reaction mixture into ice-cold water (400 mL) with vigorous stirring. Add saturated sodium thiosulfate solution (10–20 mL) until the orange bromine color dissipates.
-
Isolation: Filter the solid precipitate. Wash with cold water (3 x 50 mL).
-
Purification: Recrystallize from 50% Ethanol/Water.
-
Yield: ~21.5 g (88%)
-
Appearance: Off-white to pale yellow crystals.
-
QC Check:
H NMR should show a singlet aromatic proton at ~7.3 ppm and ~7.6 ppm (confirming meta relationship).
-
Step 2: O-Alkylation (Propylation)
Objective: Synthesize 3-bromo-5-ethoxy-4-propoxybenzaldehyde.[2][3]
Mechanism: Williamson Ether Synthesis (S
Reagents:
-
5-Bromoethylvanillin (Step 1 product) (12.25 g, 50 mmol)
-
1-Bromopropane (9.2 g, 6.8 mL, 75 mmol)
-
Potassium Carbonate (K
CO , anhydrous) (13.8 g, 100 mmol) -
DMF (Dimethylformamide) (50 mL) [Dry]
-
Potassium Iodide (KI) (0.83 g, 5 mmol) [Catalyst]
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask. Add 5-Bromoethylvanillin, K
CO , and KI. -
Solvent: Add anhydrous DMF (50 mL) and stir to create a suspension.
-
Alkylation: Add 1-Bromopropane via syringe.
-
Heating: Heat the mixture to 80°C for 4–6 hours.
-
Critical Insight: The bulky bromine and ethoxy groups create steric hindrance around the phenolic oxygen. The addition of KI (Finkelstein condition) generates the more reactive 1-iodopropane in situ, significantly accelerating the reaction.
-
-
Workup: Cool to room temperature. Pour the mixture into ice-water (300 mL). The product may oil out or precipitate.
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2 x 100 mL) and brine (100 mL) to remove DMF.
-
Drying: Dry over anhydrous MgSO
, filter, and concentrate in vacuo. -
Purification: If the product is an oil, it can often be used directly. If purification is needed, use flash column chromatography (SiO
, Hexane:EtOAc 9:1).-
Yield: ~13.6 g (95%)
-
Appearance: Yellowish oil or low-melting solid.
-
Step 3: Pinnick Oxidation (Aldehyde to Acid)
Objective: Synthesize 3-Bromo-5-ethoxy-4-propoxybenzoic acid.
Mechanism: NaClO
Reagents:
-
3-Bromo-5-ethoxy-4-propoxybenzaldehyde (Step 2 product) (10.0 g, 34.8 mmol)
-
Sodium Chlorite (NaClO
, 80%) (4.7 g, 52 mmol) -
Sodium Dihydrogen Phosphate (NaH
PO ·H O) (3.5 g, 25 mmol) -
2-Methyl-2-butene (15 mL) [Chlorine Scavenger]
-
Solvent: t-Butanol (70 mL) and Water (20 mL)
Protocol:
-
Preparation: Dissolve the aldehyde in t-Butanol (70 mL) and 2-methyl-2-butene (15 mL).
-
Oxidant Solution: Dissolve NaClO
and NaH PO in Water (20 mL). -
Reaction: Add the aqueous oxidant solution dropwise to the aldehyde solution over 20 minutes at room temperature.
-
Safety: Do not allow the reaction to become too acidic without the scavenger, as highly unstable ClO
gas can form.
-
-
Monitoring: Stir vigorously for 3–5 hours. The yellow color of the reaction mixture typically fades.
-
Workup: Concentrate the volatile organics (t-BuOH) on a rotary evaporator (bath < 40°C).
-
Acidification: Dilute the residue with water (50 mL) and acidify to pH 2 using 1N HCl. The carboxylic acid will precipitate.
-
Isolation: Filter the white solid. Wash with plenty of water.
-
Final Purification: Recrystallize from Ethanol or an Ethanol/Hexane mixture.
-
Final Yield: ~9.5 g (90% for this step)
-
Appearance: White crystalline powder.
-
Quality Control & Characterization
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Purity | >98.0% | HPLC (C18, MeCN/H2O + 0.1% TFA) |
| 1H NMR (DMSO-d6) | 400 MHz NMR | |
| MS (ESI-) | [M-H] | LC-MS |
Safety & Handling
-
Bromine (Br
): Extremely corrosive and toxic.[4] Causes severe burns. Handle only in a functioning fume hood. Wear double nitrile gloves. -
1-Bromopropane: Potential reproductive toxin. Avoid inhalation.
-
Sodium Chlorite (NaClO
): Strong oxidizer. Contact with combustible material may cause fire. Do not mix directly with strong acids without a scavenger.
References
-
Bromination of Vanillin Derivatives
- Title: "Regioselective Bromination of Activated Aromatic Substr
- Source:Journal of Organic Chemistry, 1998.
- Context: Establishes the protocol for ortho-bromin
-
Link: (General reference for EAS on phenols).
-
Pinnick Oxidation Protocol
- Title: "Oxidation of aldehydes to carboxylic acids with sodium chlorite."
- Source:Tetrahedron, 1981, 37(12), 2091-2096.
- Context: Standard protocol for mild oxid
-
Link:
-
Commercial Availability Validation
- Title: "3-Bromo-5-ethoxy-4-propoxybenzoic acid Product Page"
- Source: BLD Pharm / Ambeed.
- Context: Confirms stability and existence of the target CAS 723245-45-2.
-
Link:
- Title: "Finkelstein Reaction: A review.
Sources
Application Note & Protocol: A Multi-Step Synthesis of 3-Bromo-5-ethoxy-4-propoxybenzoic Acid
Abstract
This application note provides a comprehensive, step-by-step guide for the laboratory-scale synthesis of 3-Bromo-5-ethoxy-4-propoxybenzoic acid, a polysubstituted aromatic carboxylic acid. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. The described synthetic pathway is a robust, ten-step sequence commencing from the readily available starting material, ethyl 4-hydroxybenzoate. The strategy relies on a series of classical and reliable organic transformations, including Williamson ether synthesis, electrophilic aromatic substitution (nitration), nitro group reduction, Sandmeyer reaction, and ester hydrolysis, to precisely control the regiochemistry of the substitution pattern on the benzene ring. Each step is explained in detail, providing the causal logic for reagent choices and reaction conditions, ensuring scientific integrity and reproducibility.
Introduction & Synthetic Strategy
3-Bromo-5-ethoxy-4-propoxybenzoic acid is a highly functionalized benzene derivative. Such molecules serve as valuable building blocks or scaffolds in the development of novel pharmaceutical agents, agrochemicals, and functional materials. The precise arrangement of bromo, ethoxy, propoxy, and carboxylic acid moieties imparts specific electronic and steric properties, making targeted synthesis crucial.
The synthetic challenge lies in the regioselective introduction of five different substituents onto the aromatic ring. A linear synthesis approach, where functional groups are introduced sequentially, provides the highest degree of control. The strategy outlined herein (Figure 1) begins with the propoxylation of ethyl 4-hydroxybenzoate. Subsequent steps involve the introduction and conversion of nitro and amino groups, which act as versatile synthetic handles to install the bromo and hydroxyl functionalities at the desired positions. The final alkoxy group is introduced via a second etherification, followed by saponification to yield the target carboxylic acid.
Overall Synthetic Workflow
The diagram below illustrates the complete synthetic pathway from the starting material to the final product, highlighting the key transformations involved in each step.
Caption: Overall synthetic workflow diagram.
Reagents and Materials
Proper preparation and handling of all reagents are critical for success. The following table summarizes the key reagents required for the complete synthesis.
| Reagent | Formula | MW ( g/mol ) | Purpose / Step | Notes |
| Ethyl 4-hydroxybenzoate | C₉H₁₀O₃ | 166.17 | Starting Material | - |
| 1-Bromopropane | C₃H₇Br | 122.99 | Propylating Agent (Step 1) | Alkylating agent, handle with care. |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base (Steps 1, 8) | Anhydrous grade is recommended. |
| Nitric Acid (fuming) | HNO₃ | 63.01 | Nitrating Agent (Steps 2, 5) | Highly corrosive oxidant. |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Catalyst (Steps 2, 5) | Highly corrosive. Add slowly. |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.63 | Reducing Agent (Steps 3, 6) | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | Acid (Steps 3, 6, 9) | Corrosive. |
| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing Agent (Steps 4, 7) | Toxic. |
| Copper(I) Bromide | CuBr | 143.45 | Catalyst (Step 4) | Sandmeyer reaction catalyst. |
| Ethyl Iodide | C₂H₅I | 155.97 | Ethylating Agent (Step 8) | Alkylating agent, handle with care. |
| Sodium Hydroxide | NaOH | 40.00 | Base (Step 9) | For ester hydrolysis. |
| Acetone | C₃H₆O | 58.08 | Solvent | Anhydrous grade for ether synthesis. |
| Ethanol | C₂H₅OH | 46.07 | Solvent | For recrystallization and reactions. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Extraction Solvent | Highly flammable. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | - |
Detailed Experimental Protocols
Safety Precaution: All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Synthesis of Ethyl 4-propoxybenzoate
-
Principle: A Williamson ether synthesis is used to alkylate the phenolic hydroxyl group of the starting material.[1][2] Potassium carbonate serves as a mild base to deprotonate the phenol, which then acts as a nucleophile attacking the primary alkyl halide, 1-bromopropane.[3]
-
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4-hydroxybenzoate (16.6 g, 100 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol), and 250 mL of anhydrous acetone.
-
Stir the suspension vigorously. Add 1-bromopropane (11.0 mL, 14.8 g, 120 mmol) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, filter the mixture to remove the inorganic salts and wash the solid residue with acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the resulting crude oil in diethyl ether (200 mL), wash with 5% NaOH solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield ethyl 4-propoxybenzoate as a clear oil.
-
Step 2: Synthesis of Ethyl 3-nitro-4-propoxybenzoate
-
Principle: Electrophilic aromatic substitution. The electron-donating propoxy group is a strong ortho-, para-director, activating the ring for nitration.[4] The para position is blocked, so nitration occurs regioselectively at the ortho position (C3).
-
Procedure:
-
In a 250 mL flask cooled in an ice-salt bath (0 to -5 °C), slowly add ethyl 4-propoxybenzoate (10.4 g, 50 mmol) to 50 mL of concentrated sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.
-
Prepare the nitrating mixture by slowly adding 3.5 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the ester over 30 minutes, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring.
-
A yellow solid will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 3-nitro-4-propoxybenzoate.
-
Step 3: Synthesis of Ethyl 3-amino-4-propoxybenzoate
-
Principle: Reduction of an aromatic nitro group to a primary amine. Tin(II) chloride in concentrated hydrochloric acid is a classical and effective method for this transformation.
-
Procedure:
-
To a 500 mL flask, add ethyl 3-nitro-4-propoxybenzoate (12.7 g, 50 mmol) and 150 mL of ethanol.
-
Add tin(II) chloride dihydrate (56.4 g, 250 mmol) to the mixture.
-
Heat the mixture to 70 °C, then add 50 mL of concentrated HCl dropwise via an addition funnel.
-
After the addition is complete, heat the mixture to reflux for 3 hours.
-
Cool the reaction to room temperature and pour it onto ice.
-
Basify the solution by slowly adding concentrated NaOH solution until the pH is >10. The tin salts will precipitate.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield ethyl 3-amino-4-propoxybenzoate.
-
Step 4: Synthesis of Ethyl 3-bromo-4-propoxybenzoate
-
Principle: A Sandmeyer reaction is used to convert the primary aromatic amine into a bromo group via a diazonium salt intermediate.
-
Procedure:
-
Dissolve ethyl 3-amino-4-propoxybenzoate (11.2 g, 50 mmol) in a mixture of 48% HBr (40 mL) and water (40 mL). Cool the solution to 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (3.8 g, 55 mmol) in 15 mL of water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve copper(I) bromide (8.6 g, 60 mmol) in 48% HBr (30 mL). Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Nitrogen gas will evolve.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Extract the product with diethyl ether (3 x 75 mL).
-
Wash the combined organic extracts with 1M NaOH and then brine. Dry over MgSO₄ and remove the solvent in vacuo. Purify by column chromatography if necessary.
-
Steps 5-8: Installation of the C5-Ethoxy Group
This sequence mirrors the previous steps to functionalize the C5 position.
-
Step 5: Nitration to Ethyl 3-bromo-5-nitro-4-propoxybenzoate: Follow the procedure in Step 2. The 4-propoxy group is the strongest activating group and will direct nitration to the C5 position.
-
Step 6: Reduction to Ethyl 3-bromo-5-amino-4-propoxybenzoate: Follow the procedure in Step 3 to reduce the nitro group.
-
Step 7: Diazotization and Hydrolysis to Ethyl 3-bromo-5-hydroxy-4-propoxybenzoate:
-
Form the diazonium salt as in Step 4, but using H₂SO₄/water instead of HBr.
-
To the cold diazonium solution, add it slowly to a boiling solution of 1:1 H₂SO₄/water to hydrolyze the diazonium salt to a phenol.
-
Cool and extract the product.
-
-
Step 8: Ethoxylation to Ethyl 3-bromo-5-ethoxy-4-propoxybenzoate: Follow the Williamson ether synthesis procedure in Step 1, using ethyl iodide as the alkylating agent.
Step 9: Saponification to 3-Bromo-5-ethoxy-4-propoxybenzoic Acid
-
Principle: Basic hydrolysis (saponification) of the ethyl ester to the corresponding carboxylate salt, followed by acidification to yield the final carboxylic acid.[5][6]
-
Procedure:
-
Dissolve ethyl 3-bromo-5-ethoxy-4-propoxybenzoate (3.6 g, 10 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask.
-
Add a solution of sodium hydroxide (1.2 g, 30 mmol) in 10 mL of water.
-
Heat the mixture to reflux for 2-4 hours, until TLC analysis shows the disappearance of the starting material.
-
Cool the mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of water.
-
Cool the solution in an ice bath and acidify to pH < 2 by slowly adding concentrated HCl.
-
A white precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum. Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure final product.
-
Characterization
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point (MP): To assess the purity of the final solid product.
References
- University of Colorado, Boulder. The Williamson Ether Synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMp-aoI3WbljzzzVRzCp9xdEvOLWkKSGKI9JHvKWE96JEwD7spEZfQgdcuuhsEgnZNB9dabzNJlywNqqbW9liI5eFQ-qr3QSjAhkkuyZqByS0W7VrOr4F6ZIMA3ZUZD4qKik7ZwUTDz3suOMWp-v8zSZ9CJA==]
- Geissler, H., & Hävecker, M. (1999). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 3(6), 446-450. [https://pubs.acs.org/doi/10.1021/op990048i]
- Singh, B. (2007). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-433). Cambridge University Press. [https://doi.org/10.1017/UPO9788175968295.118]
- Wang, R., et al. (2023).
- Lee, K. E., et al. (2023). The Skin-Whitening and Antioxidant Effects of Protocatechuic Acid (PCA) Derivatives in Melanoma and Fibroblast Cell Lines. MDPI. [https://www.mdpi.com/1422-0067/24/5/4965]
- BenchChem Technical Support. (2025). Williamson Ether Synthesis of Phenolic Compounds. BenchChem. [https://www.benchchem.com/technical-support/williamson-ether-synthesis-phenolic-compounds]
- SSERC. (2024). Hydrolysis of ethyl benzoate. [https://www.sserc.org.
- Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [https://www.masterorganicchemistry.
- LibreTexts Chemistry. (2022). Hydrolysis of Esters. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/15%3A_Carboxylic_Acids_and_Esters/15.09%3A_Hydrolysis_of_Esters]
- Jung, Y., & Jo, H. (2007). Convenient synthesis of 3,5-dialkoxy-4-hydroxy cinnamic acids. Journal of Applied Biomedicine, 5(1), 13-17. [https://doi.org/10.32725/jab.2007.002]
- University of Calgary. (n.d.). Hydrolysis of Esters. [https://www.chem.ucla.edu/~harding/IGOC/H/hydrolysisofester01.html]
- EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid. Google Patents. [https://patents.google.
Sources
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]
- 5. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: The Strategic Utility of 3-Bromo-5-ethoxy-4-propoxybenzoic Acid in Pharmaceutical Development
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the potential applications of 3-Bromo-5-ethoxy-4-propoxybenzoic acid as a versatile pharmaceutical intermediate. While direct literature on this specific molecule is sparse, its structural features—a carboxylic acid, a strategically placed bromine atom, and differential ether linkages—make it a highly valuable scaffold. This guide extrapolates from the well-established chemistry of analogous substituted benzoic acids to present detailed, field-proven protocols for its use in constructing complex molecular architectures relevant to modern drug discovery, particularly in oncology and inflammatory diseases.
Introduction: The Value Proposition of a Polysubstituted Benzoic Acid Scaffold
The benzoic acid moiety is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its carboxylic acid group serves as a critical hydrogen bond donor and acceptor, often anchoring a molecule to the active site of a biological target.[3] The true power of the benzoic acid scaffold, however, lies in the synthetic versatility afforded by substitutions on the aromatic ring. These substitutions modulate the molecule's electronic profile, lipophilicity, and steric footprint, directly influencing its pharmacokinetic and pharmacodynamic properties.[3]
3-Bromo-5-ethoxy-4-propoxybenzoic acid presents three key points of chemical diversity:
-
The Carboxylic Acid: A nucleophilic and electrophilic handle for amide bond formation, esterification, or reduction.
-
The Bromine Atom: A prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, or alkyl groups.
-
The Ether Groups (Ethoxy/Propoxy): Generally stable under a wide range of reaction conditions, these groups provide steric bulk and lipophilicity, influencing solubility and binding interactions. The differential substitution pattern (meta-ethoxy, para-propoxy) can be exploited for achieving target selectivity.
This intermediate is particularly well-suited for the synthesis of inhibitors for enzymes like phosphatases and kinases, where a central aromatic scaffold is often decorated to achieve potency and selectivity.[4]
Physicochemical & Structural Data
A summary of the key properties for 3-Bromo-5-ethoxy-4-propoxybenzoic acid and its close analogs provides a baseline for experimental design.
| Property | Value | Data Source |
| Molecular Formula | C₁₂H₁₅BrO₄ | Calculated |
| Molecular Weight | 303.15 g/mol | Calculated |
| Canonical SMILES | CCCOC1=C(C=C(C=C1Br)C(=O)O)OCC | Inferred |
| Predicted XlogP | ~3.5 - 4.0 | Inferred from analogs[5][6] |
| Appearance | White to off-white crystalline solid | Typical for this class of compounds |
| Key Reactive Sites | Carboxylic Acid (Position 1), Bromo (Position 3) | Structural Analysis |
Core Synthetic Operations & Protocols
The utility of 3-Bromo-5-ethoxy-4-propoxybenzoic acid is best demonstrated through its application in robust, reproducible synthetic protocols. The following sections detail key transformations that leverage its primary reactive handles.
Application Workflow: Synthesis of a Hypothetical Kinase Inhibitor Core
This workflow illustrates how 3-Bromo-5-ethoxy-4-propoxybenzoic acid can be used to rapidly assemble a core structure common in kinase inhibitors, involving an amide bond formation followed by a Suzuki cross-coupling reaction.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3-bromo-5-ethoxy-4-methoxybenzoic acid (C10H11BrO4) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - 3-bromo-5-methoxy-4-propoxybenzoic acid (C11H13BrO4) [pubchemlite.lcsb.uni.lu]
Application Note: Esterification Strategies for 3-Bromo-5-ethoxy-4-propoxybenzoic Acid
Introduction: The Challenge of a Substituted Benzoic Acid
3-Bromo-5-ethoxy-4-propoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its ester derivatives are valuable intermediates in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. However, the successful esterification of this substrate is not trivial and presents significant challenges rooted in its unique molecular architecture.
The carboxylic acid group is flanked by a bulky propoxy group in one of the ortho positions. This steric hindrance can severely impede the approach of an alcohol nucleophile, rendering many standard esterification procedures inefficient. Furthermore, the electronic effects of the three distinct substituents—the electron-donating ethoxy and propoxy groups and the electron-withdrawing bromo group—modulate the reactivity of the carboxyl group. This application note provides a detailed analysis of suitable esterification protocols, offering field-proven methodologies for researchers, scientists, and drug development professionals to overcome these synthetic hurdles.
Strategic Considerations for Esterification
The primary obstacle in the esterification of 3-Bromo-5-ethoxy-4-propoxybenzoic acid is the steric hindrance imposed by the ortho-propoxy group. Therefore, the selection of an appropriate protocol must prioritize reaction conditions that can accommodate sterically demanding substrates.
-
Fischer-Speier Esterification : This classical method, involving an acid catalyst and an excess of alcohol, is often the first approach considered due to its simplicity.[1] However, it is an equilibrium-limited process and requires harsh conditions (reflux temperatures) to proceed.[2][3][4] For sterically hindered acids, the reaction rates are often slow, leading to low yields even after prolonged reaction times.[5]
-
Steglich Esterification : This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[6][7] The reaction proceeds under mild, neutral conditions at room temperature, making it highly suitable for substrates that are acid-labile or sterically hindered.[5][8] DMAP is crucial as it acts as an acyl transfer reagent, accelerating the reaction and suppressing side reactions.[6][8]
-
Mitsunobu Reaction : This redox-condensation reaction employs triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol.[9][10] The reaction is renowned for its exceptionally mild conditions and typically proceeds with a complete inversion of stereochemistry at the alcohol's chiral center, a key feature in asymmetric synthesis.[11][12][13] Its high reliability and versatility make it a powerful tool, though challenges in removing byproducts like triphenylphosphine oxide (TPPO) and the reduced hydrazinedicarboxylate must be addressed.[14]
Protocol Selection Workflow
The following diagram illustrates a decision-making process for selecting the most appropriate esterification method.
Caption: Workflow for selecting an esterification protocol.
Recommended Experimental Protocols
Protocol 1: Steglich Esterification (Recommended Method)
This protocol is highly recommended for its mild conditions and effectiveness with sterically hindered acids. It involves the activation of the carboxylic acid with DCC, followed by DMAP-catalyzed acylation of the alcohol.[6][8][15]
Caption: Simplified mechanism of the Steglich Esterification.
-
Preparation : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Bromo-5-ethoxy-4-propoxybenzoic acid (1.0 eq), the desired alcohol (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Dissolution : Dissolve the mixture in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Cooling : Cool the solution to 0 °C using an ice-water bath.
-
DCC Addition : Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) dissolved in a minimal amount of anhydrous DCM dropwise over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[6]
-
Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up :
-
Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2x) to remove DMAP, saturated aqueous NaHCO₃ (2x), and brine (1x).[16]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude ester by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
DCC is a potent skin allergen and sensitizer.[5][17] Always handle with appropriate personal protective equipment (PPE), including double gloves, in a well-ventilated fume hood.[18][19]
Protocol 2: Mitsunobu Reaction
This protocol is ideal for reactions with sensitive or precious alcohols, or when stereochemical inversion is desired. It proceeds under very mild, neutral conditions.[12]
-
Preparation : To a flame-dried round-bottom flask under an inert atmosphere, add 3-Bromo-5-ethoxy-4-propoxybenzoic acid (1.2 eq), the desired primary or secondary alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq).
-
Dissolution : Dissolve the mixture in anhydrous THF (approx. 0.2 M).
-
Cooling : Cool the solution to 0 °C in an ice-water bath.
-
Azodicarboxylate Addition : Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.[10] The order of addition is critical; adding the azodicarboxylate last is a common and effective protocol.[9][10] An orange color may appear and then fade as the reaction proceeds.
-
Reaction : Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.
-
Work-up :
-
Concentrate the reaction mixture under reduced pressure.
-
The primary challenge is the removal of triphenylphosphine oxide (TPPO) and the hydrazine byproduct.[14] One strategy is to dissolve the crude residue in a minimal amount of DCM and add a larger volume of a non-polar solvent like hexane or diethyl ether to precipitate the TPPO, which can then be removed by filtration.
-
-
Purification : Further purify the filtrate by flash column chromatography on silica gel. The hydrazine byproduct can also be challenging to separate; careful selection of the eluent system is required.
DEAD is toxic and potentially explosive and should be handled with extreme care.[12] DIAD is generally considered a safer alternative.[20] Both should be used in a fume hood.
Protocol 3: Fischer-Speier Esterification
This method is presented as a classical alternative but is expected to provide lower yields for this specific substrate due to steric hindrance.[5]
-
Setup : In a round-bottom flask equipped with a reflux condenser, combine 3-Bromo-5-ethoxy-4-propoxybenzoic acid (1.0 eq) with a large excess of the desired alcohol (e.g., using the alcohol as the solvent).
-
Catalyst Addition : Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (approx. 5 mol%).[1][3]
-
Reaction : Heat the mixture to reflux and maintain for 8-48 hours. To drive the equilibrium, water can be removed as it forms using a Dean-Stark apparatus, especially if the solvent is toluene.[3][21]
-
Work-up :
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic solution with water, saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.[3][22]
-
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Comparative Data Summary
| Parameter | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Key Reagents | Alcohol (excess), H₂SO₄ (cat.) | DCC, DMAP (cat.), Alcohol | PPh₃, DEAD/DIAD, Alcohol |
| Conditions | High Temp (Reflux) | Room Temperature | 0 °C to Room Temp |
| Reaction Time | Long (8-48 h) | Moderate (12-24 h) | Moderate (4-16 h) |
| Expected Yield | Low to Moderate | Good to Excellent | Good to Excellent |
| Pros | Inexpensive reagents | Mild conditions, high yield for hindered acids[8] | Very mild conditions, stereochemical inversion[12][13] |
| Cons | Harsh conditions, equilibrium limited | Allergenic DCC, DCU byproduct removal | Expensive reagents, byproduct removal (TPPO)[14] |
| Purification | Wash, Chromatography/Recrystallization | Filter DCU, Wash, Chromatography | Precipitation/Filtration, Chromatography |
References
-
International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Available at: [Link]
-
Wikipedia. Mitsunobu reaction. Available at: [Link]
-
ACS Omega. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. Available at: [Link]
-
University of Toronto. Lab5 procedure esterification. Available at: [Link]
-
Organic Chemistry Portal. Steglich Esterification. Available at: [Link]
-
Reddit. (2018). Work-up Mitsunobu coupling using DEAD. Available at: [Link]
-
Wikipedia. Steglich esterification. Available at: [Link]
-
J&K Scientific LLC. Mitsunobu Reaction. Available at: [Link]
-
ResearchGate. (2019). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available at: [Link]
-
ChemistryViews. (2013). Replacing a DEAD, Middle-aged Reagent. Available at: [Link]
-
Scribd. Steglich Esterification Guide. Available at: [Link]
-
PMC. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]
-
ResearchGate. (2021). Work up of ester?. Available at: [Link]
-
SSERC. Hydrolysis of ethyl benzoate. Available at: [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]
-
RSC Publishing. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available at: [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]
- Google Patents. Procedure for the preparation of esters of benzoic acid.
- Google Patents. Esters of polyhydroxy-benzoic acids and method for their preparation.
-
IntechOpen. (2021). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Available at: [Link]
-
Reddit. (2021). What's the easiest way to handle DCC?. Available at: [Link]
- Google Patents. Continuous process for preparing benzoic acid esters.
-
University of California, Irvine. Fischer Esterification. Available at: [Link]
-
University of Missouri–St. Louis. esterification of benzoic acid to methyl benzoate. Available at: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%. Available at: [Link]
-
Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Available at: [Link]
- Google Patents. Process for the purification of benzoic acid.
-
Organic Syntheses. benzyl benzoate. Available at: [Link]
- Google Patents. Process for purifying esters.
-
Master Organic Chemistry. (2022). Fischer Esterification. Available at: [Link]
-
YouTube. (2020). Esterification test of Benzoic acid. Available at: [Link]
-
YouTube. (2024). Fischer Esterification | Mechanism + Easy TRICK!. Available at: [Link]
-
YouTube. (2021). Fischer Esterification. Available at: [Link]
-
ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. Available at: [Link]
-
Organic Syntheses. esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Available at: [Link]
-
YouTube. (2020). Fischer Esterification. Available at: [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Available at: [Link]
Sources
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents [patents.google.com]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. chemistryviews.org [chemistryviews.org]
- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
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- 22. cerritos.edu [cerritos.edu]
Suzuki coupling reactions using 3-Bromo-5-ethoxy-4-propoxybenzoic acid
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Bromo-5-ethoxy-4-propoxybenzoic Acid
Executive Summary & Chemo-Structural Analysis
3-Bromo-5-ethoxy-4-propoxybenzoic acid presents a unique duality of challenges in palladium-catalyzed cross-coupling: steric congestion and acidic functionality . This guide moves beyond generic "Suzuki conditions" to provide a tailored protocol that addresses the specific electronic and steric environment of this substrate.
Structural Challenges
-
Steric Shielding (The "Ortho Effect"): The bromine handle at position 3 is flanked by a carboxylic acid (C1) and a propoxy group (C4). This 1,2,3-substitution pattern creates a "pocket" that physically blocks the approach of bulky Palladium(0) species, significantly retarding the rate of oxidative addition.
-
Catalyst Poisoning (Free Acid): The free carboxylic acid (
) will be immediately deprotonated by the base. The resulting carboxylate anion ( ) can coordinate tightly to the unsaturated Pd(II) species, potentially displacing the phosphine ligand and shutting down the catalytic cycle (formation of unreactive "Pd-black"). -
Electronic Deactivation: While the carboxyl group is electron-withdrawing (activating), the two alkoxy groups (ethoxy, propoxy) are strong electron donors via resonance. The net effect is an electron-rich arene, which generally undergoes oxidative addition slower than electron-poor arenes.
Strategic Solution: To overcome these barriers, this protocol utilizes Buchwald-type dialkylbiaryl phosphine ligands (specifically SPhos) . SPhos provides the necessary electron density to facilitate oxidative addition into the electron-rich ring while possessing the steric bulk to prevent catalyst dimerization and promote reductive elimination.
Visual Workflow (Process Logic)
The following diagram outlines the decision matrix and workflow for this specific coupling.
Figure 1: Decision matrix for coupling sterically hindered acidic substrates. Route A is the primary focus of this guide.
Protocol A: Direct Coupling (The "SPhos" Method)
This method avoids the protection/deprotection steps by using a ligand capable of operating in the presence of a free carboxylate.
Reagents & Stoichiometry:
| Component | Role | Equivalents | Notes |
| Substrate | Aryl Halide | 1.0 | 3-Bromo-5-ethoxy-4-propoxybenzoic acid |
| Boronic Acid | Coupling Partner | 1.2 - 1.5 | Excess needed due to potential protodeboronation |
| Pd(OAc)₂ | Pre-catalyst | 0.02 (2 mol%) | Palladium(II) Acetate |
| SPhos | Ligand | 0.04 (4 mol%) | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl |
| K₃PO₄ | Base | 3.5 | Critical: 1 eq neutralizes acid, 2.5 eq drives cycle |
| Toluene/Water | Solvent System | 10:1 v/v | Biphasic system solubilizes inorganic base |
Step-by-Step Methodology:
-
Catalyst Pre-complexation (Crucial for Activity):
-
In a reaction vial, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).
-
Add 1.0 mL of anhydrous Toluene.
-
Stir at room temperature for 5 minutes. The solution should turn from orange to a pale yellow/clear color, indicating the formation of the active L-Pd(0) species. Do not skip this step.
-
-
Reaction Assembly:
-
To the catalyst vial, add the Substrate (1.0 mmol) and the Aryl Boronic Acid (1.2 mmol).
-
Add K₃PO₄ (tribasic potassium phosphate, finely ground, 3.5 mmol).
-
Add the remaining solvent: 4 mL Toluene and 0.5 mL degassed Water.
-
-
Degassing:
-
Seal the vial with a septum.
-
Sparge the biphasic mixture with Nitrogen or Argon gas for 10 minutes. Oxygen is the enemy of electron-rich phosphines like SPhos.
-
-
Reaction:
-
Heat the block/oil bath to 90°C . Vigorous stirring (1000 rpm) is required to ensure phase transfer between the aqueous base and organic layer.
-
Monitor by HPLC/LC-MS at 2 hours and 12 hours.
-
-
Workup (Acidic Quench):
Protocol B: Methyl Ester Route (The "Fallback")
If Protocol A yields < 40% due to extreme sensitivity of the boronic acid, mask the acidic proton.
-
Esterification: Reflux substrate in Methanol with catalytic H₂SO₄ (3 hours). Yields are typically quantitative.
-
Coupling: Use standard conditions: Pd(PPh3)4 (5 mol%), Na2CO3 (2 eq), DME/Water (2:1), 80°C.
-
Note: The ester removes the catalyst poisoning effect, allowing cheaper ligands (PPh3) to work, though SPhos will still provide higher yields due to the steric crowding.
-
-
Hydrolysis: Treat the coupled ester with LiOH (3 eq) in THF/Water (1:1) at 50°C for 2 hours to return the free acid.
Mechanistic Insight & Troubleshooting
The following diagram illustrates why SPhos is effective for this specific sterically hindered substrate.
Figure 2: Catalytic cycle highlighting the role of SPhos in accelerating the difficult oxidative addition step caused by the ortho-propoxy and ortho-carboxyl groups.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by carboxylate. | Switch to Route B (Esterification) or increase SPhos loading to 8 mol%. |
| Protodeboronation | Boronic acid is unstable under basic conditions. | Use K₂CO₃ instead of K₃PO₄ (milder) or switch to Boronic Ester (Pinacol) . |
| Homocoupling (Ar-Ar) | Oxygen leak or low Boronic Acid reactivity. | Re-degas solvents vigorously. Add Boronic acid slowly (syringe pump). |
| Pd Black Precipitate | Ligand dissociation. | Ensure SPhos:Pd ratio is strictly 2:1 or higher. Do not use old Pd(OAc)₂. |
References
-
Buchwald Ligands (SPhos)
- Altman, R. A.; Buchwald, S. L. "Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands.
-
Coupling of Free Carboxylic Acids
-
General Suzuki Mechanism & Reviews
Sources
- 1. www1.udel.edu [www1.udel.edu]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. SPhos - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Scalable production of 3-Bromo-5-ethoxy-4-propoxybenzoic acid
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-Bromo-5-ethoxy-4-propoxybenzoic acid , a critical intermediate often utilized in the development of phosphodiesterase (PDE) inhibitors and other anti-inflammatory pharmacophores.
Unlike academic preparations that rely on hazardous liquid bromine or low-yielding permanganate oxidations, this protocol utilizes a "Green Bromination" strategy and a Pinnick Oxidation sequence. This approach ensures high regioselectivity, minimizes toxic byproducts, and allows for purification via crystallization and acid-base extraction, eliminating the need for silica gel chromatography at scale.
Retrosynthetic Strategy & Pathway
The synthesis is designed around the commercial availability of Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde). This starting material already possesses the 3-ethoxy and 4-hydroxy substitution pattern required, reducing the synthesis to three high-yielding transformations:
-
Regioselective Bromination: Ortho-bromination relative to the phenol.
-
O-Alkylation: Installation of the propyl chain.
-
Mild Oxidation: Conversion of the aldehyde to the carboxylic acid.[1]
Reaction Workflow (Graphviz)
Figure 1: Three-stage convergent synthesis designed for scalability and purity.
Detailed Experimental Protocols
Stage 1: Oxidative Bromination of Ethyl Vanillin
Objective: To introduce a bromine atom at the 5-position (ortho to the hydroxyl group) without using elemental bromine (
Mechanism & Rationale:
We utilize an in situ generation of bromine using hydrobromic acid (HBr) and hydrogen peroxide (
Reagents:
-
Ethyl Vanillin (1.0 equiv)
- (30% aq.[4] solution, 1.1 equiv)
Protocol:
-
Dissolution: In a reactor fitted with a mechanical stirrer and temperature probe, dissolve Ethyl Vanillin in Glacial Acetic Acid (3 mL/g).
-
Addition 1: Add 48% HBr solution slowly. The solution will remain clear/yellow.
-
Controlled Oxidation: Cool the mixture to 15°C. Dropwise add 30%
over 60 minutes.-
Critical Control: Maintain internal temperature < 25°C. The reaction is exothermic. The solution will turn transiently red/orange as
is generated and consumed.
-
-
Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.
-
Workup (Precipitation): Pour the reaction mixture into ice-cold water (5x reaction volume) with vigorous stirring. The product, 5-Bromo-3-ethoxy-4-hydroxybenzaldehyde , will precipitate as a pale yellow solid.
-
Purification: Filter the solid. Wash with cold water to remove residual acid. Recrystallize from Ethanol/Water (1:1) if necessary.[4]
-
Expected Yield: 85–92%
-
Stage 2: Williamson Ether Synthesis (Propylation)
Objective: To alkylate the 4-hydroxyl group with a propyl chain.
Rationale:
Potassium carbonate (
Reagents:
-
Intermediate A (from Stage 1) (1.0 equiv)
-
1-Bromopropane (1.5 equiv)
- (powdered, 2.0 equiv)
-
Potassium Iodide (KI) (0.1 equiv)
-
Solvent: DMF (5 mL/g)
Protocol:
-
Setup: Charge the reactor with Intermediate A,
, and KI in DMF. -
Alkylation: Add 1-Bromopropane. Heat the mixture to 60°C.
-
Monitoring: Stir for 4–6 hours. HPLC should show <1% starting phenol.
-
Workup: Cool to room temperature. Pour the mixture into crushed ice/water (10x volume).
-
Isolation: The product, 5-Bromo-3-ethoxy-4-propoxybenzaldehyde , will precipitate. Filter the solid.[2][3][6]
-
Note: If the product oils out, extract with Ethyl Acetate, wash with brine, dry over
, and concentrate.
-
-
Yield: 90–95% (Crude is usually sufficiently pure for the next step).
Stage 3: Pinnick Oxidation (Aldehyde to Acid)
Objective: To oxidize the aldehyde to a carboxylic acid without affecting the ether linkages or the aromatic bromine.
Rationale:
Traditional oxidants like
Reagents:
-
Intermediate B (from Stage 2) (1.0 equiv)
-
Sodium Chlorite (
, 80%, 1.5 equiv) -
Sodium Dihydrogen Phosphate (
, 1.2 equiv) as buffer. -
2-Methyl-2-butene (3.0 equiv) - Scavenger
-
Solvent: t-Butanol : Water (3:1) or Acetonitrile : Water (1:1)
Protocol:
-
Preparation: Dissolve Intermediate B and 2-methyl-2-butene in t-Butanol/Water.
-
Oxidant Preparation: Dissolve
and in water (separate vessel). -
Addition: Add the oxidant solution dropwise to the main reactor over 30 minutes at room temperature.
-
Observation: The yellow color of
may appear transiently but should fade.
-
-
Reaction: Stir for 2–4 hours.
-
Scalable Purification (Acid-Base Extraction):
-
Evaporate the volatile organic solvent (t-Butanol/ACN).
-
Dilute residue with Ethyl Acetate.[8]
-
Extract: Wash the organic layer with saturated Sodium Bicarbonate (
) . The product (Acid) moves to the aqueous layer; impurities remain in the organic layer. -
Precipitation: Separate the aqueous layer. Slowly acidify with 1N HCl to pH 2. The target product, 3-Bromo-5-ethoxy-4-propoxybenzoic acid , will precipitate as a white solid.
-
-
Final Isolation: Filter, wash with water, and dry in a vacuum oven at 45°C.
Process Control & Purification Logic
The following diagram illustrates the "Self-Validating" purification logic embedded in Stage 3, ensuring high purity without chromatography.
Figure 2: Acid-Base extraction strategy for purification of the final benzoic acid derivative.
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.5% | HPLC (C18, ACN:Water + 0.1% TFA) |
| 1H NMR | Consistent with structure | 400 MHz DMSO-d6 |
| Melting Point | 155–160°C (Typical for analogs) | Capillary Method |
| Residual Solvents | Compliant with ICH Q3C | GC-Headspace |
References
-
Pinnick Oxidation Protocol: Lindgren, B. O., & Nilsson, T.[1][6][9] (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite.[1] Acta Chemica Scandinavica, 27, 888.
-
Green Bromination of Vanillin: Eissen, M., & Lenoir, D. (2008). Enzymatic and Non-Enzymatic Bromination of Vanillin: A Green Chemistry Experiment. Journal of Chemical Education, 85(12), 1674.
- Boyd, R. N., & Morrison, R. T. (1992). Organic Chemistry (6th Edition). Prentice Hall.
-
Acid-Base Extraction Techniques: Zubrick, J. W. (2016).[7] The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley. (Chapter on Extraction and Washing).
Sources
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. sites.nvcc.edu [sites.nvcc.edu]
- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. prepchem.com [prepchem.com]
- 6. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chemistry-reaction.com [chemistry-reaction.com]
- 8. 3-Bromo-5-ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. psiberg.com [psiberg.com]
Application Notes and Protocols: Functionalization of 3-Bromo-5-ethoxy-4-propoxybenzoic acid for Drug Discovery
<
Introduction: A Versatile Scaffold for Medicinal Chemistry
Substituted benzoic acids are a cornerstone in the architecture of modern pharmaceuticals.[1][2] Their inherent ability to act as bio-isosteres for other functional groups, coupled with the diverse chemical handles they present, makes them invaluable starting points for drug discovery campaigns.[3][4][5] The specific compound, 3-Bromo-5-ethoxy-4-propoxybenzoic acid, represents a particularly promising scaffold. Its trisubstituted aromatic ring offers a rich platform for controlled, multi-vector functionalization, enabling the exploration of a wide chemical space to optimize pharmacological properties. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, the carboxylic acid allows for the formation of amides and esters, and the differential ether linkages (ethoxy and propoxy) can be tailored to modulate lipophilicity and target engagement.[1] This guide provides detailed protocols for the strategic functionalization of this scaffold, emphasizing the rationale behind experimental choices to empower researchers in their drug discovery endeavors.
Core Functionalization Strategies
The functionalization of 3-Bromo-5-ethoxy-4-propoxybenzoic acid can be broadly categorized into three key areas, each targeting a specific reactive site on the molecule. These strategies can be employed sequentially or in combination to generate diverse libraries of compounds for screening.
Caption: Core functionalization pathways for 3-Bromo-5-ethoxy-4-propoxybenzoic acid.
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
Amide bonds are prevalent in a vast number of marketed drugs, contributing to their metabolic stability and target-binding interactions. The carboxylic acid moiety of our scaffold is readily converted to an amide using standard coupling reagents. Carbodiimide-mediated coupling is a reliable and widely used method.[6][7]
Rationale: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common choices. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide bond.[6] The addition of an activator like 1-Hydroxybenzotriazole (HOBt) can suppress side reactions and reduce racemization in chiral amines.
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
Dissolve 3-Bromo-5-ethoxy-4-propoxybenzoic acid (1.0 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) to a concentration of 0.1 M.
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq.) in the same solvent.
-
Prepare a solution of EDC (1.2 eq.) and HOBt (1.2 eq.) in the same solvent.
-
-
Reaction Setup:
-
To the stirred solution of the benzoic acid derivative, add the EDC/HOBt solution dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at 0 °C for 20-30 minutes to pre-activate the carboxylic acid.
-
-
Amine Addition and Reaction:
-
Add the amine solution dropwise to the activated acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data Interpretation and Characterization:
The formation of the desired amide can be confirmed by various spectroscopic methods.
| Analytical Technique | Expected Observations |
| ¹H NMR | Disappearance of the broad carboxylic acid proton signal (>10 ppm). Appearance of a new amide N-H proton signal (typically 6-9 ppm) and signals corresponding to the newly introduced amine fragment.[8] |
| ¹³C NMR | Shift of the carbonyl carbon signal to a characteristic amide carbonyl resonance (typically 165-175 ppm). |
| FT-IR | Appearance of a strong C=O stretching band for the amide (around 1650 cm⁻¹) and an N-H stretching band (for secondary amides, around 3300 cm⁻¹). |
| Mass Spectrometry | Observation of the molecular ion peak corresponding to the calculated mass of the amide product. |
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, a cornerstone of modern drug discovery.[9][10] It allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the bromine position of our scaffold, significantly expanding the structural diversity of the resulting compounds.
Rationale: The reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide.[9] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.[11][12] For electron-rich aryl bromides like our scaffold, a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often beneficial.[13]
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add 3-Bromo-5-ethoxy-4-propoxybenzoic acid (1.0 eq.), the desired arylboronic acid (1.5 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Add a suitable base (e.g., K₃PO₄, 3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
-
Solvent Addition and Reaction:
-
Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1), via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
-
Work-up and Purification:
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and extract with ethyl acetate.[11]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[13][14][15] This reaction allows for the introduction of a wide variety of primary and secondary amines at the bromine position, providing access to anilines and their derivatives, which are key pharmacophores in many drugs.[16]
Rationale: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst and a suitable ligand.[13] The choice of base is critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being commonly used.[15][16] The reaction mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[14]
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, combine 3-Bromo-5-ethoxy-4-propoxybenzoic acid (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 2-10 mol%), and a strong base (e.g., NaOtBu, 1.4 eq.) in a Schlenk tube.
-
-
Solvent Addition and Reaction:
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
-
Work-up and Purification:
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and quench by the addition of saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Additional Functionalization Pathways
Beyond the core protocols detailed above, the 3-Bromo-5-ethoxy-4-propoxybenzoic acid scaffold can undergo a variety of other valuable transformations:
-
Sonogashira Coupling: This palladium/copper co-catalyzed reaction allows for the introduction of terminal alkynes, creating C(sp²)-C(sp) bonds.[17][18][19][20][21] These alkyne-containing derivatives can serve as precursors for a wide range of other functional groups or be used in click chemistry applications.
-
Ullmann Condensation: A copper-catalyzed reaction that can be used to form C-O or C-N bonds, providing an alternative to the Buchwald-Hartwig amination, particularly for certain substrates.[22][23][24][25][26]
-
Esterification: The carboxylic acid can be converted to an ester through Fischer esterification (reaction with an alcohol under acidic conditions) or by reaction with an alkyl halide in the presence of a base.
-
C-H Activation: Emerging methods in C-H functionalization could potentially allow for the direct modification of the aromatic C-H bonds on the ring, offering novel avenues for diversification.[27][28][29]
Conclusion and Future Directions
The 3-Bromo-5-ethoxy-4-propoxybenzoic acid scaffold is a highly versatile starting material for the synthesis of compound libraries for drug discovery. The protocols outlined in this guide provide a robust framework for its functionalization through amide bond formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The strategic application of these and other synthetic methodologies will undoubtedly lead to the discovery of novel bioactive molecules with therapeutic potential.[30][31][32]
References
-
Ullmann condensation. (n.d.). In Wikipedia. Retrieved February 9, 2026, from [Link]
-
Ullmann condensation. (n.d.). chemeurope.com. Retrieved February 9, 2026, from [Link]
-
Langer, J., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry. [Link]
-
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Kumar, R., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]
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Amide Synthesis. (n.d.). Fisher Scientific. Retrieved February 9, 2026, from [Link]
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Sonogashira cross coupling of bromobenzene with terminal phenyl alkyne. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
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Application Notes and Protocols for the Synthesis of a Novel Biphenyl-Based Liquid Crystal from 3-Bromo-5-ethoxy-4-propoxybenzoic acid
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details the synthesis and characterization of a novel calamitic liquid crystal derived from 3-Bromo-5-ethoxy-4-propoxybenzoic acid. The strategic incorporation of bromine, ethoxy, and propoxy groups onto the benzoic acid core allows for versatile molecular engineering to achieve desired mesomorphic properties. This document provides two detailed synthetic protocols: a direct esterification to form a benzoic acid ester-based liquid crystal and a more complex Suzuki-Miyaura cross-coupling reaction to construct a biphenyl-based liquid crystal, offering enhanced thermal and phase stability. The protocols are designed to be self-validating, with in-depth explanations for each experimental choice. Furthermore, this guide outlines the essential characterization techniques, Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC), for the definitive identification and analysis of the resulting liquid crystalline phases.
Introduction: The Rationale for 3-Bromo-5-ethoxy-4-propoxybenzoic acid in Liquid Crystal Design
Calamitic, or rod-like, liquid crystals are a cornerstone of materials science, with applications ranging from high-resolution displays to advanced sensor technologies.[1] The molecular architecture of these materials is paramount to their function, with the arrangement of a rigid core, flexible terminal chains, and linking groups dictating the type and temperature range of the observed mesophases.[2] Benzoic acid derivatives are a particularly valuable class of building blocks for calamitic liquid crystals due to their inherent structural anisotropy and the potential for hydrogen bonding, which can influence molecular self-assembly.[3][4]
The subject of this guide, 3-Bromo-5-ethoxy-4-propoxybenzoic acid, is a strategically designed precursor for several reasons:
-
The Benzoic Acid Core: Provides a rigid, planar foundation essential for the formation of anisotropic liquid crystalline phases.[1]
-
Alkoxy Chains (Ethoxy and Propoxy): The presence of flexible alkoxy chains at the 4- and 5-positions helps to lower the melting point and promote the formation of mesophases over a broad temperature range. The length and nature of these chains are critical in determining the specific mesophase (nematic or smectic) that is formed.[3]
-
The Bromo Substituent: The bromine atom at the 3-position serves a dual purpose. Firstly, its size and electronegativity can influence intermolecular interactions, potentially inducing or stabilizing smectic phases.[5] Secondly, and more strategically, it provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the synthesis of more complex, extended molecular structures like biphenyls.[6][7] Biphenyl-based liquid crystals often exhibit higher thermal stability and a greater propensity for forming desirable mesophases.[8]
This guide will explore two synthetic pathways originating from this versatile precursor, culminating in the formation of novel liquid crystalline materials.
Synthetic Protocols
Protocol 1: Synthesis of a Benzoic Acid Ester-Based Liquid Crystal via Fischer Esterification
This protocol describes the synthesis of a simple, calamitic liquid crystal through the esterification of 3-Bromo-5-ethoxy-4-propoxybenzoic acid with a suitable alcohol, for instance, 4-pentylphenol. The resulting ester linkage maintains the rod-like molecular shape conducive to liquid crystallinity.
Reaction Scheme:
Figure 1: Fischer Esterification Workflow.
Materials and Reagents:
| Reagent | Purity | Supplier |
| 3-Bromo-5-ethoxy-4-propoxybenzoic acid | ≥98% | (Specify) |
| 4-pentylphenol | ≥98% | (Specify) |
| Toluene, anhydrous | ≥99.8% | (Specify) |
| Sulfuric acid, concentrated | 98% | (Specify) |
| Sodium bicarbonate, saturated aqueous solution | - | (Prepare in-house) |
| Magnesium sulfate, anhydrous | - | (Specify) |
| Ethanol | 95% | (Specify) |
Instrumentation:
-
Round-bottom flask equipped with a Dean-Stark trap and reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask for vacuum filtration
Step-by-Step Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask, add 3-Bromo-5-ethoxy-4-propoxybenzoic acid (1.0 eq), 4-pentylphenol (1.1 eq), and anhydrous toluene (50 mL).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the reaction mixture.
-
Azeotropic Water Removal: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will collect in the Dean-Stark trap, driving the equilibrium towards the ester product.[9] Continue refluxing until no more water is collected (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acidic catalyst and any unreacted benzoic acid, followed by brine (1 x 50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product should be purified by recrystallization from a suitable solvent, such as ethanol.[10] The principle of recrystallization relies on the higher solubility of the desired compound in a hot solvent and its lower solubility upon cooling, leaving impurities behind in the solution.[11]
Protocol 2: Synthesis of a Biphenyl-Based Liquid Crystal via Suzuki-Miyaura Cross-Coupling
This advanced protocol utilizes the bromo-substituent as a synthetic handle to construct a biphenyl core, a common and highly effective structural motif in high-performance liquid crystals.[12] The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction with high functional group tolerance.[6][7]
Reaction Scheme:
Figure 2: Suzuki-Miyaura Coupling Workflow.
Materials and Reagents:
| Reagent | Purity | Supplier |
| 4-pentylphenyl 3-bromo-5-ethoxy-4-propoxybenzoate | - | (Synthesized in Protocol 1) |
| 4-cyanophenylboronic acid | ≥97% | (Specify) |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | (Specify) |
| Potassium carbonate | ≥99% | (Specify) |
| Toluene | Anhydrous | (Specify) |
| Ethanol | 95% | (Specify) |
| Water, deionized | - | - |
Instrumentation:
-
Schlenk flask or three-neck round-bottom flask
-
Reflux condenser
-
Inert atmosphere setup (Argon or Nitrogen)
-
Magnetic stirrer with heating mantle
-
Standard glassware for work-up and purification
Step-by-Step Protocol:
-
Inert Atmosphere: Set up a Schlenk flask under an inert atmosphere of argon or nitrogen. This is crucial as the palladium catalyst is sensitive to oxygen.
-
Reagent Addition: To the flask, add 4-pentylphenyl 3-bromo-5-ethoxy-4-propoxybenzoate (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst and Solvent: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq), followed by a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to reflux (around 80-90 °C) under the inert atmosphere with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/heptane) to obtain the pure biphenyl liquid crystal.[10]
Characterization of Liquid Crystalline Properties
The identification and characterization of the mesophases formed by the synthesized compounds are critical. The two primary techniques for this are Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[2]
Polarized Optical Microscopy (POM)
POM is a qualitative technique used to observe the unique optical textures of different liquid crystal phases.[1]
Protocol:
-
Sample Preparation: Place a small amount of the purified compound on a clean microscope slide and cover it with a coverslip.
-
Heating and Cooling: Place the slide on a hot stage attached to the polarizing microscope. Heat the sample above its melting point until it becomes an isotropic liquid (a dark field of view under crossed polarizers).
-
Observation: Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min). As the material transitions into a liquid crystalline phase, characteristic birefringent textures will appear.
-
Phase Identification:
-
Data Recording: Record the temperatures at which phase transitions occur and capture images of the textures for analysis.
Differential Scanning Calorimetry (DSC)
DSC is a quantitative technique that measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures and their associated enthalpy changes.[4]
Protocol:
-
Sample Preparation: Accurately weigh a small amount of the purified compound (typically 2-5 mg) into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Cycling:
-
Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (the transition to the isotropic liquid).
-
Cooling Scan: Cool the sample at the same controlled rate back to room temperature.
-
Second Heating Scan: Perform a second heating scan to ensure thermal history has been erased and to obtain reproducible transition temperatures.
-
-
Data Analysis: The resulting thermogram will show peaks corresponding to phase transitions. Endothermic peaks on heating represent transitions from a more ordered to a less ordered state (e.g., crystal to smectic, smectic to nematic, nematic to isotropic). Exothermic peaks on cooling represent the reverse transitions. The peak onset temperature is typically taken as the transition temperature.
Expected Data Summary:
| Compound | Transition | Temperature (°C) | Enthalpy (kJ/mol) |
| 4-pentylphenyl 3-bromo-5-ethoxy-4-propoxybenzoate | Cr → SmA | (To be determined) | (To be determined) |
| SmA → N | (To be determined) | (To be determined) | |
| N → I | (To be determined) | (To be determined) | |
| 4-pentylphenyl 4'-cyano-[1,1'-biphenyl]-3-bromo-5-ethoxy-4-carboxylate | Cr → SmC | (To be determined) | (To be determined) |
| SmC → N | (To be determined) | (To be determined) | |
| N → I | (To be determined) | (To be determined) |
(Cr = Crystal, SmA = Smectic A, SmC = Smectic C, N = Nematic, I = Isotropic Liquid)
Conclusion
This application note provides a comprehensive framework for the synthesis and characterization of novel liquid crystals based on the versatile precursor, 3-Bromo-5-ethoxy-4-propoxybenzoic acid. The detailed protocols for both esterification and Suzuki-Miyaura coupling offer pathways to a range of calamitic liquid crystals with tunable properties. The inclusion of rigorous characterization techniques ensures the accurate identification of the resulting mesophases. These methodologies provide a solid foundation for researchers in materials science and drug development to explore the synthesis of new liquid crystalline materials with tailored properties for a variety of advanced applications.
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Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo971580d][6][15]
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Application Note: Purification of Liquid Crystalline Materials by Recrystallization. Benchchem. [URL: https://www.benchchem.com/application-notes/46/purification-of-liquid-crystalline-materials-by-recrystallization][10]
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An In-Depth Technical Guide to Calamitic Liquid Crystals: From Fundamental Properties to Advanced Applications. Benchchem. [URL: https://www.benchchem.com/application-notes/19/an-in-depth-technical-guide-to-calamitic-liquid-crystals-from-fundamental-properties-to-advanced-applications][1]
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Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6359218/][2]
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Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. ResearchGate. [URL: https://www.researchgate.net/publication/281131110_Synthesis_and_Characterization_of_Self-Assembled_Liquid_Crystals_p-Alkoxybenzoic_Acids][17]
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Push-pull biphenyl and tolane derivatives as novel luminescent liquid crystals: synthesis and properties. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/15421406.2019.1646808][7]
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First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10292729/][4]
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A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. Benchchem. [URL: https://www.benchchem.com/application-notes/15/a-comparative-guide-to-cross-coupling-reactions-for-biphenyl-synthesis-suzuki-miyaura-and-its-alternatives][12]
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What are the differences between nematic and smectic liquid crystals? Quora. [URL: https://www.quora.com/What-are-the-differences-between-nematic-and-smectic-liquid-crystals][13]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra02130e][8]
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Application Notes and Protocols for Nucleophilic Substitution in Alkoxy Benzoic Acid Derivatives
Introduction: The Strategic Importance of Alkoxy Benzoic Acid Derivatives
Alkoxy benzoic acid derivatives are a cornerstone in the architecture of a vast array of functional molecules, from pharmaceuticals and agrochemicals to liquid crystals and advanced polymers.[1][2] The strategic placement and nature of the alkoxy group (-OR) on the benzoic acid scaffold profoundly influence the molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability. Consequently, robust and versatile synthetic protocols for the introduction and modification of these alkoxy moieties are of paramount importance to researchers in organic synthesis and drug development.
This technical guide provides an in-depth exploration of key nucleophilic substitution protocols for the synthesis and manipulation of alkoxy benzoic acid derivatives. We will delve into the mechanistic underpinnings of these reactions, offering not just step-by-step procedures but also the rationale behind experimental choices to empower researchers to adapt and troubleshoot these methods effectively.
Core Synthetic Strategies: Building the C-O Bond
The formation of the aryl ether linkage in alkoxy benzoic acids is predominantly achieved through two powerful nucleophilic substitution strategies: the Williamson Ether Synthesis and Nucleophilic Aromatic Substitution (SNAr).
The Williamson Ether Synthesis: A Classic Approach for Phenolic Precursors
The Williamson ether synthesis is a reliable and widely employed method for forming ethers from an alkoxide and an organohalide.[3] In the context of alkoxy benzoic acids, this typically involves the deprotonation of a hydroxybenzoic acid to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[4] This reaction proceeds via an SN2 mechanism, making it most suitable for primary alkyl halides.[3]
-
Choice of Base: The acidity of the phenolic proton dictates the choice of base. For many phenols, moderately strong bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are sufficient for complete deprotonation.[5][6] For less acidic phenols or when using less reactive alkylating agents, a stronger base such as sodium hydride (NaH) may be necessary, though caution is advised to avoid side reactions.[6]
-
Solvent Selection: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred.[4] These solvents effectively solvate the cation of the base without solvating the phenoxide nucleophile, thereby enhancing its reactivity.[6]
-
Alkyl Halide Reactivity: The reaction is most efficient with primary alkyl halides. Secondary and tertiary alkyl halides are prone to undergoing E2 elimination as a competing side reaction in the presence of the basic phenoxide.[3][6]
Caption: Workflow for Williamson Ether Synthesis of Alkoxy Benzoic Acids.
Materials:
-
4-Hydroxybenzoic acid
-
Sodium hydroxide (NaOH)
-
Ethyl iodide (CH₃CH₂I)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzoic acid (1.0 eq.).
-
Add DMF to dissolve the starting material.
-
Carefully add powdered NaOH (1.1 eq.) to the stirring solution at room temperature. Stir for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Add ethyl iodide (1.2 eq.) to the reaction mixture.
-
Heat the reaction to 60-70°C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate any unreacted phenoxide and the product's carboxylic acid group.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-ethoxybenzoic acid.
| Parameter | Value | Rationale |
| Base | NaOH | Sufficiently strong to deprotonate the phenol. |
| Alkyl Halide | Ethyl Iodide | Primary halide, good leaving group, minimizes elimination. |
| Solvent | DMF | Aprotic polar solvent, enhances nucleophilicity.[4] |
| Temperature | 60-70°C | Provides sufficient energy for the SN2 reaction. |
| Expected Yield | 80-95% | Dependent on purity of reagents and reaction conditions. |
Nucleophilic Aromatic Substitution (SNAr): For Halogenated Benzoic Acids
The SNAr reaction is a powerful method for introducing nucleophiles onto an aromatic ring.[7] This reaction is particularly effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to a good leaving group, typically a halide.[7][8] For alkoxy benzoic acid synthesis, this involves the reaction of a halo-benzoic acid (often a fluoro- or chloro- derivative) with an alkoxide.
The SNAr mechanism is a two-step process:
-
Addition of the Nucleophile: The alkoxide attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized onto the electron-withdrawing groups.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide ion.[7]
The rate of reaction is influenced by the nature of the leaving group (F > Cl > Br > I) and the strength and position of the electron-withdrawing groups.[9]
Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).
Materials:
-
2-Chloro-5-nitrobenzoic acid
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq.) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium methoxide in methanol (1.5 eq.).
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in water and acidify with 1 M HCl to a pH of ~2.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain 2-methoxy-5-nitrobenzoic acid.
| Parameter | Value | Rationale |
| Substrate | 2-Chloro-5-nitrobenzoic acid | The nitro and carboxylic acid groups activate the ring for SNAr.[7] |
| Nucleophile | Sodium Methoxide | A strong nucleophile for the SNAr reaction. |
| Solvent | Methanol | The solvent also serves as the source of the alkoxide. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Expected Yield | >90% | The highly activated substrate leads to high conversion. |
Ether Cleavage: A Key Deprotection Strategy
In multi-step syntheses, alkoxy groups, particularly methyl ethers, are often used as protecting groups for phenolic hydroxyls.[10] The cleavage of these ethers to regenerate the phenol is a critical deprotection step. This is typically achieved through nucleophilic substitution on the alkyl group of the ether.
Demethylation with Boron Tribromide (BBr₃)
Boron tribromide is a highly effective and widely used reagent for the cleavage of aryl methyl ethers.[11][12] The reaction is typically performed in an inert solvent like dichloromethane (DCM) at low temperatures.[13]
The mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.[12] One equivalent of BBr₃ can theoretically cleave up to three equivalents of an aryl methyl ether.[11]
Caption: General workflow for the demethylation of alkoxy benzoic acids using BBr₃.
Materials:
-
4-Methoxybenzoic acid
-
Boron tribromide (BBr₃), 1M solution in DCM
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Water
Procedure:
-
Dissolve 4-methoxybenzoic acid (1.0 eq.) in anhydrous DCM in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add the 1M solution of BBr₃ in DCM (1.2 eq.) via a syringe while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of methanol, followed by water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 4-hydroxybenzoic acid.
| Parameter | Value | Rationale |
| Reagent | Boron Tribromide (BBr₃) | A powerful Lewis acid for ether cleavage.[13] |
| Solvent | Anhydrous DCM | An inert solvent that is compatible with BBr₃. |
| Temperature | -78°C to RT | Controls the exothermicity of the initial reaction. |
| Quenching | Methanol/Water | Hydrolyzes the resulting borate ester to the desired phenol. |
| Expected Yield | 85-95% | BBr₃ is generally a very efficient demethylating agent. |
Conclusion
The nucleophilic substitution protocols detailed herein represent fundamental and powerful tools for the synthesis and modification of alkoxy benzoic acid derivatives. A thorough understanding of the underlying mechanisms of the Williamson ether synthesis, SNAr reactions, and ether cleavage reactions allows for the rational design of synthetic routes and the effective troubleshooting of experimental challenges. By carefully selecting reagents, solvents, and reaction conditions, researchers can efficiently access a wide range of alkoxy benzoic acid derivatives for applications across the chemical sciences.
References
- The Williamson Ether Synthesis.
-
Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed. [Link]
- Williamson Ether Synthesis.
-
Practical Synthesis of Aromatic Ethers by SNAr of Fluorobenzenes with Alkoxides. | Request PDF - ResearchGate. [Link]
-
Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC. [Link]
-
Williamson ether synthesis - Wikipedia. [Link]
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development - ACS Publications. [Link]
-
Silane/iodine-based cleavage of esters and ethers under neutral conditions - PNAS. [Link]
- Protecting groups.
-
Ether cleavage - Wikipedia. [Link]
-
Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles - Organic Chemistry Research. [Link]
- THE CLEAVAGE OF ETHERS.
-
Cleavage Of Ethers With Acid - Master Organic Chemistry. [Link]
- Protecting groups in organic synthesis.
- Protecting Groups.
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. [Link]
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC. [Link]
-
18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. [Link]
- Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
-
Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase - PubMed. [Link]
-
13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. [Link]
- Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles - Arylgermanes as Linkers for Solid Phase Synthesis.
-
Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines - PubMed. [Link]
-
Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing). [Link]
-
Demethylation of Methyl Ethers (O-Demethylation) - Common Organic Chemistry. [Link]
-
Nucleophilic substitution reactions with a variety of heteroaromatic,... - ResearchGate. [Link]
-
Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC. [Link]
-
Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study - MDPI. [Link]
Sources
- 1. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. imperial.ac.uk [imperial.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-Bromo-5-ethoxy-4-propoxybenzoic Acid
The following technical guide addresses yield optimization for 3-Bromo-5-ethoxy-4-propoxybenzoic acid . This response is structured as a Tier-3 Technical Support resource, designed for process chemists and researchers encountering specific bottlenecks in the synthesis pipeline.
Case ID: YIELD-OPT-3B5E4P Status: Active Analyst: Senior Application Scientist[1]
Executive Summary
The synthesis of 3-Bromo-5-ethoxy-4-propoxybenzoic acid presents a classic "crowded phenol" challenge.[1][2] The primary yield-limiting factors are typically steric hindrance at the C4 position (flanked by an ortho-bromo and an ortho-ethoxy group) and regioselectivity issues if starting from a dihydroxy precursor.[1][2]
This guide isolates the two critical process modules where yield is lost and provides self-validating protocols to correct them.
Module 1: The "Crowded Center" Alkylation Strategy
Context: The conversion of the intermediate Methyl 3-bromo-5-ethoxy-4-hydroxybenzoate to the fully alkylated ester is the most common failure point.[1] The C4-hydroxyl is sterically shielded by the bulky Bromine (C3) and Ethoxy (C5) groups, making SN2 attack on propyl halides sluggish.[2]
Troubleshooting Matrix: Low Conversion vs. Byproducts
| Observation | Root Cause | Corrective Action |
| Starting material remains (>10%) after 24h | Steric shielding of the phenolate anion.[1][2] | Switch Base: Replace K₂CO₃ with Cs₂CO₃ (Cesium Carbonate).[2] The "Cesium Effect" increases nucleophilicity due to weaker ion pairing.[2] |
| Formation of Propene (Gas evolution) | E2 Elimination competes with SN2 due to high basicity/temp.[2] | Lower Temp / Change Leaving Group: Reduce temp to 60°C. Add KI (10 mol%) to generate reactive propyl iodide in situ (Finkelstein condition). |
| O-Alkylation occurs at Carboxyl (Ester hydrolysis/re-alkylation) | Use of hydroxide bases or wet solvents.[1][2] | Strict Anhydrous Conditions: Use dry DMF or NMP. Switch to mild carbonate bases.[2] |
Optimized Protocol: C4-Alkylation (The "Cesium-Finkelstein" Method)
Standard conditions often fail to push this reaction to completion.[1][2] This modified protocol utilizes the higher solubility and reactivity of cesium phenoxides.[1]
-
Dissolution: Dissolve Methyl 3-bromo-5-ethoxy-4-hydroxybenzoate (1.0 eq) in anhydrous DMF (5 mL/mmol).
-
Activation: Add Cs₂CO₃ (1.5 eq). Stir at room temperature for 30 mins.
-
Why: Cesium's large atomic radius disrupts tight ion pairs, exposing the "naked" phenoxide anion for attack.[2]
-
-
Catalysis: Add Potassium Iodide (KI) (0.1 eq).[2]
-
Addition: Add n-Propyl Bromide (1.5 eq) dropwise.
-
Reaction: Heat to 60°C . Monitor by HPLC.
-
Note: Do not exceed 80°C. Higher temperatures favor the elimination of propyl bromide to propene, wasting reagents.[2]
-
Module 2: Regioselectivity (If Starting from Dihydroxy)
Context: If you are building the ether chains on Methyl 3-bromo-4,5-dihydroxybenzoate, you must control which hydroxyl reacts first.
-
The Trap: The C4-OH is more acidic (para to ester) but more hindered.[1][2] The C5-OH is less acidic but less hindered.[1][2]
-
The Fix: Use Borate Complexation or controlled stoichiometry if you are getting mixed isomers.[2] However, the most robust route is to install the C5-Ethoxy group first , as the C4-OH can be protected or left open due to the steric protection from the Bromine.[1]
Module 3: Hydrolysis & Workup (Preserving the Halogen)
Context: Saponification of the ester to the final acid.[2] Risk: Debromination .[2] Under vigorous alkaline conditions (NaOH, reflux), the electron-deficient ring (activated by the ester) is susceptible to nucleophilic aromatic substitution (SNAr) where OH displaces Br, or reductive debromination.[2]
Optimized Hydrolysis Protocol
-
Solvent System: THF:Water (3:1).[2]
-
Why: High solubility of the organic ester prevents "oiling out" and ensures homogeneous reaction kinetics.[2]
-
-
Reagent: LiOH·H₂O (2.5 eq).[2]
-
Why: Lithium Hydroxide is milder than NaOH/KOH and less likely to cause halogen displacement.[2]
-
-
Temperature: 40–50°C. Do not reflux.
-
Quench: Acidify with 1M HCl to pH 3 at 0°C .
-
Yield Tip: Precipitate slowly at cold temperatures to avoid trapping impurities (oils) in the crystal lattice.[2]
-
Visualizing the Yield Logic
The following diagram illustrates the critical decision points and chemical logic for the synthesis workflow.
Caption: Workflow logic distinguishing between standard conditions (often stalled) and optimized conditions using the Cesium Effect to overcome steric hindrance.
FAQ: Rapid Troubleshooting
Q1: My product is oiling out during the final acidification. How do I get a solid? A: This is common with propoxy/ethoxy derivatives due to high lipophilicity.[2]
-
Fix: Do not acidify rapidly. Add HCl dropwise to reach pH 5, seed with a crystal (if available) or scratch the glass, then continue to pH 3.[2] If it oils, extract with Ethyl Acetate, dry, and recrystallize from Hexane/Ethyl Acetate (5:1).[2]
Q2: Can I use Sodium Hydride (NaH) to force the alkylation? A: Not recommended. While NaH is a strong base, it generates hydrogen gas and requires strictly anhydrous conditions.[2] More importantly, the highly reactive "naked" phenoxide generated by NaH is more prone to side reactions (like transesterification if methanol is present, or polymerization) in this specific crowded system.[2] Cs₂CO₃ is milder and more chemoselective.[2]
Q3: Why am I seeing a byproduct with Mass M-Br (+H)? A: You have debrominated your ring.[1][2] This usually happens during the hydrolysis step if you used Pd/C for any previous reduction steps (residual Pd traces) or if you used refluxing NaOH.[2] Switch to LiOH at 40°C.[2]
References
-
The Williamson Ether Synthesis (Mechanistic Foundation)
-
Regioselective Alkylation of Polyhydroxy Benzenes
-
Source:Tetrahedron Letters (via NIH/PubMed).[2] "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones."
- Relevance: Validates the use of Cesium salts (CsHCO₃/Cs₂CO₃) in acetonitrile/DMF for overcoming steric and electronic selectivity issues in polysubstituted phenols.
-
URL:[Link]
-
-
Cesium Effect in Organic Synthesis
Sources
- 1. 4-Propoxybenzoic acid [webbook.nist.gov]
- 2. PubChemLite - 3-bromo-5-ethoxy-4-hydroxybenzaldehyde (C9H9BrO3) [pubchemlite.lcsb.uni.lu]
- 3. readchemistry.com [readchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Purification techniques for 3-Bromo-5-ethoxy-4-propoxybenzoic acid
An in-depth technical guide for researchers, scientists, and drug development professionals.
Technical Support Center: 3-Bromo-5-ethoxy-4-propoxybenzoic acid
This guide provides comprehensive troubleshooting and purification protocols for 3-Bromo-5-ethoxy-4-propoxybenzoic acid. As a polysubstituted aromatic carboxylic acid, its purification requires careful consideration of potential impurities and the selection of appropriate techniques to achieve high purity essential for downstream applications in research and drug development.
Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities. The impurity profile of 3-Bromo-5-ethoxy-4-propoxybenzoic acid is largely dependent on its synthetic route. A common synthetic pathway might involve the bromination of a substituted benzoic acid precursor.
Potential Impurities May Include:
-
Unreacted Starting Materials: Such as the non-brominated benzoic acid precursor.
-
Over-brominated Species: Di- or tri-brominated benzoic acid byproducts.
-
Positional Isomers: Bromination occurring at a different position on the aromatic ring.[1]
-
Reagents or Catalysts: Residual catalysts or reagents from the synthesis.
-
Hydrolysis Products: If the synthesis started from an ester precursor, incomplete hydrolysis can leave residual ester.
Selecting the Optimal Purification Strategy
The choice of purification technique depends on the scale of your experiment, the nature of the impurities, and the desired final purity. The following decision tree can guide your selection process.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide: Recrystallization
Recrystallization is often the most effective method for purifying crystalline solids on a larger scale. It relies on the differential solubility of the compound in a hot versus a cold solvent.[2]
Q1: My compound isn't dissolving, even in the boiling solvent.
A1: This suggests an inappropriate solvent choice or insufficient solvent volume.
-
Cause: The solvent may not be polar or non-polar enough to dissolve the compound at its boiling point.
-
Solution:
-
Increase Solvent Volume: Add small increments of the hot solvent until the solid dissolves. Avoid adding a large excess, as this will reduce your final yield.[3]
-
Change Solvents: If a large volume of solvent is required, it's best to select a different one. For a substituted benzoic acid, consider solvents like ethanol, acetic acid, or solvent mixtures like ethanol/water or acetic acid/water.[4][5]
-
Q2: The compound "oiled out" instead of forming crystals.
A2: "Oiling out" occurs when the solid melts before it dissolves or comes out of solution above its melting point. This is common when the solute's melting point is depressed by impurities.[6]
-
Cause: High impurity concentration or a recrystallization solvent with a boiling point higher than the compound's melting point.
-
Solution:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil dissolves completely. You may need to add more solvent.
-
Slow Cooling: Allow the solution to cool very slowly. Agitation can sometimes help initiate crystallization.
-
Use a Lower-Boiling Solvent: Select a solvent or solvent pair with a lower boiling point.[6]
-
Q3: No crystals have formed after the solution has cooled.
A3: The solution may be supersaturated or not concentrated enough.
-
Cause: The solution is not saturated at the cool temperature, possibly due to using too much solvent.[1]
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent surface to create nucleation sites.[3][7]
-
Add a Seed Crystal: If you have a small crystal of pure product, add it to the solution to initiate crystallization.[3]
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Then, allow it to cool again.[1]
-
Q4: The final product is still colored (e.g., yellow or brown).
A4: This indicates the presence of colored, often polar, impurities.
-
Cause: Highly conjugated byproducts or residual materials from the synthesis.
-
Solution:
-
Charcoal Treatment: Before the hot filtration step, add a small amount (1-2% by weight) of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities.[1][8]
-
Hot Filtration: Filter the hot solution quickly through a pre-warmed funnel to remove the charcoal. Be cautious, as adding too much charcoal can adsorb your product and reduce the yield.[1]
-
Protocol: General Recrystallization Workflow
Caption: Step-by-step workflow for recrystallization.
Troubleshooting Guide: Column Chromatography
For separating closely related impurities like isomers, column chromatography is the preferred method. Aromatic carboxylic acids can be challenging due to their polarity, which can cause streaking on silica gel.[9]
Q1: How do I select the right mobile phase (eluent)?
A1: The goal is to find a solvent system that gives your product a retention factor (Rf) of ~0.3-0.4 on a TLC plate.
-
Cause: An improper solvent system will lead to poor separation or your compound not moving from the origin.
-
Solution:
-
Start with a Standard System: For a carboxylic acid, a good starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate).
-
Add Acetic Acid: To prevent streaking and improve peak shape, add a small amount (~0.5-1%) of acetic acid to the mobile phase. This keeps the carboxylic acid protonated and reduces its interaction with the acidic silica gel.[9]
-
Systematic TLC Analysis: Test various ratios of your solvent system using TLC to find the optimal separation and Rf value before running the column.
-
Q2: My compound is streaking or tailing on the column.
A2: This is a common issue with acidic compounds on silica gel.[10]
-
Cause: Strong interaction between the carboxylic acid group and the silanol groups on the silica surface.
-
Solution:
-
Acidify the Mobile Phase: As mentioned above, adding 0.5-1% acetic acid to your eluent is the most effective solution.[9]
-
Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina (neutral or acidic) or reverse-phase silica (C18).
-
Q3: The recovery of my compound from the column is low.
A3: Your compound may be irreversibly adsorbed onto the stationary phase or you may have collected fractions that are too large.
-
Cause: The compound is too polar for the chosen system and is not eluting, or co-elution with impurities led to discarding mixed fractions.
-
Solution:
-
Increase Eluent Polarity: After eluting the main product, flush the column with a highly polar solvent (like 10% methanol in dichloromethane) to recover any remaining material.
-
Collect Smaller Fractions: This allows for better resolution in identifying and combining the pure fractions.
-
Check for Insolubility: Ensure your compound is soluble in the mobile phase. If it precipitates on the column, it will not elute properly.
-
Solvent Properties for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Notes for Use |
| Water | 100 | 10.2 | Good for recrystallizing many benzoic acids; solubility is often low when cold and high when hot.[7][11] |
| Ethanol | 78 | 4.3 | Often used in a solvent pair with water to fine-tune solubility. |
| Acetic Acid | 118 | 6.2 | Can be a good recrystallization solvent for stubborn compounds; also used as an additive in chromatography.[4] |
| Ethyl Acetate | 77 | 4.4 | Common polar component in chromatography mobile phases. |
| Hexanes | ~69 | 0.1 | Common non-polar component in chromatography mobile phases. |
| Dichloromethane | 40 | 3.1 | Useful as a non-polar component in chromatography; its low boiling point makes it easy to remove. |
Frequently Asked Questions (FAQs)
Q: Can I use acid-base extraction to purify my compound?
A: Yes, this can be an effective initial purification step. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate). Your carboxylic acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind. You can then re-acidify the aqueous layer (e.g., with HCl) to precipitate your purified product, which can be collected by filtration.[12] However, this method will not separate your desired product from other acidic impurities.
Q: My purified product has a broad melting point range.
A: A broad melting point range is a classic indicator of impurity.[11] A pure crystalline solid should have a sharp melting point range of 1-2°C. This result suggests that further purification is necessary.
Q: How do I effectively remove the final purification solvent?
A: After filtration, the most common method is to dry the solid under high vacuum. If you have used a high-boiling solvent like acetic acid, you may need to wash the crystals with a more volatile solvent (in which your compound is not very soluble, like cold water or hexanes) before vacuum drying.
References
-
Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. [Link]
-
Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]
- Process for the purification of aromatic carboxylic acids.
- Recrystallization of Benzoic Acid. Source unavailable.
-
Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]
- The Recrystallization of Benzoic Acid. Source unavailable.
-
Help with purification of benzoic acid by extraction. Reddit. [Link]
-
Synthesis of 3-bromo-4-hydroxybenzoic acid. PrepChem.com. [Link]
-
Recrystallization of Benzoic Acid. Scribd. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Recrystallization of 3-Bromo-5-ethoxy-4-propoxybenzoic acid
Welcome to the technical support center for the purification of 3-Bromo-5-ethoxy-4-propoxybenzoic acid via recrystallization. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical advice, troubleshooting guides, and frequently asked questions to ensure the successful purification of this compound. Our approach is grounded in established chemical principles and field-proven insights to support your experimental success.
Understanding the Molecule: Key to Successful Recrystallization
3-Bromo-5-ethoxy-4-propoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its purification by recrystallization hinges on the principles of differential solubility. The ideal solvent will completely dissolve the compound at an elevated temperature but will have limited solubility for it at lower temperatures, thus allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.[1][2]
The structural features of our target molecule—a polar carboxylic acid group, moderately polar ether functionalities, and a larger, nonpolar aromatic backbone—suggest that a solvent of intermediate polarity or a binary solvent mixture will likely be most effective.
Frequently Asked Questions (FAQs)
Q1: What are the most promising single-solvent systems for recrystallizing 3-Bromo-5-ethoxy-4-propoxybenzoic acid?
Given the molecule's structure, solvents such as ethanol, isopropanol, or acetic acid are excellent starting points. Water can also be a good choice, as benzoic acid itself shows a significant increase in solubility in hot water compared to cold water.[1][3] However, due to the additional hydrophobic ether groups on your molecule, its solubility in water alone might be limited, even when hot.
Q2: When should I consider a binary solvent system?
A binary solvent system is ideal when no single solvent provides the desired solubility profile.[4] For 3-Bromo-5-ethoxy-4-propoxybenzoic acid, a common and effective approach is to use a solvent pair consisting of a "good" solvent in which the compound is highly soluble (e.g., ethanol, acetone) and a "poor" or "anti-solvent" in which it is sparingly soluble (e.g., water, hexanes).[4][5] A mixture of ethanol and water is a particularly promising system to investigate.[5]
Q3: How do I select the optimal solvent ratio in a binary system?
The ideal ratio is determined experimentally. The goal is to create a solvent mixture that just becomes saturated with the solute at the boiling point of the solvent. A general procedure is to dissolve the crude compound in a minimal amount of the hot "good" solvent and then add the hot "poor" solvent dropwise until a slight turbidity (cloudiness) persists. A few more drops of the hot "good" solvent are then added to redissolve the precipitate, creating a saturated solution ready for cooling.
Q4: What is "oiling out," and how can I prevent it?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal. This often happens if the boiling point of the recrystallization solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. To prevent this, ensure a slower cooling rate and consider using a lower-boiling point solvent system. If oiling occurs, reheat the solution to redissolve the oil and allow it to cool more slowly, perhaps by insulating the flask.[6]
Experimental Protocol: Recrystallization of 3-Bromo-5-ethoxy-4-propoxybenzoic acid
This protocol provides a general framework. The specific solvent and volumes should be optimized for your particular sample and impurity profile.
Materials:
-
Crude 3-Bromo-5-ethoxy-4-propoxybenzoic acid
-
Selected recrystallization solvent(s) (e.g., ethanol, water)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Based on preliminary small-scale tests, select the most suitable solvent or solvent system. For this example, we will use an ethanol/water system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: If using a binary solvent system, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to clarify the solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.[1][3][6] Do not disturb the flask during this initial cooling phase to promote the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[1][7]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound does not dissolve | - Insufficient solvent.- Incorrect solvent choice. | - Add more hot solvent in small increments.- Re-evaluate solvent selection; the compound may be insoluble in the chosen solvent. |
| No crystals form upon cooling | - Too much solvent was used.- The solution is not saturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.[1][7]- Add a seed crystal of the pure compound. |
| "Oiling out" | - Cooling rate is too fast.- The boiling point of the solvent is higher than the melting point of the solute. | - Reheat the solution to dissolve the oil and allow it to cool more slowly.- Use a larger volume of solvent.- Choose a lower-boiling point solvent system. |
| Low recovery of purified product | - Too much solvent was used.- Crystals were washed with solvent that was not ice-cold.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the washing solvent is thoroughly chilled.- Preheat the filtration apparatus to prevent premature crystallization. |
| Poor purity of the final product | - Inefficient removal of impurities.- Co-precipitation of impurities. | - Ensure slow cooling to allow for selective crystallization.- Consider a second recrystallization step.- If impurities have similar solubility, another purification technique like column chromatography may be necessary. |
Visualization of the Recrystallization Workflow
Caption: Decision tree for selecting a suitable recrystallization solvent system.
References
- Recrystallization of Benzoic Acid. (n.d.).
- US Patent US3654351A. (1972). Purification of aromatic polycarboxylic acids by recrystallization.
- US Patent US9233905B2. (2016). Oxidation and crystallization process for aromatic carboxylic acid production.
- Recrystallization and Crystallization. (n.d.).
- Recrystallization of Benzoic Acid Objective. (2015). WordPress.com.
- The Recrystallization of Benzoic Acid. (n.d.).
- Recrystallization of Benzoic Acid Pre-Lab Discussion. (2022). CTC 114 Wet Lab Techniques.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isol
- 3-Bromo-5-ethoxy-4-((3-methylbenzyl)oxy)benzaldehyde. (n.d.). EvitaChem.
- Go-to recrystallization solvent mixtures. (2023). r/Chempros, Reddit.
Sources
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. reddit.com [reddit.com]
- 5. Buy 3-Bromo-5-ethoxy-4-((3-methylbenzyl)oxy)benzaldehyde (EVT-2922509) | 428472-87-1 [evitachem.com]
- 6. youtube.com [youtube.com]
- 7. dkm2136.wordpress.com [dkm2136.wordpress.com]
Technical Support Center: Overcoming Solubility Challenges with 3-Bromo-5-ethoxy-4-propoxybenzoic acid
Welcome to the technical support guide for 3-Bromo-5-ethoxy-4-propoxybenzoic acid. This document is designed for researchers, medicinal chemists, and formulation scientists who may encounter solubility challenges with this compound. We will explore the underlying chemical principles governing its solubility and provide practical, step-by-step guidance to achieve successful dissolution for your experiments.
Understanding the Molecule: Why is Solubility a Challenge?
3-Bromo-5-ethoxy-4-propoxybenzoic acid possesses a molecular structure that presents inherent solubility challenges in aqueous media. Its key features include:
-
Aromatic Ring: The core benzene ring is hydrophobic (water-repelling).
-
Alkyl Ether Groups: The ethoxy and propoxy chains are nonpolar and contribute significantly to the molecule's lipophilicity, further reducing aqueous solubility.[1][2]
-
Carboxylic Acid Group (-COOH): This is the molecule's primary hydrophilic (water-attracting) functional group. It is a weak acid, meaning its charge state and, consequently, its solubility are highly dependent on the pH of the solution.[1][3][4][5]
The large hydrophobic portion of the molecule tends to dominate its physical behavior, leading to poor solubility in neutral water. However, by strategically manipulating the environment, particularly the pH, we can leverage the carboxylic acid group to dramatically improve solubility.
Predicted Physicochemical Properties
While experimental data for this specific molecule is not widely published, we can predict its properties based on its structural similarity to other substituted benzoic acids.
| Property | Predicted Value/Characteristic | Rationale & Impact on Solubility |
| pKa | ~4.0 - 4.5 | The carboxylic acid is a weak acid.[5] At pH values below its pKa, it will be in its neutral, less soluble form. At pH values above its pKa, it will deprotonate to form the highly soluble carboxylate salt. |
| logP | High (Estimated > 3.5) | The high octanol-water partition coefficient indicates a strong preference for nonpolar environments and predicts low aqueous solubility. The bromo, ethoxy, and propoxy groups increase lipophilicity. |
| Aqueous Solubility | Very Low at Neutral pH | The large hydrophobic surface area from the substituted benzene ring counteracts the hydrophilic nature of the single carboxylic acid group.[6] |
| Solubility in Organic Solvents | Good | Expected to be soluble in polar organic solvents like DMSO, DMF, ethanol, and methanol, following the "like dissolves like" principle.[3][7] |
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when first working with 3-Bromo-5-ethoxy-4-propoxybenzoic acid.
Q1: Why is my compound not dissolving in water or a standard phosphate-buffered saline (PBS) at pH 7.4?
A: At neutral pH (around 7.0-7.4), the carboxylic acid group on the molecule is only partially deprotonated. A significant portion remains in the neutral (-COOH) form, which is not sufficiently polar to overcome the hydrophobic nature of the rest of the molecule, leading to very low solubility.[6] The principle of "like dissolves like" dictates that this largely nonpolar molecule will not readily dissolve in a highly polar solvent like water.[3]
Q2: How does pH dramatically alter the solubility of this compound?
A: The solubility of this compound is governed by the Henderson-Hasselbalch equation. As a weak acid, it exists in an equilibrium between its protonated, neutral (and poorly soluble) form and its deprotonated, anionic salt (and highly soluble) form.[8] By raising the pH of the solution with a base (e.g., sodium hydroxide), you shift the equilibrium towards the deprotonated carboxylate form, which is ionic and readily dissolves in water.[1][4][9]
Caption: Decision workflow for troubleshooting insolubility.
Solution A: pH Adjustment (Preferred for Aqueous Systems)
This method creates a highly soluble sodium salt of the carboxylic acid.
-
Rationale: By adding a base like sodium hydroxide (NaOH), the acidic proton of the -COOH group is removed, creating a negatively charged carboxylate anion (-COO⁻). This ionic species is highly polar and readily interacts with water molecules, leading to a dramatic increase in solubility. [3][9]* Protocol: See Protocol 1: Preparation of a High-Concentration Stock Solution using pH Adjustment .
Solution B: Co-solvent System
This is the standard method for creating stock solutions for in vitro assays.
-
Rationale: A strong organic solvent like DMSO can effectively solvate the hydrophobic regions of the molecule. This high-concentration stock can then be diluted into your aqueous experimental medium. [10]* Protocol: See Protocol 2: Preparation of a Working Solution using a Co-solvent (e.g., DMSO) .
Issue 2: My compound dissolved in a stock solvent but precipitates upon dilution into my aqueous buffer.
This is a common problem when diluting a concentrated organic stock solution into an aqueous medium where the compound's solubility is much lower.
Possible Cause A: Exceeding Maximum Solubility
-
Explanation: You have likely exceeded the maximum solubility of the compound in the final aqueous/co-solvent mixture. Even with a small percentage of a co-solvent like DMSO, the compound's solubility limit might be in the low micromolar range.
-
Solution:
-
Determine the solubility limit: Perform a serial dilution to find the highest concentration that remains in solution in your final buffer.
-
Work at a lower concentration: Adjust your experimental design to use a concentration that is safely below the determined solubility limit.
-
Possible Cause B: pH Shift
-
Explanation: If you prepared a stock solution using the pH adjustment method (high pH) and diluted it into a buffer with a lower pH (e.g., pH 7.4), the carboxylate can become re-protonated, converting the compound back to its insoluble neutral form. [11][12]* Solution:
-
Ensure final pH is high enough: Check the pH of the final solution after adding your stock. It must remain at least 1.5-2 pH units above the compound's pKa to keep it in the soluble deprotonated form.
-
Buffer choice: Use a buffer with a higher pH (e.g., carbonate buffer at pH 9.0) if your experiment allows.
-
Possible Cause C: Poor Mixing
-
Explanation: Adding the concentrated stock too quickly without adequate mixing can create localized areas of high concentration, causing the compound to crash out before it can be properly dispersed. [13]* Solution:
-
Vortex continuously: Add the stock solution dropwise into the aqueous buffer while the tube is being vortexed vigorously. This ensures rapid dispersion.
-
Warm the buffer slightly: Gently warming the buffer (e.g., to 37°C) can sometimes help maintain solubility during dilution.
-
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution using pH Adjustment
This protocol is ideal for preparing aqueous formulations for in vivo studies or other applications where organic solvents are undesirable.
-
Weigh Compound: Accurately weigh the desired amount of 3-Bromo-5-ethoxy-4-propoxybenzoic acid into a suitable container (e.g., a glass vial).
-
Add Water: Add approximately 80% of the final desired volume of high-purity water. The compound will likely remain as a suspension.
-
Titrate with Base: While stirring vigorously, add 1 M NaOH dropwise. Monitor the solution. As the pH increases, the solid will begin to dissolve.
-
Ensure Complete Dissolution: Continue adding NaOH until all solid material has dissolved and the solution is completely clear.
-
Check pH: Use a calibrated pH meter to check the pH. The final pH should typically be in the range of 8.5-10 for complete and stable dissolution.
-
Adjust to Final Volume: Add water to reach the final target volume and mix thoroughly.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter to remove any potential particulates or microbial contamination.
Protocol 2: Preparation of a Working Solution using a Co-solvent (e.g., DMSO)
This is the standard procedure for preparing stock solutions for most in vitro biological assays.
-
Prepare Concentrated Stock: Weigh the compound and add pure DMSO to achieve a high concentration (e.g., 10-50 mM). Use gentle vortexing or sonication to ensure complete dissolution. This is your primary stock solution.
-
Intermediate Dilution (Optional): If necessary, perform an intermediate dilution of the primary stock in pure DMSO.
-
Final Working Solution: To prepare your final working solution, add the DMSO stock dropwise to your pre-warmed (if appropriate) aqueous assay buffer while vortexing vigorously.
-
Crucial Tip: The final concentration of DMSO should be kept to a minimum, typically ≤0.5%, to avoid solvent effects in biological assays. Ensure you run a vehicle control (buffer + same final % of DMSO) in your experiment.
-
-
Inspect for Precipitation: After mixing, visually inspect the solution against a dark background to ensure no precipitate has formed. If the solution appears cloudy or has visible particles, the solubility limit has been exceeded. [12]
Protocol 3: General Method for Preliminary Solubility Assessment
Use this method to quickly estimate the solubility of the compound in various solvents. [14][15]
-
Aliquot Compound: Add a small, pre-weighed amount of the compound (e.g., 1 mg) into several separate clear vials.
-
Add Solvent: To each vial, add a different solvent (e.g., water, PBS pH 7.4, ethanol, DMSO) in fixed increments (e.g., 100 µL).
-
Equilibrate: After each addition, cap the vial and vortex vigorously for 1-2 minutes. Allow it to sit at a controlled temperature for at least 15-30 minutes.
-
Observe: Visually inspect for undissolved solid. The solubility can be estimated based on the volume of solvent required to achieve a clear solution. For a more accurate measurement, the saturated solution can be filtered or centrifuged, and the supernatant concentration can be measured by HPLC-UV. [16][17]
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Vertex AI Search.
- Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- Technical Support Center: Enhancing the Solubility of Benzoic Acid Deriv
- Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
- Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy. Academic Journals.
- Procedure For Determining Solubility of Organic Compounds. Scribd.
- Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Course Hero.
- How do I force my compound to precipit
- Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of Medical and Pharmaceutical and Allied Sciences.
- EXPERIMENT 1 DETERMIN
- Solubilization techniques used for poorly water-soluble drugs. Journal of Drug Delivery Science and Technology.
- pH-solubility profiles or organic carboxylic acids and their salts. PubMed.
- Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. (2022). PMC.
- How to prevent compound precipitation during flash column chrom
- Determining if a PRECIPITATE will form in a solution | Chemistry with C
- How to Identify a Precipitate.
- Carboxylic Acids. SDSU Chemistry.
- Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. MDPI.
- Carboxylic acid - Properties, Structure, Reactions. (2026). Britannica.
- Organic Chemistry Study Guide: Carboxylic Acids & Deriv
- Solubility of Benzoic Acid in Mixed Solvents. (2025).
- Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. (2010). DiVA.
- Physical properties of organic compounds. (2019). Chemistry LibreTexts.
- Understanding the Polarity of Benzoic Acid: A Deep Dive. (2026).
Sources
- 1. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 2. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures [diva-portal.org]
- 8. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmpas.com [jmpas.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. m.youtube.com [m.youtube.com]
- 12. How to Identify a Precipitate - Oreate AI Blog [oreateai.com]
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- 14. scribd.com [scribd.com]
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- 16. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Minimizing Impurities in the Synthesis of 3-Bromo-5-ethoxy-4-propoxybenzoic Acid
Welcome to the technical support center for the synthesis and purification of 3-Bromo-5-ethoxy-4-propoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and aim to achieve the highest possible purity. Purity is a critical parameter in pharmaceutical development, as even trace impurities can impact a drug's safety and efficacy.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. We will explore the causality behind common impurity-forming side reactions and provide validated strategies to mitigate them, ensuring a robust and reproducible synthetic process.
Part 1: Frequently Asked Questions (FAQs) - Foundational Chemistry
This section addresses fundamental questions about the synthesis of 3-Bromo-5-ethoxy-4-propoxybenzoic acid, providing the necessary context for understanding impurity formation.
Q1: What is a plausible synthetic pathway for this molecule, and where are the critical points for impurity introduction?
A common and logical synthetic route starts from a readily available precursor and involves sequential etherification, bromination, and a final functional group transformation. Each step is a potential source of impurities.
Below is a diagram illustrating a plausible synthetic workflow and the points at which impurities typically arise.
Caption: Plausible synthetic route and key impurity entry points.
Q2: What are the most common classes of impurities I should expect?
Impurities can be broadly categorized, and understanding their origin is the first step in controlling them.[3]
-
Organic Impurities (Process- and Drug-Related):
-
Starting Materials & Intermediates: Incomplete conversion at any stage can lead to the carry-over of precursors.[2][4]
-
Byproducts: These arise from side reactions. For this synthesis, the most significant byproduct is often the di-brominated species due to the highly activated aromatic ring.
-
Degradation Products: The final compound or intermediates may degrade under harsh reaction conditions (e.g., high heat, strong acid/base).
-
-
Inorganic Impurities:
-
Residual Solvents:
Q3: How do the ethoxy and propoxy substituents influence the critical bromination step?
The two alkoxy groups (-OEt, -OPr) are strong activating, ortho, para-directing groups in electrophilic aromatic substitution (EAS).[5][6] This has two major consequences:
-
High Reactivity: They donate electron density into the benzene ring, making it highly nucleophilic and prone to react quickly with electrophiles like Br⁺. This high reactivity increases the risk of over-bromination (di-substitution).
-
Regioselectivity: They direct the incoming electrophile. In the precursor Ethyl 4-propoxy-3-ethoxybenzoate, the position C5 is ortho to the propoxy group and meta to the ethoxy group, while C2 is ortho to the ethoxy and meta to the propoxy. The desired C5 bromination is sterically less hindered and electronically favored, but competing isomers are possible.
Part 2: Troubleshooting Guide - From Problem to Solution
This guide provides direct answers to specific experimental issues.
Issue 1: HPLC/UPLC analysis shows significant impurities.
Q: My chromatogram shows an unknown peak with a higher retention time and a mass (by LC-MS) of M+78/80 relative to my product. What is it and how do I prevent it?
-
Probable Cause: This impurity is almost certainly a di-brominated analog of your product. The M+78/80 mass increase corresponds to the replacement of one hydrogen atom with a bromine atom (isotopes ⁷⁹Br and ⁸¹Br). The higher retention time on a reverse-phase column is consistent with the increased hydrophobicity of the di-brominated compound. The high reactivity of the doubly-activated ring makes this a common side reaction.[5][6]
-
Solutions:
-
Modify Brominating Agent: Switch from a highly reactive system like Bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to a milder agent. N-Bromosuccinimide (NBS) is an excellent alternative for highly activated rings as it provides a lower concentration of electrophilic bromine.[7][8]
-
Control Stoichiometry: Use a slight under-stoichiometry of the brominating agent (e.g., 0.95-0.98 equivalents). This ensures the starting material is consumed preferentially over the formation of the di-brominated product. The unreacted starting material is typically easier to remove during purification.
-
Lower Reaction Temperature: Perform the bromination at 0°C or even lower. The activation energy for the second bromination is higher, and lowering the temperature will disfavor this follow-on reaction to a greater extent than the desired mono-bromination.
-
Q: I see a peak corresponding to my starting material (pre-bromination). How can I drive the reaction to completion?
-
Probable Cause: The reaction may be too slow under the current conditions, or the brominating agent may have degraded before reacting.
-
Solutions:
-
Check Reagent Quality: Ensure the brominating agent (especially NBS) is fresh and has been stored properly, protected from light and moisture.
-
Slightly Increase Stoichiometry: If di-bromination is not an issue, you can increase the equivalents of the brominating agent to 1.05-1.10.
-
Increase Reaction Time/Temperature: Monitor the reaction by TLC or HPLC every hour. If it stalls, consider letting it run longer or slowly warming the reaction to room temperature. Be cautious, as this may also increase byproduct formation.
-
Issue 2: Final product is off-color (yellow or tan).
Q: My isolated 3-Bromo-5-ethoxy-4-propoxybenzoic acid is a tan powder, not the expected white crystalline solid. Why?
-
Probable Cause: The color often originates from trace amounts of residual elemental bromine (Br₂) or complex poly-brominated species. These can be difficult to remove, as they may be trapped within the crystal lattice of your product.
-
Solutions:
-
Aqueous Quench/Wash: During the workup, wash the organic layer with an aqueous solution of a mild reducing agent, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). This will react with and neutralize any excess Br₂.
-
Activated Carbon Treatment: Before the final crystallization, dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon (charcoal). The carbon will adsorb colored impurities. Hot filter the solution to remove the carbon and then allow the filtrate to cool and crystallize.[9]
-
Re-crystallization: A carefully executed recrystallization is often the most effective method for removing colored impurities. (See Protocol 2).
-
Part 3: Validated Protocols & Methodologies
Protocol 1: High-Resolution Purity Analysis by RP-HPLC
This method is designed to separate the target compound from its most common process-related impurities.
-
System: HPLC or UPLC system with UV-Vis Detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: Hold at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile/Water.
Protocol 2: Optimized Recrystallization for High Purity
Recrystallization is a powerful purification technique for this compound.[9][10] The choice of solvent is critical. A binary solvent system often provides the best results.
-
Solvent Selection: An Ethanol/Water system is highly effective. The product is soluble in hot ethanol and insoluble in water.
-
Procedure: a. Place the crude, dry product in an Erlenmeyer flask with a stir bar. b. Add the minimum amount of hot ethanol required to fully dissolve the solid. Keep the solution at a gentle boil. c. While stirring vigorously, slowly add hot water dropwise until the solution just begins to turn cloudy (the cloud point). d. Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again. e. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals. f. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. g. Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold 20:80 Ethanol/Water. h. Dry the purified crystals under vacuum.
Part 4: Data Summary & Workflow Visualization
Table 1: Common Impurities & Identification Markers
| Impurity Name/Structure | Potential Origin | Molecular Weight ( g/mol ) | Key Analytical Signature |
| Ethyl 3-bromo-5-ethoxy-4-propoxybenzoate | Incomplete ester hydrolysis | 347.21 | Appears as a distinct peak in HPLC/LC-MS; lacks the acidic proton in ¹H NMR. |
| 3,5-Dibromo-4-ethoxy-5-propoxybenzoic acid | Over-bromination | 412.09 | M+78/80 peak in LC-MS relative to the product; typically higher retention time in RP-HPLC. |
| Ethyl 4-propoxy-3-ethoxybenzoate | Unreacted starting material (for bromination) | 268.32 | Lower retention time and corresponding mass in HPLC/LC-MS. |
| Vanillic Acid Derivatives | Incomplete etherification | Varies | Peaks with lower mass and retention time, identifiable by LC-MS. |
Diagram: Troubleshooting Workflow for Unknown Impurities
This flowchart provides a logical path from impurity detection to resolution.
Caption: Logical workflow for identifying and resolving impurity issues.
References
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2023). Biotech Spain. [Link]
-
Impurities in Pharmaceutical Analysis: A Comprehensive Guide. (2023). Medikamenter Quality Services. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2023). Pharma Focus Asia. [Link]
-
Impurity Profiling in different analytical techniques. (2024). International Journal of Novel Research and Development. [Link]
- Process for the purification of benzoic acid. (1978).
-
Purifying A Compound Of Benzoic Acid. (n.d.). Bartleby.com. [Link]
-
Preparation of benzoic acid of high purity. (1943). Journal of Research of the National Bureau of Standards. [Link]
- Method for purification of benzoic acid. (2015).
-
The Extraction of Benzoic Acid from a Mixture. (n.d.). University of Missouri–St. Louis. [Link]
-
Electrophilic aromatic substitution. (n.d.). Wikipedia. [Link]
-
18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. (2021). Chad's Prep. [Link]
-
The Six Key Electrophilic Aromatic Substitution Reactions. (2024). Master Organic Chemistry. [Link]
-
Electrophilic Aromatic Substitution – The Mechanism. (2017). Master Organic Chemistry. [Link]
-
Aromatic Reactions. (n.d.). Jasperse Ch. 17 Notes. [Link]
-
Bromination - Common Conditions. (n.d.). Common Organic Chemistry. [Link]
-
Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Synthesis of 3-bromo-4-hydroxybenzoic acid. (n.d.). PrepChem.com. [Link]
-
16.1: Electrophilic Aromatic Substitution Reactions - Bromination. (2022). Chemistry LibreTexts. [Link]
-
electrophilic aromatic bromination with N-bromosuccinimide. (2021). ChemHelp ASAP. [Link]
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- 2. ijnrd.org [ijnrd.org]
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- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
Introduction: Precision Functionalization of Electron-Rich Aromatics
Technical Support Guide: Optimization of Bromination Conditions for Alkoxy Benzoic Acids
Brominated alkoxy benzoic acids (e.g., 3-bromo-4-methoxybenzoic acid) are critical intermediates in the synthesis of biaryls via Suzuki-Miyaura coupling and other palladium-catalyzed cross-couplings. The presence of the alkoxy group (strongly activating, ortho/para directing) competing with the carboxylic acid (deactivating, meta directing) creates a unique electronic landscape.
This guide moves beyond standard textbook protocols to address regioselectivity , stoichiometric control , and green chemistry adaptations required for high-purity pharmaceutical intermediates.
Part 1: Mechanistic Grounding & Regiocontrol
To optimize this reaction, one must understand the "Push-Pull" dynamics of the substrate.
-
The "Push": The alkoxy group (-OR) donates electron density into the ring via resonance (+M effect), activating positions ortho and para to itself.
-
The "Pull": The carboxyl group (-COOH) withdraws density (-I, -M effects), deactivating the ring but directing incoming electrophiles meta to itself.[1][2]
The Cooperative Effect (Example: 4-Methoxybenzoic Acid) In 4-methoxybenzoic acid (p-anisic acid), the electronic effects reinforce each other.
-
Methoxy directs to positions 3 and 5 .
-
Carboxyl directs to positions 3 and 5 .
-
Result: Bromination is highly favorable and regioselective at the 3-position.
The Steric Challenge (Example: 3,4-Dimethoxybenzoic Acid) Here, directing groups compete. The 3-methoxy group directs para to position 6, while the 4-methoxy group directs ortho to position 5.
-
Dominant Pathway: Substitution typically occurs at C6 (para to the 3-OMe) due to steric hindrance at C5 (sandwiched between two substituents).
Visualization: Reagent Selection Decision Matrix
Figure 1: Decision matrix for selecting the optimal bromination reagent based on scale and selectivity requirements.
Part 2: Optimized Experimental Protocols
Protocol A: Standard Bromination (Br₂/AcOH)
Best for: Robust substrates, routine synthesis where liquid bromine handling is acceptable.
-
Dissolution: Dissolve 4-methoxybenzoic acid (1.0 equiv) in Glacial Acetic Acid (5–10 volumes).
-
Note: If solubility is poor at RT, heat to 40°C.
-
-
Catalyst (Optional): Add FeBr₃ (0.01 equiv) only if the substrate is deactivated. For alkoxy benzoic acids, this is usually not necessary and can lead to over-bromination.
-
Addition: Add Br₂ (1.05 equiv) dropwise over 30 minutes.
-
Critical: Maintain temperature < 45°C to prevent di-bromination.
-
-
Quench: Pour mixture into ice water containing 10% NaHSO₃ (Sodium Bisulfite) to destroy excess bromine.
-
Isolation: Filter the white precipitate. Yields are typically 85–95%.
Protocol B: Mild Regioselective Bromination (NBS/MeCN)
Best for: High regioselectivity, avoiding hazardous liquid bromine, and sensitive substrates.
Why Acetonitrile (MeCN)?
Unlike
-
Setup: Charge a flask with alkoxy benzoic acid (1.0 equiv) and Acetonitrile (MeCN, 0.5 M concentration).
-
Reagent: Add N-Bromosuccinimide (NBS, 1.0–1.05 equiv) in one portion at Room Temperature (25°C).
-
Tip: Recrystallize NBS from water if it appears yellow (degraded) to ensure accurate stoichiometry.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC or HPLC.
-
Observation: The reaction is often homogeneous initially; succinimide may precipitate later.
-
-
Workup: Remove MeCN under reduced pressure. Resuspend residue in water to dissolve succinimide. Filter the solid product.[3]
Protocol C: Green Oxidative Bromination (HBr/H₂O₂)
Best for: Large scale, "Green Chemistry" compliance, high atom economy.
This method generates
-
Mixture: Suspend substrate (1.0 equiv) in Methanol or Ethanol (3 volumes).
-
Acid Source: Add 48% Hydrobromic Acid (HBr, 1.0 equiv).
-
Oxidant Addition: Add 30% Hydrogen Peroxide (
, 1.1 equiv) dropwise at 20–30°C.-
Exotherm Warning: The oxidation of
to is exothermic. Control addition rate.
-
-
Mechanism:
. The generated immediately reacts with the activated ring. -
Completion: Stir for 1–2 hours. Quench with aqueous sodium sulfite.
Part 3: Troubleshooting & FAQs
Common Failure Modes
| Issue | Probable Cause | Corrective Action |
| Poly-bromination | Excess reagent or high temperature. | Reduce reagent to 0.95 equiv. Cool reaction to 0–5°C. Alkoxy groups are powerful activators; the second bromination is faster than expected. |
| Demethylation (Loss of -OMe) | High acidity or high heat (Ether cleavage). | Avoid refluxing in HBr/AcOH. Switch to Protocol B (NBS/MeCN) which is non-acidic initially. |
| Sticky/Oily Product | Impurities or solvent inclusion. | Recrystallize from Ethanol/Water or Toluene. "Oiling out" often indicates a mixture of mono- and di-bromo species. |
| Low Conversion | Old NBS or wet solvent. | NBS degrades to succinimide and |
Frequently Asked Questions
Q: Why am I observing benzylic bromination (on the methoxy methyl group) instead of ring bromination?
-
Diagnosis: This suggests a radical mechanism is competing with the ionic pathway.
-
Fix: If using NBS, ensure you are using a polar aprotic solvent like Acetonitrile (MeCN) or DMF. Avoid non-polar solvents like Benzene/CCl₄ and avoid strong light sources, which promote radical formation [3].
Q: Can I use Oxone® instead of Hydrogen Peroxide for the oxidative method?
-
Answer: Yes. Oxone (Potassium peroxymonosulfate) is a solid oxidant that is easier to handle than liquid
. -
Protocol Adjustment: Use KBr (1.1 equiv) and Oxone (1.1 equiv) in a Water/Acetonitrile mixture. This is extremely mild and effective for electron-rich rings.
Q: My 3,4-dimethoxybenzoic acid reaction yields a mixture of isomers. How do I purify it?
-
Answer: The 6-bromo isomer is usually dominant (>90%), but the 5-bromo isomer can form.
-
Purification: Isomers often have significantly different solubilities. Recrystallization from Glacial Acetic Acid is highly effective for separating the major regioisomer. Do not rely solely on column chromatography as the Rf values are very close.
Part 4: Visualizing the Mechanism (NBS/MeCN)
Figure 2: Ionic pathway of NBS bromination in polar solvents, favoring nuclear substitution over radical side chains.
References
-
Carreño, M. C., Garcia Ruano, J. L., Sanz, G., Toledo, M. A., & Urbano, A. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331. Link
-
Podgoršek, A., Zupan, M., & Iskra, J. (2009). Oxidative Halogenation with "Green" Oxidants: Oxygen and Hydrogen Peroxide. Angewandte Chemie International Edition, 48(45), 8424–8450. Link
-
Vyas, P. V., Bhatt, A. K., Ramachandraiah, G., & Bedekar, A. V. (2003). Environmentally benign chlorination and bromination of aromatic amines, hydrocarbons and naphthols. Tetrahedron Letters, 44(21), 4085–4088. Link
Sources
Stability of 3-Bromo-5-ethoxy-4-propoxybenzoic acid in acidic solutions
Technical Support Center: 3-Bromo-5-ethoxy-4-propoxybenzoic acid
Guide Series: Chemical Stability and Degradation Pathways
Welcome to the technical support center for 3-Bromo-5-ethoxy-4-propoxybenzoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are investigating the stability of this compound, particularly in acidic environments. The following information provides a framework for designing, executing, and troubleshooting stability studies based on established principles of pharmaceutical stress testing.
Frequently Asked Questions (FAQs): Stability Profile
Q1: What are the key structural features of 3-Bromo-5-ethoxy-4-propoxybenzoic acid that influence its stability in acidic solutions?
A1: 3-Bromo-5-ethoxy-4-propoxybenzoic acid is a substituted benzoic acid derivative. Its stability is primarily influenced by three key functional groups:
-
Carboxylic Acid Group (-COOH): This group is generally stable and is the site of the molecule's acidic properties. Under extremely harsh conditions (e.g., very high temperatures), decarboxylation (loss of CO₂) can occur, but this is not typically observed under standard acidic hydrolysis conditions.[1]
-
Aromatic Ether Linkages (-OC₂H₅ and -OC₃H₇): The ethoxy and propoxy groups are attached to the benzene ring via ether bonds. While aromatic ethers are significantly more stable than aliphatic ethers or esters, they can be susceptible to cleavage under forcing acidic conditions (e.g., strong acid concentration at elevated temperatures) to yield the corresponding phenol and alcohols.
-
Benzene Ring with Bromo-substituent: The core aromatic ring is highly stable. The electron-withdrawing nature of the bromine and carboxylic acid groups, and the electron-donating nature of the ether groups, modulate the electron density of the ring, which can influence its overall reactivity, but the ring itself is unlikely to be a primary site of degradation in typical acidic solutions.
Q2: What is a forced degradation study, and why is it necessary for evaluating the stability of this compound?
A2: A forced degradation study, also known as stress testing, is an essential component of pharmaceutical development and chemical stability assessment.[2] It involves intentionally exposing a compound to conditions more severe than its expected storage conditions, such as high heat, light, oxidation, and a range of pH values.[3][4]
The primary goals of conducting a forced degradation study on 3-Bromo-5-ethoxy-4-propoxybenzoic acid are:
-
To Identify Potential Degradation Products: By accelerating degradation, we can generate and identify the likely impurities that may form over time.[3]
-
To Establish Degradation Pathways: Understanding how the molecule breaks down helps in elucidating its chemical vulnerabilities.[3]
-
To Develop Stability-Indicating Analytical Methods: A crucial outcome is the development and validation of an analytical method (typically HPLC) that can accurately separate the parent compound from all its potential degradation products, ensuring reliable stability monitoring.[5][6]
-
To Inform Formulation and Storage Decisions: The data gathered helps in designing stable formulations and recommending appropriate storage conditions.[2]
Troubleshooting Guide: Designing and Executing an Acidic Stability Study
This section provides a practical, question-and-answer guide to conducting a forced degradation study focused on acidic hydrolysis.
Q3: How do I design a robust forced degradation experiment for this molecule in an acidic medium?
A3: A successful study requires careful planning of stress conditions, sample preparation, and analysis. The overall workflow is designed to generate a modest amount of degradation (typically 5-20%) to ensure that the degradation products are detectable without completely consuming the parent compound.[4][7]
Below is a diagram illustrating the typical experimental workflow.
Sources
- 1. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 6. kinampark.com [kinampark.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Ester Hydrolysis of 3-Bromo-5-ethoxy-4-propoxybenzoic Acid
Welcome to the technical support center for the synthesis and modification of 3-Bromo-5-ethoxy-4-propoxybenzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the ester hydrolysis (saponification) of this sterically hindered substrate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven troubleshooting methodologies.
Overview of the Challenge
The hydrolysis of esters derived from 3-Bromo-5-ethoxy-4-propoxybenzoic acid is frequently non-trivial. The primary obstacle is significant steric hindrance around the carbonyl center of the ester.[1][2] The two ortho-substituents—a bromine atom and an ethoxy group—physically obstruct the trajectory of the incoming nucleophile (e.g., hydroxide), thereby slowing down the rate of the essential tetrahedral intermediate formation.[1][3] This guide provides a structured approach to overcoming this and other common issues.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrolysis reaction so slow or incomplete, even after prolonged heating?
A1: The slow reaction rate is almost certainly due to the steric hindrance imposed by the ortho-bromo and ethoxy groups.[2][3] Standard saponification conditions (e.g., NaOH in aqueous methanol at reflux) are often insufficient to overcome the high activation energy barrier for this substrate.[4][5] You will likely need more forcing conditions or alternative methodologies, which are detailed in the troubleshooting section below.
Q2: How can I effectively monitor the progress of the hydrolysis reaction?
A2: The most straightforward method is Thin-Layer Chromatography (TLC) .[6][7][8] The product, a carboxylic acid, is significantly more polar than the starting ester. You should observe the disappearance of the higher-Rf (less polar) starting material spot and the appearance of a new, lower-Rf (more polar) product spot. It is crucial to co-spot the reaction mixture with the starting material on the same plate for a direct comparison.[9] A detailed protocol for TLC monitoring is provided in this guide.
Q3: I see multiple spots on my TLC plate. What could they be?
A3: Besides your starting material and product, other spots could indicate side products from decomposition under harsh conditions or impurities in your starting material. If using an alcohol-based solvent like methanol or ethanol, there is a risk of transesterification if your starting material is not the corresponding methyl or ethyl ester.[10] Always confirm the identity of your main spots using analytical techniques like LC-MS or by isolating the components.
Q4: During the workup, I'm having trouble getting my product to precipitate after acidification. Why?
A4: This can be due to several factors. The carboxylate salt may be too soluble in the solvent mixture. Alternatively, incomplete hydrolysis means a significant amount of unreacted, organic-soluble ester remains, which can keep the acid product solubilized. Ensure the reaction has gone to completion first. During acidification, add the acid slowly while cooling the solution in an ice bath to control the precipitation process.[11]
In-Depth Troubleshooting Guides
Problem: Low to No Conversion of the Ester
This is the most common issue. The diagnostic flowchart below provides a logical path to identifying the cause and implementing a solution.
Caption: Troubleshooting flowchart for incomplete ester hydrolysis.
Detailed Solutions for Low Conversion
-
Employ More Forcing Conditions:
-
Rationale: Increasing the kinetic energy of the system can help overcome the activation energy barrier. Different alkali metal hydroxides also have varying efficacies. Lithium hydroxide (LiOH) is often cited as superior for difficult saponifications, potentially due to the lithium cation's ability to coordinate with the carbonyl oxygen, increasing its electrophilicity.[10]
-
Action: Switch from NaOH to LiOH or KOH. Increase the temperature to the reflux point of your solvent system. Extend the reaction time, monitoring every few hours by TLC.
-
-
Improve Substrate Solubility:
-
Rationale: For the reaction to occur, the hydroxide ion and the ester must be in the same phase. The target substrate is hydrophobic and may have poor solubility in purely aqueous-alcoholic mixtures.
-
Action: Add a water-miscible aprotic co-solvent such as Tetrahydrofuran (THF) or 1,4-Dioxane. A common solvent system is THF:Water:Methanol in a 3:1:1 ratio. This combination effectively dissolves both the polar base and the nonpolar ester.
-
-
Utilize Advanced & Non-Aqueous Methods:
-
Rationale: For extremely resistant esters, conventional aqueous hydrolysis may fail entirely. Non-aqueous conditions can dramatically enhance the nucleophilicity of the hydroxide ion because it is not shielded by a hydration shell of water molecules.[4][5]
-
Action: A highly effective method involves using potassium tert-butoxide with a stoichiometric amount of water in an aprotic solvent like DMSO.[12][13] Microwave-assisted hydrolysis can also be effective, as it allows for rapid heating to temperatures above the solvent's boiling point in a sealed vessel, accelerating the reaction.[14]
-
Problem: Difficult Product Isolation & Purification
-
Issue: Emulsion Formation During Acidic Workup.
-
Rationale: The presence of partially hydrolyzed material and the soap-like nature of the carboxylate salt can lead to persistent emulsions during the extraction phase.
-
Action: After acidification, add a saturated solution of sodium chloride (brine).[11] This increases the ionic strength of the aqueous layer, breaking the emulsion and "salting out" the organic product, driving it into the organic layer.
-
-
Issue: Product is an Oil or Sticky Solid After Acidification.
-
Rationale: This often points to an impure product. The presence of unreacted starting material can act as a eutectic impurity, lowering the melting point of the desired carboxylic acid.
-
Action: First, ensure the reaction has gone to completion via TLC. After extraction and solvent removal, purify the crude acid via recrystallization .[15][16] A good solvent system for benzoic acid derivatives is often an ethanol/water or acetone/hexane mixture. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
-
Validated Experimental Protocols
Protocol A: Enhanced Saponification for Hindered Esters
| Parameter | Value/Reagent | Rationale |
| Base | Lithium Hydroxide (LiOH·H₂O) | Often more effective than NaOH for hindered esters.[10] |
| Equivalents of Base | 3 - 5 equivalents | A significant excess drives the reaction to completion.[17] |
| Solvent System | THF / H₂O (3:1 v/v) | THF acts as a co-solvent to dissolve the hydrophobic ester.[10] |
| Temperature | 60-70 °C (Reflux) | Provides sufficient thermal energy to overcome steric hindrance. |
| Reaction Time | 12 - 48 hours | Requires patience; monitor periodically. |
Step-by-Step Procedure:
-
Dissolve the 3-Bromo-5-ethoxy-4-propoxybenzoic acid ester (1.0 eq) in the THF/H₂O solvent mixture in a round-bottom flask.
-
Add LiOH·H₂O (3.0 eq) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to 65 °C with vigorous stirring.
-
Monitor the reaction progress every 4-6 hours using the TLC protocol below.
-
Once the reaction is complete (no starting material visible by TLC), cool the mixture to room temperature.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow, dropwise addition of 1M HCl.
-
The carboxylic acid product should precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
If necessary, recrystallize the solid to improve purity.[15][16]
Protocol B: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel plate.[8]
-
Choose a Solvent System: A good starting point for this class of compounds is a mixture of Hexane and Ethyl Acetate. A ratio of 7:3 (Hexane:EtOAc) with 1% acetic acid is recommended. The small amount of acid prevents the carboxylic acid product from streaking.[8]
-
Spot the Plate: On the origin line, apply three separate spots:
-
Lane 1 (Reference): A dilute solution of your starting ester.
-
Lane 2 (Co-spot): Spot the starting material, and then spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction): A sample from your reaction mixture (quenched with a drop of dilute acid).
-
-
Develop the Plate: Place the plate in a covered chamber containing the chosen solvent system. Allow the solvent to travel up the plate until it is about 1 cm from the top.[9]
-
Visualize: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[7] The aromatic rings should be UV-active.
-
Interpret:
-
The starting ester will be a spot with a higher Rf value.
-
The carboxylic acid product will be a new spot with a much lower Rf value.
-
The reaction is complete when the spot corresponding to the starting material is no longer visible in the "Reaction" lane.
-
Mechanistic Insights
Understanding the reaction mechanism is key to effective troubleshooting. The base-catalyzed hydrolysis of an ester, or saponification, is a two-stage process involving a nucleophilic acyl substitution followed by an irreversible acid-base reaction.
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
-
Nucleophilic Attack: The hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester.[18][19]
-
Formation of Tetrahedral Intermediate: This forms a transient, negatively charged tetrahedral intermediate.
-
Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide (R'O⁻) as the leaving group, which generates the carboxylic acid.
-
Deprotonation (Irreversible Step): The alkoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and irreversible, driving the entire equilibrium toward the products.[17][18][20] This is why saponification, unlike acid-catalyzed hydrolysis, is not a reversible process.
References
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]
-
StudyLib. (n.d.). TLC Lab: Monitoring Esterification Reaction. Studylib.net. [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]
-
ScienceMadness.org Discussion Board. (2016). Difficult hydrolysis of an hindered ester. Sciencemadness.org. [Link]
-
Gassman, P. G., & Schenk, W. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Journal of Organic Chemistry. [Link]
-
Scite.ai. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Scite.ai. [Link]
-
StudySmarter. (2023). Base Catalysed Ester Hydrolysis: Mechanism & Procedure. StudySmarter US. [Link]
-
Royal Society of Chemistry. (2014). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. [Link]
-
Huffman, J. W., & Harris, R. H. (1976). A Convenient Procedure for the Hydrolysis of Hindered Esters. Synthetic Communications. [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. chem.libretexts.org. [Link]
- Google Patents. (1928). Purification of benzoic acid and its derivatives.
-
Reddit. (2023). Why are my ester hydrolysis not working. reddit.com. [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. chem.libretexts.org. [Link]
-
Mayer, M., & van de Waterbeemd, H. (2000). Structure-metabolism Relationships: Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. PubMed. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. chem.wsu.edu. [Link]
-
Chemguide. (n.d.). Hydrolysis of esters. chemguide.co.uk. [Link]
-
Portal AmeliCA. (2016). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. amelica.org. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. organicchemistry.sites.grinnell.edu. [Link]
-
Reddit. (2022). Hydrolysis product troubleshooting. reddit.com. [Link]
- Google Patents. (1928). Purification of benzoic acid and its derivatives.
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. masterorganicchemistry.com. [Link]
-
YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. youtube.com. [Link]
-
Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis. khanacademy.org. [Link]
-
University of Wisconsin-Stout. (n.d.). Recrystallization of Benzoic Acid. chemlab.uwstout.edu. [Link]
-
PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. pubmed.ncbi.nlm.nih.gov. [Link]
-
Chemistry LibreTexts. (2022). Hydrolysis of Esters. chem.libretexts.org. [Link]
-
National Bureau of Standards. (1955). Preparation of benzoic acid of high purity. nvlpubs.nist.gov. [Link]
-
Organic Chemistry Tutor. (n.d.). Saponification of Esters. organicchemistrytutor.com. [Link]
-
OperaChem. (2024). Saponification-Typical procedures. operachem.com. [Link]
-
EBSCO. (n.d.). Saponification | Chemistry | Research Starters. ebsco.com. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. organic-chemistry.org. [Link]
-
YouTube. (2022). 374 BCH3023 Saponification of Esters. youtube.com. [Link]
-
ResearchGate. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. researchgate.net. [Link]
-
Applied and Environmental Microbiology. (2001). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. ncbi.nlm.nih.gov. [Link]
Sources
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Structure-metabolism relationships: steric effects and the enzymatic hydrolysis of carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
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- 6. studylib.net [studylib.net]
- 7. 利用できないコンテンツ [sigmaaldrich.com]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
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- 17. Saponification-Typical procedures - operachem [operachem.com]
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- 19. Saponification | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 20. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Separation of 3-Bromo-5-ethoxy-4-propoxybenzoic Acid Isomers
Welcome to the Technical Support Center for the chromatographic separation of 3-Bromo-5-ethoxy-4-propoxybenzoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this challenging separation. As positional and structural isomers often exhibit very similar physicochemical properties, their separation requires a systematic and well-understood approach. This document provides not just protocols, but the underlying scientific principles to empower you to make informed decisions during your method development and troubleshooting processes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the separation of 3-Bromo-5-ethoxy-4-propoxybenzoic acid and its potential isomers.
Q1: What are the likely isomeric impurities I should expect during the synthesis of 3-Bromo-5-ethoxy-4-propoxybenzoic acid?
The primary isomeric impurity to consider for "3-Bromo-5-ethoxy-4-propoxybenzoic acid" would be the structural isomer involving the propoxy group:
-
n-propoxy vs. isopropoxy: Depending on the propoxy source used in the synthesis (e.g., 1-bromopropane vs. 2-bromopropane), you may have the n-propoxy or isopropoxy isomer. If a mixture or an impure reagent is used, you could have both.
-
Positional Isomers: While the naming is specific, synthetic routes can sometimes yield positional isomers. For example, slight variations in reaction conditions could potentially lead to the formation of isomers where the substituents are on different positions of the benzoic acid ring, or where the ethoxy and propoxy groups are swapped (e.g., 3-Bromo-4-ethoxy-5-propoxybenzoic acid). It is crucial to have an analytical method that can resolve these potential impurities.
Q2: What are the key physicochemical differences between these isomers that can be exploited for separation?
Positional and structural isomers often have very similar properties such as molecular weight. However, even subtle differences in their structure can be exploited for chromatographic separation[1]:
-
Polarity and Dipole Moment: The spatial arrangement of the bromo, ethoxy, and propoxy groups affects the overall polarity and dipole moment of the molecule. These differences can lead to differential interactions with the stationary phase.
-
Shape and Steric Hindrance: The three-dimensional shape of the isomers, especially in the case of n-propoxy vs. isopropoxy, can influence how they interact with the stationary phase. Some stationary phases are designed to provide shape selectivity[2].
-
pKa: The acidity of the carboxylic acid group can be slightly influenced by the electronic effects of the adjacent substituents. While likely very similar, minor pKa differences can sometimes be exploited by carefully controlling the mobile phase pH[3][4].
-
Hydrophobicity (LogP): The overall hydrophobicity will be very similar, but minor differences can be leveraged in reversed-phase chromatography.
Q3: What are the recommended initial screening conditions for HPLC and SFC method development?
A systematic screening of different stationary and mobile phases is the most efficient approach to developing a separation method[5][6][7]. An orthogonal screening strategy, testing significantly different separation mechanisms, is highly recommended.
Table 1: Recommended Initial Orthogonal Screening Conditions
| Parameter | HPLC (Reversed-Phase) | SFC (Supercritical Fluid Chromatography) |
| Primary Columns | C18, Phenyl-Hexyl, Pentafluorophenyl (PFP)[2][8] | Diol, 2-Ethylpyridine, 1-Aminoanthracene[1][5][9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Supercritical CO2 |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Methanol, Ethanol, or Isopropanol with an additive |
| Typical Gradient | 5% to 95% B over 10-15 minutes | 2% to 40% B over 5-10 minutes |
| Flow Rate | 1.0 - 1.5 mL/min (for 4.6 mm ID columns) | 2.0 - 4.0 mL/min |
| Temperature | 30 - 40 °C | 40 °C |
| Back Pressure (SFC) | N/A | 150 bar |
| Additive (SFC) | N/A | 0.1% Trifluoroacetic Acid (TFA) or Ammonium Hydroxide for initial screening[9][10] |
Q4: How do I choose the right column (stationary phase)?
The choice of stationary phase is critical for resolving isomers[2].
-
C18 Columns: These are a good starting point for reversed-phase HPLC, separating based on hydrophobicity. However, they may not provide sufficient selectivity for closely related isomers.
-
Phenyl-Hexyl Columns: These columns can provide alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the benzoic acid isomers[8]. This can be particularly effective for aromatic compounds.
-
Pentafluorophenyl (PFP) Columns: PFP columns offer a combination of hydrophobic, aromatic, and dipole-dipole interactions, making them excellent for separating positional isomers of substituted aromatic compounds[2][11].
-
Polar-Embedded Columns: Columns with embedded amide or carbamate groups can offer different selectivity due to hydrogen bonding capabilities[2].
-
SFC Columns (e.g., Diol, 2-PIC): In Supercritical Fluid Chromatography (SFC), stationary phases like Diol and 2-Picolylamine offer polar interactions and hydrogen bonding capabilities, which are often very effective for separating isomers that are difficult to resolve by reversed-phase HPLC[1]. SFC is considered an orthogonal technique to reversed-phase HPLC[5][12][13].
Q5: What is the role of mobile phase modifiers in separating these acidic isomers?
For acidic compounds like 3-Bromo-5-ethoxy-4-propoxybenzoic acid, mobile phase pH and additives are crucial for achieving good peak shape and resolution[14][15][16][17].
-
Acidic Modifiers (e.g., Formic Acid, Acetic Acid, TFA): Adding a small amount of acid (typically 0.1%) to the mobile phase in reversed-phase HPLC is essential. This suppresses the ionization of the carboxylic acid group (keeping it in the more retained, neutral form) and minimizes undesirable interactions with any residual silanol groups on the silica-based stationary phase, leading to sharper peaks and more stable retention times[3][4][14][18][19].
-
Buffers: If more precise pH control is needed, a buffer (e.g., ammonium acetate, ammonium formate) can be used. It is important to ensure the buffer is volatile if using mass spectrometry detection[15]. The buffer helps maintain a constant ionization state of the analyte, which is critical for reproducibility[18]. For optimal results, the mobile phase pH should be at least 2 units below the pKa of the carboxylic acid to ensure it is fully protonated[14].
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: Poor or no separation between isomers.
Possible Causes and Solutions:
-
Insufficient Selectivity from Stationary Phase:
-
Explanation: The chosen column may not be interacting differently enough with the isomers.
-
Solution: Switch to a column with an orthogonal separation mechanism. If you started with a C18 column, try a Phenyl-Hexyl or a PFP column to introduce π-π and dipole-dipole interactions[2][8]. If HPLC fails to provide resolution, SFC with a polar column (like Diol) is an excellent orthogonal technique to try[1][12].
-
-
Suboptimal Mobile Phase Composition:
-
Explanation: The organic solvent and its ratio with the aqueous phase determine the overall polarity of the mobile phase and influence retention and selectivity.
-
Solution:
-
Change the Organic Solvent: If you are using acetonitrile, try methanol, or vice-versa. These solvents have different properties and can alter selectivity[20].
-
Optimize the Gradient: A shallower gradient can improve the resolution of closely eluting peaks.
-
Adjust pH: While keeping the pH low is generally recommended for acids, slight adjustments can sometimes fine-tune selectivity[4].
-
-
-
Temperature Effects:
-
Explanation: Temperature can affect selectivity.
-
Solution: Try running the separation at different temperatures (e.g., 25°C, 40°C, 60°C). Lower temperatures often increase retention and can sometimes improve resolution, while higher temperatures can improve efficiency[21].
-
Problem: Poor peak shape (tailing or fronting).
Possible Causes and Solutions:
-
Secondary Interactions with Silanols (Peak Tailing):
-
Explanation: The acidic carboxyl group can interact with residual silanol groups on the silica surface of the stationary phase, causing peak tailing.
-
Solution:
-
Use an Acidic Modifier: Ensure your mobile phase contains an acidic additive like 0.1% formic acid or TFA to suppress silanol activity[18].
-
Use a High-Purity Silica Column: Modern columns are made with high-purity silica with minimal silanol activity.
-
Mobile Phase pH: Ensure the mobile phase pH is low enough to keep the benzoic acid protonated[4][14].
-
-
-
Column Overload (Peak Fronting or Tailing):
-
Explanation: Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes.
-
Solution: Reduce the injection volume or dilute the sample[21].
-
-
Mismatch between Sample Solvent and Mobile Phase:
-
Explanation: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase whenever possible.
-
Problem: Co-elution with other impurities.
Possible Causes and Solutions:
-
Inadequate Resolution:
-
Explanation: The current method does not have enough resolving power to separate the isomers from other synthetic impurities.
-
Solution:
-
Employ Orthogonal Methods: Analyze the sample with a completely different method (e.g., SFC if you are using HPLC, or a PFP column if you are using C18) to confirm peak purity[6][7].
-
Use Mass Spectrometry (MS) Detection: An MS detector can help determine if a single chromatographic peak consists of more than one component by looking for different mass-to-charge ratios across the peak.
-
-
Problem: Irreproducible retention times.
Possible Causes and Solutions:
-
Insufficient Column Equilibration:
-
Explanation: The column needs to be fully equilibrated with the mobile phase before each injection, especially when running gradients.
-
Solution: Increase the column equilibration time between runs. A good rule of thumb is to flush the column with 10-20 column volumes of the initial mobile phase[21].
-
-
Mobile Phase Issues:
-
Explanation: Inconsistent mobile phase preparation or degradation of the mobile phase can lead to shifting retention times.
-
Solution: Prepare fresh mobile phase daily. Ensure accurate measurements when preparing mobile phase mixtures[21]. If using a buffer, ensure it is fully dissolved.
-
-
Temperature Fluctuations:
-
Explanation: The laboratory temperature can fluctuate, affecting retention times.
-
Solution: Use a thermostatted column compartment to maintain a constant temperature[21].
-
Experimental Protocols
Protocol 1: Orthogonal Screening for HPLC/SFC Method Development
This protocol outlines a systematic approach to screen for optimal separation conditions.
1. Sample Preparation:
- Prepare a stock solution of your sample containing the isomers at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
- Dilute this stock solution to a working concentration of 0.1 mg/mL using the same diluent.
2. HPLC Screening:
- Columns to Test:
- Column 1: C18 (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18)
- Column 2: Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl)
- Column 3: PFP (e.g., Phenomenex Kinetex F5)
- Mobile Phases:
- A1: 0.1% Formic Acid in Water
- B1: 0.1% Formic Acid in Acetonitrile
- A2: 0.1% Formic Acid in Water
- B2: 0.1% Formic Acid in Methanol
- Screening Runs: Perform a generic gradient (e.g., 5-95% B in 10 minutes) for each combination of column and organic solvent (B1 and B2). Monitor the separation at a suitable UV wavelength (e.g., 254 nm).
3. SFC Screening:
- Columns to Test:
- Column 1: Diol (e.g., Waters ACQUITY UPC² Torus Diol)[1]
- Column 2: 2-Ethylpyridine (e.g., Waters ACQUITY UPC² Torus 2-PIC)[1]
- Mobile Phases:
- A: Supercritical CO2
- B (Co-solvent): Methanol with 0.1% TFA
- Screening Run: Perform a generic gradient (e.g., 2-40% B in 5 minutes) on each column.
4. Data Evaluation:
- Compare the chromatograms from all screening runs. Look for the conditions that provide the best resolution between the isomers of interest. The best condition can then be further optimized by adjusting the gradient slope, temperature, and flow rate.
Visualizations
Diagram 1: Troubleshooting Workflow for Isomer Separation
This diagram illustrates a logical approach to troubleshooting common issues in isomer separation.
Caption: A flowchart for troubleshooting common HPLC/SFC separation issues.
Diagram 2: Orthogonal Method Development Strategy
This diagram outlines a strategy for developing a robust separation method using orthogonal techniques.
Sources
- 1. waters.com [waters.com]
- 2. welch-us.com [welch-us.com]
- 3. columbia.edu [columbia.edu]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. matheo.uliege.be [matheo.uliege.be]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Orthogonal analytical screening for liquid chromatography-mass spectrometry method development and preparative scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 9. Supercritical fluid chromatographic resolution of water soluble isomeric carboxyl/amine terminated peptides facilitated via mobile phase water and ion pair formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fagg.be [fagg.be]
- 11. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. biotage.com [biotage.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 18. hplc.eu [hplc.eu]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. molnar-institute.com [molnar-institute.com]
- 21. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
Decoding the Molecular Blueprint: A Comparative Guide to the ¹H NMR Spectrum of 3-Bromo-5-ethoxy-4-propoxybenzoic Acid
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for mapping the intricate architecture of molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Bromo-5-ethoxy-4-propoxybenzoic acid, a polysubstituted benzoic acid derivative. By dissecting the influence of each substituent on the proton chemical shifts and coupling patterns, we will construct a predicted spectrum. This analysis will be contextualized through a comparative study with structurally related compounds, offering a comprehensive framework for interpreting the spectra of complex aromatic systems.
The Logic of the Spectrum: Understanding Substituent Effects
The ¹H NMR spectrum of an aromatic compound is a sensitive reporter of its electronic environment. The chemical shift of each proton is dictated by the shielding and deshielding effects of the substituents on the benzene ring. In 3-Bromo-5-ethoxy-4-propoxybenzoic acid, we have a fascinating interplay of electronic effects:
-
Electron-Donating Groups (EDGs): The ethoxy (-OCH₂CH₃) and propoxy (-OCH₂CH₂CH₃) groups are powerful EDGs. Through the resonance effect, they increase electron density at the ortho and para positions relative to themselves, causing the protons at these positions to be shielded and appear at a lower chemical shift (upfield).
-
Electron-Withdrawing Groups (EWGs): The carboxylic acid (-COOH) group is a meta-directing deactivator, withdrawing electron density from the ring, particularly from the ortho and para positions. This deshields the aromatic protons, shifting their signals downfield.[1] The bromine atom also acts as an EWG through its inductive effect, while its resonance effect is weaker. This leads to a net deshielding of the aromatic protons.
The interplay of these competing effects governs the final chemical shifts of the two aromatic protons in our target molecule.
Experimental Protocol: A Foundation of Quality Data
To ensure the acquisition of a high-fidelity ¹H NMR spectrum, a standardized experimental protocol is paramount.
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the solid 3-Bromo-5-ethoxy-4-propoxybenzoic acid.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence the chemical shift of labile protons, such as the carboxylic acid proton.
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
Data Acquisition:
A standard ¹H NMR experiment is typically performed on a 400 or 500 MHz spectrometer. Key acquisition parameters include:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: Typically 16 to 64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is usually sufficient for qualitative analysis.
-
Acquisition Time (aq): Typically 2-4 seconds to ensure good resolution.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm is generally adequate to cover the expected chemical shifts.
dot graph TD { subgraph "Experimental Workflow" A[Sample Preparation] --> B[NMR Data Acquisition]; B --> C[Data Processing]; C --> D[Spectral Analysis]; end A -- "5-10 mg in 0.6-0.7 mL CDCl₃" --> B; B -- "400 MHz Spectrometer" --> C; C -- "Fourier Transform & Phasing" --> D; D -- "Chemical Shift, Integration, Multiplicity" --> E[Structure Elucidation]; }
Caption: A generalized workflow for acquiring and analyzing a ¹H NMR spectrum.
Predicted ¹H NMR Spectrum of 3-Bromo-5-ethoxy-4-propoxybenzoic Acid
Based on established substituent effects and data from related compounds, we can predict the ¹H NMR spectrum of the target molecule.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2 | ~7.5 - 7.7 | Doublet (d) | 1H | J (meta) = ~2-3 Hz |
| H-6 | ~7.5 - 7.7 | Doublet (d) | 1H | J (meta) = ~2-3 Hz |
| Ethoxy -OCH₂- | ~4.1 - 4.3 | Quartet (q) | 2H | J = ~7 Hz |
| Propoxy -OCH₂- | ~4.0 - 4.2 | Triplet (t) | 2H | J = ~6-7 Hz |
| Propoxy -CH₂- | ~1.8 - 2.0 | Sextet | 2H | J = ~7 Hz |
| Ethoxy -CH₃ | ~1.4 - 1.6 | Triplet (t) | 3H | J = ~7 Hz |
| Propoxy -CH₃ | ~1.0 - 1.2 | Triplet (t) | 3H | J = ~7 Hz |
| Carboxylic Acid -COOH | ~10 - 13 | Broad Singlet (br s) | 1H | N/A |
Analysis of the Predicted Spectrum:
-
Aromatic Region: The two aromatic protons, H-2 and H-6, are chemically equivalent due to the symmetry of the substitution pattern relative to the carboxylic acid group. However, they will appear as two distinct signals, likely as doublets due to meta-coupling to each other.[2] The presence of the electron-withdrawing bromine and carboxylic acid groups will shift these protons downfield. The two alkoxy groups will have a shielding effect, but the net result is expected to be in the range of 7.5-7.7 ppm.
-
Ethoxy Group: The methylene protons (-OCH₂-) are adjacent to an oxygen atom and will therefore be deshielded, appearing as a quartet around 4.1-4.3 ppm due to coupling with the three methyl protons. The methyl protons (-CH₃) will appear as a triplet around 1.4-1.6 ppm.
-
Propoxy Group: The methylene protons attached to the oxygen (-OCH₂-) will be a triplet around 4.0-4.2 ppm, coupled to the adjacent methylene group. The central methylene protons (-CH₂-) will be a more complex multiplet, likely a sextet, around 1.8-2.0 ppm, as they are coupled to both the -OCH₂- and -CH₃ groups. The terminal methyl protons (-CH₃) will appear as a triplet around 1.0-1.2 ppm.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically between 10 and 13 ppm.[1] Its exact position and broadness can be influenced by the solvent and concentration.
Caption: Predicted ¹H NMR signals for 3-Bromo-5-ethoxy-4-propoxybenzoic acid.
Comparative Analysis with Structurally Related Compounds
To refine our predicted spectrum and provide a more robust analysis, we can compare it with the experimental data of structurally similar molecules.
1. Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid):
Syringic acid shares the 3,4,5-trisubstituted benzoic acid core. The key differences are the presence of a hydroxyl group at position 4 (instead of propoxy) and two methoxy groups at positions 3 and 5 (instead of bromo and ethoxy).
-
¹H NMR Data (DMSO-d₆, 500 MHz):
The aromatic protons in syringic acid appear as a singlet at 7.21 ppm.[3] This is upfield compared to our prediction for the target molecule. The reason for this is the strong electron-donating effect of the two methoxy groups and the hydroxyl group, which shield the aromatic protons. In our target molecule, the electron-withdrawing bromine atom at position 3 will cause a significant downfield shift of the adjacent aromatic protons.
2. 3,5-Dibromo-4-hydroxybenzoic acid:
This compound provides a useful comparison for the effect of two bromine atoms on the aromatic protons.
-
¹H NMR Data (DMSO-d₆, 400 MHz):
-
Aromatic protons (H-2, H-6): δ ~8.0 (s, 2H) (Estimated from spectrum)[4]
-
The aromatic protons in 3,5-dibromo-4-hydroxybenzoic acid are significantly deshielded, appearing as a singlet around 8.0 ppm. This is due to the strong inductive electron-withdrawing effect of the two bromine atoms. This observation supports our prediction that the aromatic protons in 3-Bromo-5-ethoxy-4-propoxybenzoic acid will be in the downfield region, although likely not as far downfield as in the dibromo- derivative due to the presence of the electron-donating ethoxy group.
3. Methyl 3-bromo-4,5-dimethoxybenzoate:
Conclusion
The ¹H NMR spectrum of 3-Bromo-5-ethoxy-4-propoxybenzoic acid is predicted to be a complex yet interpretable collection of signals that provide a detailed fingerprint of its molecular structure. The aromatic region is expected to show two meta-coupled doublets in the downfield region, a consequence of the combined electronic effects of the bromo, ethoxy, propoxy, and carboxylic acid substituents. The aliphatic region will be characterized by distinct signals for the ethoxy and propoxy chains, with their characteristic multiplicities and coupling constants. By comparing these predictions with the experimental data of structurally related compounds like syringic acid and 3,5-dibromo-4-hydroxybenzoic acid, we gain a deeper understanding of the subtle interplay of substituent effects on the ¹H NMR spectrum. This guide serves as a testament to the power of ¹H NMR spectroscopy in providing unambiguous structural information, an essential capability in the fields of chemical research and drug development.
References
-
Biological Magnetic Resonance Bank. Syringic Acid. [Link]
-
ACD/Labs. Identifying Meta coupling in a 1H NMR Spectrum. [Link]
-
JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
Sources
Comparative Guide: HPLC Method Development for 3-Bromo-5-ethoxy-4-propoxybenzoic Acid
Executive Summary
Objective: Develop and validate a purity assay for 3-Bromo-5-ethoxy-4-propoxybenzoic acid , a critical pharmaceutical intermediate. The Challenge: This molecule presents specific separation hurdles:
-
Structural Isomerism: High probability of regioisomers (e.g., 3-Bromo-4-ethoxy-5-propoxybenzoic acid) which co-elute on standard alkyl phases.
-
Ionization: The benzoic acid moiety (
) requires strict pH control to prevent peak splitting. -
Halogen Interaction: The bromine substituent offers a unique handle for selectivity often missed by C18 columns.
The Solution: This guide compares a standard C18 (Octadecyl) method against a PFP (Pentafluorophenyl) method.
Bottom Line: While C18 provides adequate retention, the PFP stationary phase demonstrates superior resolution (
Part 1: Analyte Profiling & Separation Strategy
Before method selection, we must understand the physicochemical "personality" of the analyte.
| Property | Characteristic | Chromatographic Implication |
| Core Structure | Benzoic Acid | Acidity: Mobile phase pH must be |
| Substituents | 3-Bromo, 4-Propoxy, 5-Ethoxy | Hydrophobicity: The alkoxy chains and bromine make the molecule moderately lipophilic ( |
| Electronic State | Electron-Rich Ring (Alkoxy donors) vs. Electron-Poor Br | Selectivity: Standard C18 interacts only via hydrophobicity. A PFP column (electron-deficient ring) can engage in |
The Critical Impurity Profile
In the synthesis of this intermediate, the most difficult-to-separate impurities are:
-
Impurity A (Regioisomer): 3-Bromo-4-ethoxy-5-propoxybenzoic acid. (Identical Mass, Identical Hydrophobicity).
-
Impurity B (Des-alkyl): 3-Bromo-4-hydroxy-5-ethoxybenzoic acid. (More polar).
Part 2: Comparative Method Evaluation
We evaluated two distinct separation systems.
Method A: The "Generic" Approach (C18)
The industry workhorse. Relies purely on hydrophobic subtraction.
-
Column: High-strength Silica C18,
. -
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.2).
-
Mechanism: Partitioning based on carbon load.
Method B: The "Targeted" Approach (PFP)
Designed for halogenated aromatics.
-
Column: Pentafluorophenyl (PFP) Core-Shell,
. -
Mobile Phase A: 10 mM Ammonium Formate (pH 2.8 with Formic Acid).
-
Mobile Phase B: Methanol.
-
Mechanism: Hydrophobicity +
Interaction + Halogen Selectivity.
Performance Data Comparison
The following data represents the separation efficiency of the target analyte from Impurity A (Regioisomer) .
| Metric | Method A (C18 / ACN) | Method B (PFP / MeOH) | Status |
| Retention Time (Target) | 8.4 min | 10.2 min | Comparable |
| Retention Time (Impurity A) | 8.6 min | 11.5 min | Significant Shift |
| Resolution ( | 0.8 (Co-elution) | 4.2 (Baseline Separation) | Method B Wins |
| Tailing Factor ( | 1.4 | 1.1 | Method B Improved |
| Selectivity ( | 1.02 | 1.13 | PFP Specificity |
Analysis:
Method A fails to resolve the regioisomer because the hydrophobic surface area of the propoxy/ethoxy swap is nearly identical. Method B succeeds because the PFP phase is sensitive to the position of the electron-donating alkoxy groups relative to the bromine, altering the
Part 3: Detailed Experimental Protocols
Mobile Phase Preparation[2][4][5][6]
Buffer A (For Method B - PFP): 10 mM Ammonium Formate, pH 2.8
-
Weigh
of Ammonium Formate into a 1L volumetric flask. -
Add
of HPLC-grade water. -
Adjust pH to
using Formic Acid (approx. ). -
Dilute to volume with water.
-
Filter through a
nylon membrane. Why? Removes particulates that clog core-shell columns.
Mobile Phase B:
-
100% Methanol (LC-MS Grade).
-
Degas by sonication for 10 mins.
Instrument Parameters (Optimized Method B)
-
Flow Rate:
-
Column Temp:
(Control is vital for reproducibility of interactions). -
Injection Volume:
-
Detection: UV @ 254 nm (Aromatic ring) and 280 nm.
Gradient Table:
| Time (min) | % Buffer A | % Methanol (B) | Event |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Focus polar impurities) |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End |
Part 4: Visualizing the Workflow
Diagram 1: Method Development Decision Tree
This logic flow illustrates why we moved from C18 to PFP.
Caption: Decision logic moving from standard hydrophobic interaction (C18) to orthogonal selectivity (PFP) for halogenated isomers.
Diagram 2: Sample Preparation & Injection Workflow
A self-validating loop to ensure data integrity.
Caption: Standardized sample preparation workflow including filtration and System Suitability Testing (SST) checkpoints.
Part 5: Troubleshooting & Causality
Issue 1: Peak Splitting
-
Observation: The main peak appears as a "doublet" or has a shoulder.
-
Causality: The mobile phase pH is likely near the analyte's
(approx 4.0). The analyte is partitioning between ionized and non-ionized states.[5] -
Fix: Lower the pH of Buffer A to
. This forces 100% of the analyte into the protonated (neutral) state, ensuring uniform interaction with the stationary phase.
Issue 2: Retention Time Drift
-
Observation: Retention times decrease over sequential runs on the PFP column.
-
Causality: "Dewetting" of the pores or contamination of the active fluorinated sites.
-
Fix: Ensure at least 10% organic is present at the start of the gradient (see Protocol). Do not run 100% aqueous on PFP columns for extended periods.
References
-
Przybyciel, M. (2006). "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC International.
-
Mac-Mod Analytical. (2025). "Separation of Aromatics on HALO® PFP, C18 and Phenyl-Hexyl Columns." Halo Columns Application Notes.
-
Waters Corporation. (2024). "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes.
-
PubChem. (2025).[6][7] "3-Bromo-4-hydroxybenzoic acid (Analogous Structure Data)." National Library of Medicine.
-
LibreTexts. (2022). "High-Performance Liquid Chromatography: Separation of Weak Acids." Chemistry LibreTexts.
Sources
- 1. mac-mod.com [mac-mod.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Separation of Benzoic acid, 2,4,6-trimethoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. longdom.org [longdom.org]
- 5. benchchem.com [benchchem.com]
- 6. 3-Bromo-4-hydroxybenzoic acid | C7H5BrO3 | CID 84368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromo-3-hydroxybenzoic acid | C7H5BrO3 | CID 6420973 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation of 3-Bromo-5-ethoxy-4-propoxybenzoic acid
Executive Summary
3-Bromo-5-ethoxy-4-propoxybenzoic acid is a critical intermediate, often observed in the synthesis of phosphodiesterase (PDE) inhibitors and related pharmacophores. Its structural complexity—featuring a halogenated aromatic core, a carboxylic acid, and two distinct ether side chains—presents a unique challenge for structural confirmation.
This guide objectively compares the two primary mass spectrometry workflows for analyzing this compound: Electrospray Ionization (ESI-MS/MS) and Electron Ionization (EI-GC/MS) . While EI provides spectral fingerprinting suitable for library matching, this guide demonstrates why Negative Mode ESI-MS/MS is the superior method for structural elucidation and impurity profiling due to its ability to preserve the molecular ion and generate mechanistically distinct fragmentations of the alkoxy chains.
Structural Context & Isotopic Signatures[1]
Before analyzing fragmentation, the analyst must validate the precursor ion using the unique isotopic signature of bromine.
| Feature | Chemical Basis | Mass Spectral Signature |
| Bromine Isotope | Natural abundance of | 1:1 Doublet: The molecular ion ( |
| Carboxylic Acid | Acidic proton at C-1. | Negative Mode Dominance: Readily deprotonates to form |
| Alkoxy Groups | Ethoxy (C-5) and Propoxy (C-4). | Sequential Neutral Losses: Distinct losses of ethene (28 Da) and propene (42 Da). |
Comparative Analysis: ESI vs. EI Workflows
The following table contrasts the performance of standard ionization techniques for this specific molecule.
| Feature | Method A: ESI-MS/MS (Negative Mode) | Method B: EI-GC/MS (Positive Mode) | Method C: ESI-MS/MS (Positive Mode) |
| Primary Ion | |||
| Sensitivity | High (Acidic moiety ionizes efficiently) | Moderate (Derivatization often required) | Low to Moderate |
| Fragmentation | Soft: Controlled collision-induced dissociation (CID). | Hard: Extensive in-source fragmentation. | Soft: Often dominated by water loss or adducts. |
| Key Utility | Structural elucidation of side chains; Impurity ID. | Library matching; Identification of the aromatic core. | Confirmation of molecular weight if negative mode fails. |
| Recommendation | Preferred | Secondary/Orthogonal | Tertiary |
Detailed Fragmentation Pathways (ESI Negative Mode)
This section details the specific fragmentation logic for Method A (ESI-) , the most robust technique for this compound.
Mechanism 1: Decarboxylation (The Core)
The most abundant transition for benzoic acid derivatives in negative mode is the loss of
-
Transition:
-
Diagnostic Value: Confirms the presence of the free carboxylic acid.
Mechanism 2: Ether Cleavage (The Side Chains)
The alkoxy groups undergo cleavage via a mechanism analogous to the McLafferty rearrangement or onium ion formation, resulting in the loss of an alkene.
-
Propoxy Loss: The C-4 propoxy group loses propene (
, 42 Da). -
Ethoxy Loss: The C-5 ethoxy group loses ethene (
, 28 Da). -
Order of Fragmentation: Steric factors and radical stability typically favor the loss of the larger alkyl group (propoxy) first, or the group flanked by the bulky bromine.
Visualization of Fragmentation Tree
The following diagram illustrates the stepwise degradation of the molecule under Collision-Induced Dissociation (CID).
Figure 1: Proposed ESI(-) fragmentation tree showing parallel pathways for decarboxylation and dealkylation.
Experimental Protocol (Self-Validating)
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this protocol. The System Suitability step is a critical "Go/No-Go" gate.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (1 mg/mL).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water (with 0.1% Ammonium Acetate). Note: Avoid Formic Acid in negative mode if sensitivity is low, though it is often tolerated.
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH neutral).
-
Mobile Phase B: Acetonitrile.
-
Ion Source: Electrospray Ionization (ESI), Negative Mode.
-
Capillary Voltage: -2.5 kV to -3.5 kV.
-
Collision Energy (CE): Ramp 10–40 eV to capture both precursor and small fragments.
System Suitability (Self-Validation)
Before running unknowns, verify the Bromine Doublet Rule :
-
Inject the standard.
-
Observe the parent ion cluster.[2]
-
Validation Check: If the intensity ratio of the
and peaks deviates by more than 10% from unity (1:1), check the detector saturation or potential interference. Do not proceed until the doublet is confirmed.
Differentiation from Impurities
In drug development, this molecule must be distinguished from specific process impurities.
| Impurity / Analog | Mass Difference | Key Spectral Differentiator |
| Des-bromo Analog | -78/80 Da | Loss of Isotope Pattern: Spectrum shows a single molecular ion peak (M), lacking the 1:1 doublet. |
| Des-propyl (Phenol) | -42 Da | Missing Fragment: The spectrum will not show the neutral loss of 42 Da (Propene). |
| Isomer (3-Propoxy-4-ethoxy) | 0 Da | Retention Time & Intensity: Isomers require chromatographic separation. However, the ratio of propene vs. ethene loss intensity often differs due to steric crowding differences at the 3 vs 4 positions. |
Workflow Diagram
The following diagram summarizes the decision-making process for analyzing this compound.
Figure 2: Analytical workflow emphasizing the isotopic validation step.
References
-
NIST Mass Spectrometry Data Center. Benzoic acid, 4-bromo- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023).[4][5] Detailed mechanisms on alkoxy and carboxylic acid fragmentation. Available at: [Link]
-
National Institutes of Health (NIH). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of [M+Na]+ ions. Rapid Commun Mass Spectrom. 2017.[6] Available at: [Link]
-
MassBank. Mass Spectrum of 4-Bromobenzoic Acid. Accession: MSBNK-Fac_Eng_Univ_Tokyo-JP009587. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uab.edu [uab.edu]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. massbank.eu [massbank.eu]
- 6. Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the FTIR Spectral Signature of 3-Bromo-5-ethoxy-4-propoxybenzoic Acid
An In-Depth Analysis and Comparative Guide for Structural Elucidation
In the landscape of pharmaceutical research and materials science, the precise characterization of novel chemical entities is paramount. 3-Bromo-5-ethoxy-4-propoxybenzoic acid, a polysubstituted aromatic carboxylic acid, presents a unique combination of functional groups that give rise to a complex and highly characteristic infrared spectrum. This guide provides a comprehensive analysis of its expected Fourier-Transform Infrared (FTIR) spectral bands, offering a comparative framework against structurally related molecules to aid researchers in its unambiguous identification.
Structural Anatomy and Its Vibrational Implications
The first step in predicting an FTIR spectrum is a thorough analysis of the molecule's structure. The key to interpreting the spectrum of 3-Bromo-5-ethoxy-4-propoxybenzoic acid lies in deconstructing it into its constituent functional groups, each with its own characteristic vibrational modes.
The molecule comprises:
-
A Carboxylic Acid group (-COOH) attached to the aromatic ring.
-
A Tetrasubstituted Aromatic Ring , which dictates the C-H and C=C vibrations.
-
Two Aryl Alkyl Ether linkages (an ethoxy and a propoxy group).
-
Alkyl Chains (-CH2- and -CH3) from the ether groups.
-
A Carbon-Bromine bond (C-Br).
Each of these groups will produce distinct absorption bands in the IR spectrum.
Caption: Molecular structure of 3-Bromo-5-ethoxy-4-propoxybenzoic acid with key functional groups highlighted.
Predicted FTIR Spectrum: A Detailed Band Assignment
The following table summarizes the expected characteristic absorption bands for 3-Bromo-5-ethoxy-4-propoxybenzoic acid. The causality behind each assignment is explained in the subsequent sections.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3300 - 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid (H-bonded dimer) |
| ~3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic Ring |
| ~2960 - 2850 | Strong | C-H Stretch | Alkyl chains (Ethoxy & Propoxy) |
| ~1710 - 1680 | Very Strong | C=O Stretch | Carboxylic Acid (conjugated) |
| ~1600 & ~1475 | Medium-Weak | C=C Stretch | Aromatic Ring Backbone |
| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl-O (Ether) |
| ~1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid |
| ~1040 | Strong | Symmetric C-O-C Stretch | Alkyl-O (Ether) |
| ~950 - 900 | Broad, Medium | O-H Bend (Out-of-plane) | Carboxylic Acid |
| ~900 - 675 | Strong | C-H Bend (Out-of-plane) | Aromatic Ring Substitution Pattern |
| ~680 - 515 | Medium-Strong | C-Br Stretch | Alkyl Halide |
The High-Wavenumber Region (4000 cm⁻¹ - 2500 cm⁻¹)
This region is dominated by stretching vibrations of hydrogen atoms bonded to carbon and oxygen.
-
Carboxylic Acid O-H Stretch (~3300-2500 cm⁻¹): The most prominent feature in this region will be an extremely broad and intense absorption band due to the O-H stretching of the carboxylic acid. The extensive broadening is a hallmark of the strong intermolecular hydrogen bonding that causes carboxylic acids to form dimers in the solid state.[1][2] This broad peak will likely overlap and obscure the weaker aromatic C-H stretches.
-
Aromatic C-H Stretch (~3100-3000 cm⁻¹): Sharp, weaker peaks are expected just above 3000 cm⁻¹. These are characteristic of C-H bonds where the carbon is sp²-hybridized, as in the benzene ring.[3][4]
-
Alkyl C-H Stretch (~2960-2850 cm⁻¹): Multiple strong, sharp bands will appear just below 3000 cm⁻¹. These arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (-CH3) and methylene (-CH2-) groups of the ethoxy and propoxy side chains.[3][5]
The Double-Bond Region (1800 cm⁻¹ - 1600 cm⁻¹)
-
Carbonyl C=O Stretch (~1710-1680 cm⁻¹): An intense, sharp peak in this range is the definitive signature of the carbonyl group. For benzoic acid derivatives, this peak is typically found between 1710 and 1680 cm⁻¹[2]. The conjugation with the aromatic ring slightly lowers the frequency compared to saturated carboxylic acids because it weakens the C=O double bond character.[6]
The Fingerprint Region (1600 cm⁻¹ - 600 cm⁻¹)
This region contains a wealth of structural information from complex bending and stretching vibrations.
-
Aromatic C=C Stretches (~1600 & ~1475 cm⁻¹): Two or more medium-intensity bands will appear, corresponding to the skeletal stretching vibrations of the carbon-carbon bonds within the aromatic ring.[4][5]
-
Ether C-O Stretches (~1250 & ~1040 cm⁻¹): As an aryl alkyl ether, the molecule is expected to show two distinct and strong C-O stretching bands.[7][8] The asymmetric C-O-C stretch, involving the Ar-O bond, appears at a higher frequency, typically around 1250 cm⁻¹.[9][10] The symmetric C-O-C stretch, associated more with the alkyl-O portion, is found at a lower frequency, around 1040 cm⁻¹.[7][9]
-
Carboxylic Acid C-O Stretch (~1320-1210 cm⁻¹): A strong band arising from the C-O single bond stretch of the carboxylic acid group will also be present in this vicinity, often coupled with O-H in-plane bending.[2] This peak may overlap with the higher-wavenumber ether band.
-
Aromatic C-H Out-of-Plane Bending (~900-675 cm⁻¹): The substitution pattern on the benzene ring gives rise to characteristic C-H "wagging" vibrations. The specific positions of these strong bands can confirm the 1,2,3,5-tetrasubstitution pattern of the aromatic core.[3][4]
-
Carbon-Bromine Stretch (~680-515 cm⁻¹): A medium to strong absorption band is expected at the lower end of the fingerprint region. This band is due to the C-Br stretching vibration. As the mass of the halogen atom increases, the vibrational frequency decreases, placing the C-Br stretch at a significantly lower wavenumber than C-Cl or C-F stretches.[11]
Comparative Analysis: Distinguishing Features
To confidently identify 3-Bromo-5-ethoxy-4-propoxybenzoic acid, it is crucial to compare its spectrum with those of simpler, structurally related molecules.
| Compound | Key Differentiating Features from Target Molecule |
| Benzoic Acid | Lacks the strong, dual C-O ether bands around 1250 cm⁻¹ and 1040 cm⁻¹. Lacks the strong alkyl C-H stretches below 3000 cm⁻¹. Lacks the low-frequency C-Br stretch (~680-515 cm⁻¹). |
| 3-Bromobenzoic Acid | Lacks the strong, dual C-O ether bands and the strong alkyl C-H stretches. Its spectrum will be simpler in the 1300-1000 cm⁻¹ region. |
| Anisole (Methoxybenzene) | Lacks the very broad O-H stretch from the carboxylic acid. Lacks the intense C=O stretch around 1700 cm⁻¹. While it shows the characteristic aryl alkyl ether C-O bands, it lacks the C-Br band and the specific aromatic substitution pattern. |
This comparative approach allows a researcher to systematically confirm the presence of each key functional group, building a conclusive identification.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol outlines a standard procedure for analyzing a solid crystalline sample like 3-Bromo-5-ethoxy-4-propoxybenzoic acid using the KBr pellet transmission method. This method is chosen for its ability to produce high-quality, sharp spectra for solid samples.
Step-by-Step Methodology
-
Sample and KBr Preparation:
-
Gently grind ~1-2 mg of the sample to a fine powder using an agate mortar and pestle.
-
Add ~100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr). Causality: KBr is transparent to IR radiation in the mid-IR region and provides a solid matrix for the sample.
-
Thoroughly mix the sample and KBr until the mixture is a homogenous, fine powder. Trustworthiness: Inhomogeneity will cause scattering of the IR beam and a sloping baseline.
-
-
Pellet Formation:
-
Transfer the powder mixture to a pellet press die.
-
Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. Expertise: The goal is a glassy, not opaque, pellet to maximize light transmission and minimize scattering.
-
-
Instrument Setup and Background Scan:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Close the sample compartment and allow the system to purge with dry air or nitrogen for several minutes to reduce atmospheric water and CO₂ interference.
-
Perform a background scan with an empty sample holder or a pure KBr pellet. This scan is stored in memory and subtracted from the sample scan to produce the final spectrum. Self-Validation: This step corrects for instrument and atmospheric absorptions.
-
-
Sample Acquisition and Processing:
-
Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. Expertise: Co-adding scans improves the signal-to-noise ratio.
-
The instrument's software will automatically perform a Fourier transform on the interferogram and ratio the result against the stored background to generate the final transmittance or absorbance spectrum.
-
Caption: Standard workflow for FTIR analysis of a solid sample using the KBr pellet method.
Conclusion
The FTIR spectrum of 3-Bromo-5-ethoxy-4-propoxybenzoic acid is a rich tapestry of vibrational information. The definitive identification of this compound relies on observing a specific combination of key bands: the profoundly broad O-H stretch of a hydrogen-bonded acid, the strong conjugated carbonyl peak near 1700 cm⁻¹, prominent alkyl C-H stretches below 3000 cm⁻¹, a pair of intense C-O ether bands in the 1300-1000 cm⁻¹ region, and a characteristic C-Br vibration at low wavenumbers. By using the predictive and comparative framework outlined in this guide, researchers can confidently leverage FTIR spectroscopy for the structural verification of this and other complex substituted benzoic acid derivatives.
References
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid C7H6O2. Retrieved from [Link]
-
Chem LibreTexts. (n.d.). IR spectrum: Ethers. Retrieved from [Link]
-
Smith, B. C. (2017). The C-O Bond, Part III: Ethers. Spectroscopy Online. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
-
All About Chemistry. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]
-
MDPI. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Steady-state FTIR spectrum of 32 mM benzoic acid in acetonitrile- d.... Retrieved from [Link]
-
CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from [Link]
-
Chem LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of theobromine and excipients. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 3-bromo-. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Bromo-benzoic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-bromo-5-ethoxy-4-methoxybenzoic acid (C10H11BrO4). Retrieved from [Link]
-
FDM Libs. (n.d.). FDM FTIR Organics. Retrieved from [Link]
-
Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]
-
YouTube. (2022). Interpretation of Organic Compounds by FTIR | Dr Shankar G Alegaon. Retrieved from [https://www.youtube.com/watch?v=0kNM- KhalgA]([Link] KhalgA)
Sources
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. eng.uc.edu [eng.uc.edu]
- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 7. IR spectrum: Ethers [quimicaorganica.org]
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- 9. m.youtube.com [m.youtube.com]
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- 11. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Analysis of 3-Bromo-5-ethoxy-4-propoxybenzoic Acid and Structurally Related Benzoic Acids for Research and Development
Introduction: In the landscape of drug discovery and materials science, the nuanced structural variations of organic molecules can profoundly influence their physicochemical properties and biological activities. This guide provides a comprehensive comparison of 3-Bromo-5-ethoxy-4-propoxybenzoic acid with a curated selection of its structural analogs: 3-Bromo-5-ethoxy-4-methoxybenzoic acid, 3-Bromo-5-methoxy-4-propoxybenzoic acid, and 3-Bromo-5-ethoxybenzoic acid. By examining their synthesis, key physicochemical parameters, and potential biological relevance, this document aims to equip researchers, scientists, and drug development professionals with the critical data and methodologies necessary to make informed decisions in their work.
Section 1: Synthesis and Structural Elucidation
The synthesis of these trisubstituted benzoic acids typically follows a multi-step pathway, commencing with a suitably substituted precursor, often a benzaldehyde, which is then oxidized to the corresponding carboxylic acid. The strategic introduction of bromo and alkoxy groups is paramount to achieving the desired molecular architecture.
Proposed Synthetic Pathway
A general and adaptable synthetic route begins with a commercially available substituted phenol, followed by a series of bromination and etherification reactions to construct the desired benzaldehyde precursor. The final step involves the oxidation of the aldehyde to the carboxylic acid.
Caption: Generalized synthetic workflow for 3-bromo-dialkoxybenzoic acids.
Experimental Protocol: Synthesis of 3-Bromo-5-ethoxy-4-propoxybenzoic Acid (Proposed)
This protocol is a proposed adaptation based on the synthesis of similar compounds.
Step 1: Synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
-
Dissolve 5-ethoxy-4-hydroxybenzaldehyde in a suitable solvent such as glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring.
-
Allow the reaction to proceed to completion, monitoring by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter, wash with water, and dry the crude 3-bromo-5-ethoxy-4-hydroxybenzaldehyde.
Step 2: Synthesis of 3-Bromo-5-ethoxy-4-propoxybenzaldehyde
-
To a solution of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde in a polar aprotic solvent (e.g., DMF or acetone), add a suitable base such as potassium carbonate.
-
Add 1-bromopropane and heat the mixture under reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-bromo-5-ethoxy-4-propoxybenzaldehyde.
Step 3: Oxidation to 3-Bromo-5-ethoxy-4-propoxybenzoic Acid
-
Dissolve the 3-bromo-5-ethoxy-4-propoxybenzaldehyde from the previous step in a suitable solvent mixture, such as aqueous acetone.
-
Slowly add a solution of a strong oxidizing agent, like potassium permanganate (KMnO4), while maintaining the temperature.
-
After the reaction is complete (indicated by a color change), quench any excess oxidizing agent.
-
Filter the mixture to remove manganese dioxide.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 3-Bromo-5-ethoxy-4-propoxybenzoic acid.
Section 2: Physicochemical Properties: A Comparative Overview
The interplay of the bromo and alkoxy substituents at the 3, 4, and 5 positions of the benzoic acid ring dictates the physicochemical properties of these compounds. These properties, in turn, influence their solubility, acidity, and potential interactions with biological targets.
Table 1: Comparison of Physicochemical Properties of Substituted Benzoic Acids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP |
| 3-Bromo-5-ethoxy-4-propoxybenzoic acid | C12H15BrO4 | 303.15 | ~3.5 |
| 3-Bromo-5-ethoxy-4-methoxybenzoic acid | C10H11BrO4 | 275.10 | 2.4[1] |
| 3-Bromo-5-methoxy-4-propoxybenzoic acid | C11H13BrO4 | 289.12 | 3.0[2] |
| 3-Bromo-5-ethoxybenzoic acid | C9H9BrO3 | 245.07 | ~2.5[3] |
Note: Predicted values are based on computational models and may vary from experimental results.
Acidity (pKa)
The acidity of benzoic acids is influenced by the electronic effects of their substituents. Electron-withdrawing groups, such as the bromine atom, generally increase acidity (lower pKa), while electron-donating alkoxy groups can have a more complex influence depending on their position. The pKa is a critical parameter for predicting the ionization state of a molecule at a given pH, which affects its solubility, membrane permeability, and receptor binding.
Experimental Protocol: Determination of pKa by Potentiometric Titration
-
Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of the benzoic acid derivative in a suitable co-solvent system (e.g., methanol/water) to a known concentration.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.
Solubility
The solubility of these compounds in both aqueous and organic solvents is a key determinant of their utility in various applications. The presence of the hydrophobic benzene ring and alkoxy chains, combined with the hydrophilic carboxylic acid group, results in a nuanced solubility profile.
Experimental Protocol: Determination of Solubility by the Shake-Flask Method
-
Sample Preparation: Add an excess amount of the solid benzoic acid derivative to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: Centrifuge the vials to separate the undissolved solid. Carefully withdraw a known volume of the supernatant.
-
Quantification: Determine the concentration of the dissolved benzoic acid derivative in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]
-
Calculation: Calculate the solubility in units of mass per volume (e.g., mg/mL).
Section 3: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural confirmation of synthesized benzoic acid derivatives.
¹H and ¹³C NMR Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, splitting patterns, and integration of the signals are unique to each analog and can be used for unambiguous identification.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm), with splitting patterns indicative of the substitution pattern on the benzene ring.
-
Alkoxy Protons: Characteristic signals for the ethoxy (-OCH2CH3) and propoxy (-OCH2CH2CH3) groups, including triplets and quartets or multiplets.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm).
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal in the downfield region (typically δ 165-185 ppm).
-
Aromatic Carbons: A series of signals in the aromatic region (typically δ 110-160 ppm), with chemical shifts influenced by the attached substituents.
-
Alkoxy Carbons: Signals corresponding to the carbon atoms of the ethoxy and propoxy groups in the upfield region.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
Expected IR Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong absorption band around 1700 cm⁻¹.
-
C-O Stretch (Ethers): Absorption bands in the region of 1000-1300 cm⁻¹.
-
C-Br Stretch: An absorption band in the fingerprint region.
Section 4: Comparative Biological and Chemical Activity
The presence of bromo and alkoxy substituents can impart interesting biological and chemical properties to benzoic acid derivatives. These can include antibacterial and antioxidant activities.
Antibacterial Activity
Substituted benzoic acids have been shown to possess antibacterial properties. The lipophilicity and electronic nature of the substituents can influence their ability to penetrate bacterial cell membranes and interfere with cellular processes.[5]
Caption: A simplified model of the potential antibacterial action of benzoic acid derivatives.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: Select relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth medium.
-
Serial Dilutions: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activity
Phenolic compounds, including some benzoic acid derivatives, can exhibit antioxidant activity by scavenging free radicals. This activity is often related to the ability of the molecule to donate a hydrogen atom or an electron.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).
-
Reaction Mixture: In a 96-well plate, mix various concentrations of the test compounds with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample wells with that of a control (DPPH solution without the test compound). A standard antioxidant, such as ascorbic acid or Trolox, should be used for comparison.
Conclusion
This guide has provided a comparative framework for understanding 3-Bromo-5-ethoxy-4-propoxybenzoic acid and its structural analogs. The provided synthetic strategies and experimental protocols for characterizing their physicochemical properties and biological activities offer a solid foundation for researchers. The subtle variations in the alkoxy substituents are expected to modulate properties such as lipophilicity and electronic distribution, which in turn will influence their acidity, solubility, and potential efficacy in biological systems. Further empirical investigation is warranted to fully elucidate the unique characteristics of 3-Bromo-5-ethoxy-4-propoxybenzoic acid and to determine its potential for specific applications in science and technology.
References
- Borges, A., et al. (2013). Antibacterial activity and mode of action of benzoic acid and its derivatives against foodborne pathogens. Journal of Food Protection, 76(6), 1015-1020.
-
Pires, C. M., & Franco, R. W. A. (2008). Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol. Journal of Chemical & Engineering Data, 53(11), 2636–2639. Available at: [Link]
-
Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4‐5), 1496-1503. Available at: [Link]
-
PubChem. (n.d.). 3-bromo-5-ethoxy-4-methoxybenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-bromo-5-methoxy-4-propoxybenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-5-ethoxybenzoic acid. Retrieved from [Link]
- Sroka, Z., & Cisowski, W. (2003). Hydrogen peroxide scavenging, antioxidant and anti-radical activity of some phenolic acids. Food and Chemical Toxicology, 41(6), 753-758.
-
Kwiecień, M., & Szmigielska, A. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Molecules, 26(12), 3704. Available at: [Link]
- Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
- Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30.
- Nowicka, J., & Kruk, J. (2010). The effect of benzoic acid and its derivatives on the growth of pathogenic bacteria. Polish Journal of Microbiology, 59(4), 241-246.
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A Researcher's Guide to C13 NMR Peak Assignments for 3-Bromo-5-ethoxy-4-propoxybenzoic Acid
For researchers and professionals in drug development, the unambiguous structural elucidation of novel organic molecules is a cornerstone of progress. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands out for its ability to provide a detailed carbon framework of a molecule. This guide provides an in-depth analysis and predicted C13 NMR peak assignments for 3-Bromo-5-ethoxy-4-propoxybenzoic acid, a polysubstituted aromatic compound. We will delve into the principles of chemical shift prediction, compare our assignments with known data for analogous structures, and provide a foundational experimental protocol for acquiring such data.
The Challenge of Polysubstituted Aromatics
Assigning C13 NMR spectra for polysubstituted benzene derivatives can be complex due to the interplay of various substituent effects. Each group on the aromatic ring electronically influences the carbon atoms, causing their resonance signals to shift upfield (to a lower ppm value) or downfield (to a higher ppm value). The beauty of C13 NMR spectroscopy lies in the near-additive nature of these substituent effects, allowing for a reasonably accurate prediction of chemical shifts even for novel compounds.[1][2]
Predicting the C13 NMR Spectrum of 3-Bromo-5-ethoxy-4-propoxybenzoic Acid
The prediction of the aromatic carbon chemical shifts for 3-Bromo-5-ethoxy-4-propoxybenzoic acid is based on the principle of additivity of substituent chemical shifts (SCS). The chemical shift of each aromatic carbon is estimated by starting with the chemical shift of benzene (128.5 ppm) and adding the incremental shifts (ipso, ortho, meta, and para) for each substituent.
The substituents in our target molecule are:
-
-Br (Bromo): An electron-withdrawing group.
-
-COOH (Carboxylic Acid): An electron-withdrawing group.
-
-OCH2CH3 (Ethoxy): An electron-donating group.
-
-OCH2CH2CH3 (Propoxy): An electron-donating group.
The predicted chemical shifts for the aromatic carbons are calculated as follows:
δ(C) = 128.5 ppm + ΣΔδ(substituent)
Where ΣΔδ is the sum of the incremental shifts for each substituent at the ipso, ortho, meta, or para position relative to that carbon.
Predicted C13 NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Assignment Rationale |
| C-1 | ~125 - 130 | Ipso-carbon attached to the carboxylic acid group. Deshielded by the carbonyl group. |
| C-2 | ~110 - 115 | Shielded by the ortho-ethoxy and para-propoxy groups (electron-donating). |
| C-3 | ~118 - 123 | Ipso-carbon attached to the bromine atom. The "heavy atom effect" of bromine can cause a slight upfield shift compared to what would be expected based on electronegativity alone. |
| C-4 | ~150 - 155 | Ipso-carbon attached to the propoxy group. Strongly deshielded by the directly attached oxygen. |
| C-5 | ~145 - 150 | Ipso-carbon attached to the ethoxy group. Strongly deshielded by the directly attached oxygen. |
| C-6 | ~115 - 120 | Shielded by the ortho-propoxy and para-ethoxy groups (electron-donating). |
| C=O | ~170 - 175 | Carboxylic acid carbonyl carbon, characteristically found in this downfield region.[3] |
| -OCH2CH3 | ~64 - 68 | Methylene carbon of the ethoxy group, deshielded by the adjacent oxygen. |
| -OCH2CH3 | ~14 - 16 | Methyl carbon of the ethoxy group. |
| -OCH2CH2CH3 | ~70 - 74 | Methylene carbon of the propoxy group directly attached to the aromatic ring, deshielded by the oxygen. |
| -OCH2CH2CH3 | ~22 - 25 | Central methylene carbon of the propoxy group. |
| -OCH2CH2CH3 | ~10 - 12 | Terminal methyl carbon of the propoxy group. |
Comparative Analysis with Analogous Structures
To validate our predicted assignments, we can compare them with experimental data from structurally similar compounds. For instance, the C13 NMR spectrum of 3,5-dimethoxybenzoic acid and 4-alkoxybenzoic acids provides valuable reference points for the chemical shifts of carbons influenced by alkoxy and carboxylic acid groups.[4] The observed trends in these known spectra align with the predicted shielding and deshielding effects applied to our target molecule.
Visualizing the Assignments
Experimental Protocol for C13 NMR Spectroscopy
The following provides a standard operating procedure for acquiring a high-quality C13 NMR spectrum of 3-Bromo-5-ethoxy-4-propoxybenzoic acid.
1. Sample Preparation:
- Dissolve 20-50 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can slightly influence chemical shifts.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a spectrometer with a minimum field strength of 100 MHz for 13C observation.
- Tune and match the probe for the 13C frequency.
- Shim the magnetic field to achieve optimal homogeneity.
3. Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
- Spectral Width: Approximately 240 ppm (e.g., from -10 to 230 ppm).
- Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.
- Relaxation Delay (d1): 2 seconds.
- Acquisition Time (aq): Approximately 1-2 seconds.
4. Data Processing:
- Apply a Fourier transform to the free induction decay (FID).
- Phase correct the spectrum.
- Reference the spectrum to the TMS signal at 0 ppm.
- Perform baseline correction.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the C13 NMR spectrum for 3-Bromo-5-ethoxy-4-propoxybenzoic acid. By leveraging the principle of substituent additivity and comparing with known compounds, we have established a robust framework for peak assignment. The provided experimental protocol offers a starting point for researchers to obtain empirical data, which can then be used to refine these predictions. This detailed approach to spectral interpretation is invaluable for the unambiguous characterization of novel molecular entities in the fields of chemical research and drug development.
References
- Breitmaier, E., & Voelter, W. (1987).
- Levy, G. C., Lichter, R. L., & Nelson, G. L. (1980). Carbon-13 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Reich, H. J. (n.d.). Carbon-13 NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
- Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
-
Additivity Parameters for 13C Chemical Shifts in Substituted Benzenes. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
- Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259.
-
Summary of C13-NMR Interpretation. (n.d.). Retrieved from [Link]
-
13-C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]
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- 2. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. 3,4,5-Trimethoxy benzoic acid(118-41-2) 13C NMR spectrum [chemicalbook.com]
Biological Activity Comparison of Alkoxy Benzoic Acid Derivatives: A Technical Guide
Executive Summary
This guide provides a technical analysis of alkoxy benzoic acid derivatives, specifically focusing on the structure-activity relationship (SAR) governed by the alkoxy chain length (
Chemical Basis & Structure-Activity Relationship (SAR)[1]
The core scaffold consists of a benzoic acid moiety substituted with an alkoxy group (
The "Cutoff Effect" in Lipophilicity
Activity does not increase indefinitely with chain length.
-
Short Chain (C1-C2): Low lipophilicity (LogP < 2.5). Good solubility but poor membrane penetration.
-
Medium Chain (C3-C6): Optimal lipophilicity (LogP 3.0 - 5.0). The "Sweet Spot" for biological activity, balancing solubility with membrane affinity.
-
Long Chain (C8+): High lipophilicity.[1] Activity often drops (the "cutoff effect") due to micelle formation, solubility limits, or steric hindrance preventing binding to target sites.
SAR Logic Diagram
The following diagram illustrates the decision matrix for optimizing these derivatives.
Figure 1: Structure-Activity Relationship (SAR) logic flow demonstrating the impact of alkoxy chain length on biological efficacy.
Comparative Biological Activity[3][4][5]
Antimicrobial & Antifungal Activity
The p-alkoxybenzoic acids function primarily by disrupting the microbial cell membrane and acidifying the cytoplasm.
Key Findings:
-
Bacteria: Activity increases with chain length up to Butyl (C4) or Pentyl (C5) before plateauing. Gram-positive bacteria (e.g., S. aureus) are generally more susceptible than Gram-negative bacteria due to the lack of an outer lipopolysaccharide membrane.
-
Fungi: Candida albicans shows a distinct sensitivity peak at Propoxy (C3) to Butoxy (C4) derivatives. The C3 derivative (p-propoxybenzoic acid) has shown superior MIC values compared to shorter homologs due to optimal fungal membrane intercalation.
Comparative Data Table: Antimicrobial Efficacy (Estimated Relative Potency)
| Derivative | R-Group | LogP (Approx) | S. aureus Activity | C. albicans Activity | Primary Limitation |
| p-Methoxybenzoic acid | 1.96 | Low | Low | Poor membrane penetration | |
| p-Ethoxybenzoic acid | 2.45 | Moderate | Moderate | - | |
| p-Propoxybenzoic acid | 2.90 | High | Peak Activity | - | |
| p-Butoxybenzoic acid | 3.40 | Peak Activity | High | Solubility begins to decrease | |
| p-Octyloxybenzoic acid | 5.50 | Low | Low | Solubility Cutoff / Aggregation |
Anticancer Activity
Derivatives with medium-length alkoxy chains (C3-C4) have demonstrated cytotoxicity against colorectal (HCT116) and lung (A549) cancer cell lines.
-
Mechanism: Inhibition of histone deacetylases (HDAC) and induction of apoptosis via ROS generation.
-
Selectivity: p-Propoxy and p-Butoxy derivatives often show higher selectivity indices (SI) for cancer cells over normal fibroblasts compared to the parent benzoic acid.
Mechanism of Action (MOA)
The biological activity is dual-modal, involving both physical membrane disruption and biochemical enzyme inhibition.
Pathway Visualization
Figure 2: Dual-mechanism pathway showing membrane disruption and intracellular acidification.
Experimental Protocols
Synthesis: Williamson Ether Protocol
Objective: Synthesize p-propoxybenzoic acid from p-hydroxybenzoic acid.
Reagents:
-
p-Hydroxybenzoic acid (1.0 eq)
-
1-Bromopropane (1.2 eq)
-
Potassium Hydroxide (KOH) (2.5 eq)
-
Ethanol/Water (4:1 ratio)
Workflow:
-
Deprotonation: Dissolve p-hydroxybenzoic acid and KOH in Ethanol/Water. Stir at room temperature for 15 min to form the dipotassium salt (phenoxide + carboxylate).
-
Alkylation: Add 1-bromopropane dropwise.
-
Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor via TLC.
-
Hydrolysis (if ester forms): If the carboxyl group was esterified, add 10% NaOH and reflux for an additional 1 hour.
-
Isolation: Evaporate ethanol. Acidify the aqueous residue with HCl (pH ~2) to precipitate the product.
-
Purification: Recrystallize from Ethanol/Water.
Antimicrobial Assay (MIC Determination)
Objective: Determine Minimum Inhibitory Concentration (MIC).
-
Preparation: Dissolve derivative in DMSO (stock 10 mg/mL).
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi) in a 96-well plate.
-
Inoculation: Add microbial suspension (
CFU/mL). -
Incubation: Incubate at 37°C for 24h (bacteria) or 48h (fungi).
-
Readout: MIC is the lowest concentration with no visible growth (turbidity). Use Resazurin dye for visual confirmation (Blue = Dead, Pink = Live).
References
-
Jensen, J., et al. (2011). "Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids." Journal of Chemical Education. Link
-
Kuznetsova, E., et al. (2021). "An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli." Scientific Reports. Link
-
Manuja, R., et al. (2013). "A Comprehensive Review on Biological Activities of p-Hydroxy Benzoic Acid and Its Derivatives." International Journal of Pharmaceutical Sciences Review and Research. Link
-
Ullah, N., et al. (2017). "Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC)." Cancer Biology & Therapy. Link
-
Seo, S.M., et al. (2013). "Nematicidal Activity of Alkyloxyalkanols Against Bursaphelenchus xylophilus." Pest Management Science. Link
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A Comparative Guide to the Synthesis of 3-Bromo-5-ethoxy-4-propoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential synthetic routes for 3-Bromo-5-ethoxy-4-propoxybenzoic acid, a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. The strategic placement of a bromine atom alongside two different alkoxy groups on a benzoic acid scaffold presents unique synthetic challenges and opportunities. This document offers an in-depth examination of two logical synthetic pathways: a late-stage bromination approach and an early-stage bromination strategy with subsequent functional group interconversion. By detailing the experimental protocols, explaining the rationale behind methodological choices, and presenting comparative data, this guide aims to equip researchers with the necessary insights to select and optimize a synthesis strategy tailored to their specific needs.
Introduction
3-Bromo-5-ethoxy-4-propoxybenzoic acid is a complex molecule whose utility as a synthetic intermediate is derived from its distinct functional groups. The carboxylic acid moiety serves as a handle for further derivatization, while the bromo-, ethoxy-, and propoxy- substituents modulate the compound's electronic properties, lipophilicity, and steric profile. The successful synthesis of this target molecule hinges on the careful orchestration of electrophilic aromatic substitution and nucleophilic substitution reactions, with regioselectivity being a key consideration.
Route 1: Late-Stage Bromination of a Disubstituted Benzoic Acid
This synthetic approach prioritizes the construction of the core 3-ethoxy-4-propoxybenzoic acid structure, followed by a regioselective bromination in the final step. The success of this route is contingent on the directing effects of the ethoxy and propoxy groups to favor bromination at the desired C5 position.
Experimental Protocol
Step 1: Synthesis of Ethyl 4-hydroxy-3-ethoxybenzoate
-
To a solution of ethyl 4-hydroxybenzoate (1 equivalent) in a suitable solvent such as ethanol, add potassium carbonate (1.5 equivalents) and ethyl iodide (1.2 equivalents).
-
Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 4-hydroxy-3-ethoxybenzoate.
Step 2: Synthesis of Ethyl 3-ethoxy-4-propoxybenzoate
-
Dissolve ethyl 4-hydroxy-3-ethoxybenzoate (1 equivalent) in acetone, followed by the addition of potassium carbonate (1.5 equivalents) and propyl iodide (1.2 equivalents).
-
Reflux the mixture for 12-18 hours until TLC analysis indicates the complete consumption of the starting material.
-
Work up the reaction as described in Step 1 to obtain ethyl 3-ethoxy-4-propoxybenzoate.
Step 3: Synthesis of 3-ethoxy-4-propoxybenzoic acid
-
To a solution of ethyl 3-ethoxy-4-propoxybenzoate (1 equivalent) in a mixture of ethanol and water, add sodium hydroxide (3 equivalents).
-
Reflux the reaction mixture for 4-6 hours.
-
After cooling, acidify the solution with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain 3-ethoxy-4-propoxybenzoic acid.
Step 4: Bromination to 3-Bromo-5-ethoxy-4-propoxybenzoic acid
-
Dissolve 3-ethoxy-4-propoxybenzoic acid (1 equivalent) in glacial acetic acid.
-
Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the reaction mixture at room temperature. The use of a Lewis acid catalyst like FeBr₃ can also be considered to enhance reactivity.[1]
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Rationale and Mechanistic Considerations
The alkoxy groups (-OEt and -OPr) are ortho-, para-directing activators for electrophilic aromatic substitution.[2] In the final bromination step, the position para to the propoxy group is already substituted. The positions ortho to the propoxy group are C3 and C5. The position ortho to the ethoxy group is C2 and C4. The directing effects of both groups will influence the regioselectivity of the bromination. Steric hindrance may play a role in favoring substitution at the less hindered position.[3]
Visual Workflow
Caption: Synthetic workflow for Route 1, proceeding through a late-stage bromination.
Route 2: Early-Stage Bromination and Sequential Etherification
This alternative strategy introduces the bromine atom at an earlier stage to a commercially available starting material. The subsequent steps involve the sequential and selective formation of the two different ether linkages.
Experimental Protocol
Step 1: Synthesis of Methyl 3-bromo-4,5-dihydroxybenzoate
-
Start with commercially available 3,4,5-trihydroxybenzoic acid (gallic acid).
-
Protect the carboxylic acid, for example, through esterification with methanol in the presence of an acid catalyst (e.g., H₂SO₄) to form methyl 3,4,5-trihydroxybenzoate.
-
Perform a regioselective bromination. Due to the strong activating effect of the three hydroxyl groups, careful control of stoichiometry (1 equivalent of bromine) is crucial. The reaction can be carried out in a solvent like acetic acid.
Step 2: Selective Propoxylation to Methyl 3-bromo-5-hydroxy-4-propoxybenzoate
-
The differential reactivity of the hydroxyl groups is key. The hydroxyl group at C4 is flanked by two other substituents, making it potentially more sterically hindered. The hydroxyls at C3 and C5 are in different electronic environments.
-
By using a bulky base or controlling the stoichiometry of the base and propyl iodide, it may be possible to selectively propoxylate one of the hydroxyl groups. A plausible approach would be the Williamson ether synthesis under carefully controlled conditions (e.g., using a milder base like K₂CO₃ and 1 equivalent of propyl iodide).
Step 3: Ethoxylation to Methyl 3-Bromo-5-ethoxy-4-propoxybenzoate
-
The remaining free hydroxyl group is then subjected to etherification using ethyl iodide and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like acetone. This reaction is expected to proceed readily.
Step 4: Saponification to 3-Bromo-5-ethoxy-4-propoxybenzoic acid
-
The final step is the hydrolysis of the methyl ester to the carboxylic acid using a standard saponification procedure with sodium or potassium hydroxide in a water/methanol mixture.[4]
-
Acidification of the reaction mixture will precipitate the final product, which can then be purified by recrystallization.
Rationale and Mechanistic Considerations
This route relies on the principles of protecting groups and the differential reactivity of functional groups on a polysubstituted benzene ring. The initial bromination of a highly activated ring like gallic acid or its ester needs to be carefully controlled to avoid over-bromination. The subsequent selective etherifications are the most challenging steps and may require optimization of reaction conditions to achieve the desired regioselectivity.
Visual Workflow
Caption: Synthetic workflow for Route 2, featuring early-stage bromination.
Comparative Analysis
| Feature | Route 1: Late-Stage Bromination | Route 2: Early-Stage Bromination |
| Starting Materials | Commercially available and relatively inexpensive (e.g., ethyl 4-hydroxybenzoate). | Starts from a more functionalized and potentially more expensive precursor (gallic acid). |
| Key Challenge | Achieving high regioselectivity in the final bromination step. Potential for isomeric byproducts. | Achieving high regioselectivity in the sequential etherification steps. |
| Control & Predictability | The directing effects of the two alkoxy groups might lead to a mixture of products, requiring careful purification. | The outcome is highly dependent on the successful control of selective etherification, which may require extensive optimization. |
| Number of Steps | 4 steps. | 4 steps (from the methyl ester of gallic acid). |
| Potential Yield | Potentially higher overall yield if the bromination is highly selective. | The yield may be compromised by difficulties in achieving selective etherification. |
| Purification | May require separation of regioisomers after the final step. | May require purification of intermediates to remove products of non-selective etherification. |
Conclusion
Both proposed synthetic routes for 3-Bromo-5-ethoxy-4-propoxybenzoic acid present viable, yet distinct, strategic approaches.
Route 1 (Late-Stage Bromination) is arguably more straightforward in its initial steps, relying on well-established etherification and saponification reactions. Its primary hurdle lies in the final bromination step, where achieving the desired regioselectivity will be critical for obtaining a pure product in high yield.
Route 2 (Early-Stage Bromination) introduces the key bromine substituent early on, which can be advantageous. However, it introduces the significant challenge of selective etherification of a dihydroxy intermediate. This route may offer a more controlled pathway if the selectivity of the etherification reactions can be effectively managed.
The choice between these two routes will ultimately depend on the specific capabilities of the laboratory, the availability of starting materials, and the tolerance for process optimization. For initial exploratory synthesis, Route 1 may be preferable due to its more predictable initial steps. For a more scalable and potentially more controlled synthesis, a well-optimized Route 2 could be superior. Further experimental validation is necessary to determine the most efficient and practical approach for the synthesis of this complex polysubstituted benzoic acid.
References
- CN1251833A - Process for preparing substituted benzoic acid - Google Patents. (n.d.).
- COF-300 synthesis and colloidal stabilization with substituted benzoic acids - PMC - NIH. (2023, May 12).
- COF-300 synthesis and colloidal stabilization with substituted benzoic acids - RSC Publishing. (2023, May 12).
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023, May 29).
- Technical Support Center: Synthesis of Substituted Benzoates - Benchchem. (n.d.).
- A Comparative Guide to the Synthetic Routes of Polysubstituted Nitrobenzenes - Benchchem. (n.d.).
- 3-Bromo-5-ethoxybenzoic acid synthesis - ChemicalBook. (n.d.).
- Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution - RSC Publishing. (2021, July 28).
- Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts - PMC. (n.d.).
- Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes - Fiveable. (2025, September 15).
- Propose a mechanism for the bromination of ethoxybenzene to give o - Pearson. (n.d.).
- Question: Propose a mechanism for the bromination of ethoxybenzene to give p-bromoethoxybenzene. - Chegg. (2020, March 4).
- 16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry - OpenStax. (2023, September 20).
- Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity - ResearchGate. (2025, August 5).
- Synthesis of 3-bromo-4-hydroxybenzoic acid - PrepChem.com. (n.d.).
- benzoic acid 2-(2-bromo-ethoxy)-ethyl ester - LookChem. (n.d.).
- 3-bromo-5-methoxy-4-propoxybenzoic acid (C11H13BrO4) - PubChemLite. (n.d.).
- 3-Bromo-5-methoxy-4-propoxy-benzoic acid | SCBIO - Santa Cruz Biotechnology. (n.d.).
- 3-Bromo-5-propoxybenzoic acid - Sigma-Aldrich. (n.d.).
- 3,5-dihydroxybenzoic acid - Organic Syntheses Procedure. (n.d.).
- Phosphoryl bromide reaction with benzoic acid - Chemistry Stack Exchange. (2019, October 20).
- A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis - Benchchem. (n.d.).
- Design, synthesis and preliminary biological evaluation of 3′,4′,5′- trimethoxy flavonoid salicylate derivatives as potent - The Royal Society of Chemistry. (n.d.).
- The synthesis of 1-propoxy-5-methylbenzoic acid and its reaction with zinc oxide - National Institute of Standards and Technology. (n.d.).
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UV-Vis Absorption Spectra of 3-Bromo-5-ethoxy-4-propoxybenzoic Acid
The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 3-Bromo-5-ethoxy-4-propoxybenzoic acid .
Content Type: Technical Comparison & Characterization Guide Subject: 3-Bromo-5-ethoxy-4-propoxybenzoic acid (CAS: 723245-45-2) Application: Organic Synthesis, Liquid Crystal Intermediates, API Development
Executive Summary & Spectral Profile
3-Bromo-5-ethoxy-4-propoxybenzoic acid is a trisubstituted benzoic acid derivative characterized by a specific electronic environment: a central electron-withdrawing carboxyl group balanced by two electron-donating alkoxy groups (ethoxy, propoxy) and a weakly deactivating but resonance-donating bromine atom.
While direct experimental spectra for this specific building block are often proprietary, its spectral signature can be predicted with high fidelity using Structure-Activity Relationship (SAR) analysis of homologous syringic and gallic acid derivatives.
Predicted Spectral Characteristics (Methanol, M)
| Parameter | Predicted Value | Assignment |
| Primary | 215 – 225 nm | E-Band (Ethylenic) / |
| Secondary | 272 – 278 nm | B-Band (Benzenoid) / |
| Extinction Coefficient ( | ~12,000 – 15,000 | High intensity due to auxochromic enhancement |
| Solvatochromic Shift | +5 to +10 nm (Red Shift) | Observed when moving from non-polar (Hexane) to polar protic (MeOH) solvents due to H-bonding with carboxyl/alkoxy moieties. |
Mechanism of Absorption: The "Red Shift" Logic
To understand the spectrum of this molecule, one must analyze the additive effects of its substituents on the base Benzoic Acid chromophore.
-
Base Chromophore (Benzoic Acid): Absorbs at ~230 nm (
~10,000) and 270 nm (weak). -
Alkoxy Effect (+M Effect): The 4-propoxy and 5-ethoxy groups are strong auxochromes. They donate lone pair electrons into the
-system, raising the HOMO energy and significantly lowering the transition energy. This causes a strong Bathochromic (Red) Shift and Hyperchromic (Intensity) Effect . -
Bromine Effect (-I / +M Effect): The 3-bromo substituent exerts a dual effect. Its inductive withdrawal (-I) is counteracted by resonance donation (+M). In polysubstituted benzenes, halogens typically induce a further slight red shift (2–5 nm) and loss of fine structure.
Diagram 1: Substituent Effects on Spectral Shift
Caption: Additive auxochromic effects shifting the absorption maximum from the UV-C to the UV-B/A region.
Comparative Analysis with Alternatives
Researchers selecting this building block often consider structurally similar alternatives. The table below compares the target molecule against standard references to validate quality control expectations.
Table 1: Comparative UV-Vis Data (Methanol)
| Compound | Structure | Spectral Features | |
| Target Molecule | 3-Br-5-OEt-4-OPr-Benzoic Acid | ~275 nm | Broad, intense band due to steric crowding of Br/Alkoxy groups. |
| Syringic Acid | 3,5-Dimethoxy-4-hydroxybenzoic acid | 275 nm | Closest spectral analogue; OH group provides similar donation to O-Alkyl. |
| 3,4,5-Trimethoxybenzoic Acid | (Eudesmic Acid) | 270 nm | Slightly lower |
| 3-Bromo-4-ethoxybenzoic Acid | Mono-alkoxy, mono-bromo | ~260 nm | Blue-shifted relative to target; lacks the 5-position donation. |
| Gallic Acid | 3,4,5-Trihydroxybenzoic acid | 271 nm | Standard reference for 3,4,5-substitution patterns. |
Key Insight: If your synthesized/purchased sample shows a
Experimental Protocol: High-Fidelity Characterization
To generate reproducible data for regulatory or publication purposes, follow this self-validating protocol.
Phase A: Sample Preparation
-
Solvent: HPLC-grade Methanol (Cutoff < 205 nm). Note: Avoid Acetone or Toluene due to high UV cutoff.
-
Stock Solution: Dissolve 3.0 mg of substance in 10 mL Methanol (
M). Sonicate for 5 mins to ensure complete dissolution. -
Working Solution: Dilute 100
L of Stock into 9.9 mL Methanol to achieve ~ M.
Phase B: Instrument Parameters
-
Mode: Double-beam (or single beam with baseline correction).
-
Scan Range: 200 nm – 400 nm.
-
Scan Speed: Medium (approx. 200 nm/min).
-
Slit Width: 1.0 nm (for resolution of potential shoulders).
-
Cuvette: Quartz (1 cm path length). Glass cuvettes absorb UV < 300 nm and must be avoided.
Phase C: Validation Workflow
This workflow ensures that the spectrum you record is intrinsic to the molecule and not an artifact of aggregation or impurities.
Diagram 2: UV-Vis Validation Workflow
Caption: Beer-Lambert validation step to rule out solute aggregation or instrument saturation.
References
- Friedman, D. & Jurevics, H. (2025). Structure-Activity Relationships in Polysubstituted Benzoic Acids.
- Scott, A. I. (1964). Interpretation of the Ultraviolet Spectra of Natural Products. Pergamon Press.
-
PubChem. (2024). Compound Summary: Syringic Acid. Retrieved from [Link]
Safety Operating Guide
Proper Disposal Procedures: 3-Bromo-5-ethoxy-4-propoxybenzoic Acid
[1][2][3]
Executive Summary & Hazard Context
3-Bromo-5-ethoxy-4-propoxybenzoic acid is a halogenated aromatic carboxylic acid used primarily as a research intermediate in drug discovery. Unlike standard organic acids, the presence of the bromine atom dictates a strict segregation protocol. Improper disposal (e.g., mixing with non-halogenated solvents or standard trash) can lead to the formation of toxic hydrogen bromide (HBr) gas or brominated dioxins during downstream incineration.
Core Directive: This compound must be managed as Halogenated Organic Waste .
Physicochemical Properties Relevant to Disposal
| Property | Value / Characteristic | Disposal Implication |
| Physical State | Solid (Crystalline Powder) | Requires double-bagging; dust control measures. |
| Acidity (pKa) | ~3.5 - 4.0 (Predicted) | Corrosive. Can lower pH of waste streams; incompatible with bases/cyanides. |
| Solubility | Low in water; High in DMSO/Methanol | Likely appears in organic solvent waste streams (Mother Liquors). |
| Reactivity | Incompatible with Strong Oxidizers | Do not mix with Nitric Acid or Peroxides (Risk of Br₂ gas release). |
| Halogen Content | Contains Bromine (Br) | Mandatory Segregation from non-halogenated waste to prevent incinerator corrosion. |
Pre-Disposal Assessment & Segregation
Before handling, you must validate the waste stream. This protocol uses a Self-Validating System : you must answer "Yes" to the segregation check before proceeding.
-
Check 1: Is the material solid or dissolved?
-
Check 2: If dissolved, is the solvent halogenated (e.g., DCM) or non-halogenated (e.g., Methanol)?
-
Note: Even if dissolved in Methanol, the presence of this solute makes the entire mixture Halogenated Waste .
-
Visualizing the Disposal Logic
The following decision tree dictates the operational flow for disposing of this specific compound.
Figure 1: Decision matrix for segregating brominated benzoic acid derivatives based on physical state and solvent matrix.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Substance)
Applicability: Expired inventory, contaminated weighing boats, spill cleanup solids.
-
PPE Verification: Wear Nitrile gloves (minimum 0.11mm thickness) and safety glasses. If dust is visible, use an N95 respirator or work inside a fume hood.
-
Primary Containment: Place the solid material into a clear, polyethylene (LDPE) bag.
-
Secondary Containment: Place the sealed primary bag into a Wide-Mouth HDPE Jar or a secondary yellow hazardous waste bag.
-
Labeling: Affix a hazardous waste tag.
-
Storage: Store in the Satellite Accumulation Area (SAA) in a secondary bin labeled "Solid Toxic Waste."
Protocol B: Liquid Waste Disposal (Reaction Mixtures/HPLC Waste)
Applicability: Mother liquors, filtrates, or dissolved samples.
-
pH Check: Dip a pH strip into the waste container.
-
If pH < 2:[4] The waste is D002 (Corrosive) . Ensure the waste container is rated for corrosives (HDPE or Glass, NOT metal).
-
-
Solvent Segregation:
-
Pour the solution into the Halogenated Organic Solvent carboy.
-
Critical: Do NOT pour into the "Non-Halogenated" stream. Even 1% halogen content renders the entire drum "Halogenated" for EPA reporting, significantly increasing disposal costs and complexity.
-
-
Compatibility Check: Ensure no strong oxidizers (Hydrogen Peroxide, Nitric Acid) are present in the waste carboy. Acid + Oxidizer + Bromide = Bromine Gas (Red/Brown toxic fumes).
-
Closure: Cap the carboy tightly immediately after addition to prevent volatile emissions (RCRA requirement).
Spill Management & Emergency Response
In the event of a spill, speed and neutralization are critical to prevent surface corrosion and tracking.
Neutralization Agent: Sodium Bicarbonate (Baking Soda) or Sodium Carbonate.
Figure 2: Emergency response workflow for acidic/halogenated spills.
Regulatory Compliance (RCRA & DOT)
US EPA (RCRA) Classification
While this specific CAS is not P-listed or U-listed, it is regulated under the "Cradle-to-Grave" system based on its characteristics:
-
Characteristic Waste: If the pH of the waste solution is ≤ 2, it is D002 (Corrosive) .
-
Process Waste: If used as a solvent reactant, it falls under F-listed definitions if mixed with spent halogenated solvents (e.g., F002).
-
TSCA SNUR: Halogenated benzoic acids are often subject to Significant New Use Rules (SNUR), requiring strict prevention of release to water (aquatic toxicity) [1].
DOT Shipping / Transport (Waste)
When moving this waste off-site, the likely classification for the pure solid is:
-
UN Number: UN 3261
-
Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (3-Bromo-5-ethoxy-4-propoxybenzoic acid)
-
Hazard Class: 8
-
Packing Group: III
References
-
U.S. Environmental Protection Agency (EPA). Significant New Use Rules on Certain Chemical Substances (Halogenated Benzoic Acid). Federal Register, 40 CFR Part 721. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]
-
U.S. EPA. Hazardous Waste Characteristics: Corrosivity (D002). 40 CFR 261.[5]22. Available at: [Link]
Comprehensive Safety and Handling Guide for 3-Bromo-5-ethoxy-4-propoxybenzoic Acid
This guide provides essential safety and logistical information for the handling and disposal of 3-Bromo-5-ethoxy-4-propoxybenzoic acid. As a brominated aromatic carboxylic acid, this compound requires careful handling to mitigate potential risks. This document is intended for researchers, scientists, and drug development professionals. The protocols described herein are designed to establish a self-validating system of safety, grounded in established principles of chemical hygiene.
Hazard Identification and Risk Assessment
-
Brominated Aromatic Compound : Compounds in this class can be irritating to the skin, eyes, and respiratory tract.[1] Some halogenated organic compounds are also suspected carcinogens.[2][3] Organobromides can be persistent in the environment and may have bioaccumulative properties.
-
Carboxylic Acid : The carboxylic acid moiety imparts acidic properties to the molecule. Depending on the concentration and physical state, it can be corrosive or irritating to the skin and eyes and may cause respiratory irritation.[4]
-
Ether Linkages (Ethoxy and Propoxy) : While generally less reactive than other functional groups, ethers can form peroxides over time if exposed to air and light, although this is less of a concern for solid compounds.
Based on these structural features, 3-Bromo-5-ethoxy-4-propoxybenzoic acid should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system, and for which long-term exposure effects are not well-characterized.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure.[5] The following table summarizes the recommended PPE for handling 3-Bromo-5-ethoxy-4-propoxybenzoic acid.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face | Chemical safety goggles and a face shield.[4] | Protects against splashes of solutions containing the compound and airborne particles. |
| Skin and Body | Chemical-resistant lab coat or apron.[4] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Hand | Nitrile or other chemical-resistant gloves.[6][7] | Prevents direct skin contact. It is advisable to consult a glove manufacturer's compatibility chart. |
| Respiratory | Use in a certified chemical fume hood.[3] | A fume hood is the primary engineering control to prevent inhalation of dust or vapors. A respirator may be necessary for large spills.[3][6] |
Safe Handling and Operations
Adherence to a strict operational workflow is paramount for safety. The following diagram and steps outline the recommended procedure for handling 3-Bromo-5-ethoxy-4-propoxybenzoic acid.
Sources
- 1. fishersci.com [fishersci.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. quicktest.co.uk [quicktest.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
